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  • Product: 7-bromo-N,N-dimethylquinolin-2-amine

Core Science & Biosynthesis

Foundational

Chemical structure of 7-bromo-2-(dimethylamino)quinoline

A Strategic Intermediate for Orthogonal Functionalization in Medicinal Chemistry Executive Summary 7-Bromo-2-(dimethylamino)quinoline (CAS: 1784561-84-7) represents a high-value heterocyclic scaffold in modern drug disco...

Author: BenchChem Technical Support Team. Date: February 2026

A Strategic Intermediate for Orthogonal Functionalization in Medicinal Chemistry

Executive Summary

7-Bromo-2-(dimethylamino)quinoline (CAS: 1784561-84-7) represents a high-value heterocyclic scaffold in modern drug discovery.[1] Unlike simple quinolines, this molecule possesses two distinct, chemically orthogonal "handles" that allow for precise, sequential elaboration. The C2-dimethylamino group serves as a fixed solubility-enhancing and hydrogen-bond accepting motif, while the C7-bromide provides a versatile site for transition-metal-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, Sonogashira).[1] This guide details the structural rationale, validated synthetic protocols, and strategic utility of this compound as a "molecular lego" block for kinase inhibitors and CNS-active agents.

Chemical Identity & Physicochemical Profile[1]

PropertyData
IUPAC Name 7-Bromo-N,N-dimethylquinolin-2-amine
CAS Number 1784561-84-7
Molecular Formula C₁₁H₁₁BrN₂
Molecular Weight 251.12 g/mol
SMILES CN(C)c1ccc2cc(Br)ccc2n1
Predicted LogP 3.6 ± 0.4
Predicted pKa ~5.8 (Conjugate acid of quinoline nitrogen)
Topological Polar Surface Area 16.1 Ų
H-Bond Acceptors 2 (Ring N, Amine N)
H-Bond Donors 0
Structural Analysis

The molecule consists of a bicyclic quinoline core.[2] The C2 position is substituted with a dimethylamino group.[3] Electronically, the ring nitrogen (N1) exerts a strong inductive withdrawing effect, making the C2 position electron-deficient and susceptible to nucleophilic attack (in precursors) but also allowing the dimethylamino group to donate electron density back into the ring via resonance.[1]

The C7 position holds a bromine atom.[4][5][6] Crucially, this position is on the carbocyclic (benzenoid) ring, which is less electron-deficient than the pyridyl ring.[1] This makes the C-Br bond stable to nucleophilic conditions but highly reactive toward oxidative addition by Palladium(0) species, enabling selective functionalization.[1]

Synthetic Methodologies

The synthesis of 7-bromo-2-(dimethylamino)quinoline relies on exploiting the differential reactivity of the C2 and C7 positions.[1] The most robust route is Nucleophilic Aromatic Substitution (SNAr) .

Protocol A: SNAr Displacement (Recommended)

This method utilizes commercially available 7-bromo-2-chloroquinoline (CAS 99455-15-9). The chlorine at C2 is activated by the adjacent ring nitrogen, whereas the bromine at C7 is deactivated for SNAr, ensuring complete regioselectivity.

Reaction Scheme: 7-Bromo-2-chloroquinoline + HN(Me)2 → 7-Bromo-2-(dimethylamino)quinoline + HCl[1]

Step-by-Step Procedure:

  • Reagents:

    • 7-Bromo-2-chloroquinoline (1.0 eq)[1]

    • Dimethylamine (2.0 M in THF or 40% aq. solution, 5.0 eq)

    • Solvent: DMF or NMP (anhydrous)[1]

    • Base: K₂CO₃ (2.0 eq) - Optional if using excess amine, but recommended to scavenge HCl.

  • Execution:

    • Charge a pressure vessel (sealed tube) with 7-bromo-2-chloroquinoline and K₂CO₃.[1]

    • Add the solvent (DMF) and the dimethylamine solution.

    • Seal the vessel and heat to 100–120 °C for 12–16 hours. Note: Thermal energy is required to overcome the activation barrier of the chloro-displacement.[1]

  • Workup:

    • Cool to room temperature.[1]

    • Pour the reaction mixture into ice-cold water (10x volume). The product typically precipitates as a solid.

    • Filter the solid. If no precipitate forms, extract with Ethyl Acetate (3x), wash with brine, dry over Na₂SO₄, and concentrate.[1]

  • Purification:

    • Recrystallization from Ethanol/Water or Flash Column Chromatography (Hexanes/EtOAc gradient).

Protocol B: Palladium-Catalyzed Amination (Alternative)

If starting from 2,7-dibromoquinoline , a Buchwald-Hartwig amination can be used.[1] However, this risks competitive coupling at C7. This route is generally inferior to SNAr due to cost and selectivity issues unless the 2-chloro precursor is unavailable.

Mechanism & Orthogonal Reactivity

Understanding the electronic landscape is critical for designing downstream reactions.

Reactivity Diagram

The following diagram illustrates the "Orthogonal Reactivity" concept. The C2 position is established first (via SNAr), leaving the C7 position intact for late-stage diversification (via Suzuki/Buchwald).

G Precursor 7-Bromo-2-chloroquinoline (Electrophilic at C2) Intermediate Meisenheimer Complex (Transition State) Precursor->Intermediate SNAr Attack (100°C) Reagent Dimethylamine (Nucleophile) Reagent->Intermediate Product 7-Bromo-2-(dimethylamino)quinoline (Target Scaffold) Intermediate->Product -Cl⁻ (Aromatization) Downstream Library Generation (Suzuki/Buchwald at C7) Product->Downstream Pd(0) Coupling

Figure 1: Synthetic workflow demonstrating the regioselective installation of the dimethylamino group followed by potential C7 diversification.

Mechanistic Insight: Why C2 and not C7?

The SNAr reaction requires an electron-poor ring to stabilize the negative charge in the intermediate (Meisenheimer complex).[1]

  • C2 Position: The negative charge can delocalize onto the electronegative ring nitrogen (N1). This is a highly favorable resonance contributor.

  • C7 Position: The negative charge would delocalize onto the carbon atoms of the benzene ring. There is no heteroatom to stabilize the charge effectively. Therefore, nucleophilic attack at C7 is energetically prohibitive under standard conditions.

Medicinal Chemistry Applications

This scaffold is widely used as an intermediate for:

  • Kinase Inhibitors: The quinoline core mimics the adenine ring of ATP. The C7-aryl derivatives (formed via Suzuki coupling) often extend into the hydrophobic pocket of kinase enzymes (e.g., EGFR, VEGFR).[1]

  • CNS Agents: The dimethylamino group increases lipophilicity (LogP ~3.6) and pKa compared to a primary amine, potentially improving Blood-Brain Barrier (BBB) penetration.

  • Antimalarials: 7-substituted quinolines are historical pharmacophores for heme polymerization inhibition (similar to Chloroquine).[1]

SAR Table: Substituent Effects

PositionSubstituentEffect on Bioactivity/Properties
C2 -N(Me)₂Improves solubility; H-bond acceptor; modulate pKa (~5.8).[1]
C7 -Br (Handle)Allows attachment of solubilizing tails or aryl groups to target specific protein pockets.[1]
N1 (Ring N)Key H-bond acceptor for binding to hinge regions of kinases.

Safety & Handling

  • Hazards: Classified as Irritant (Skin/Eye) and potentially Harmful if Swallowed (Acute Tox. 4).

  • Handling: Use standard PPE (gloves, goggles, lab coat). Handle in a fume hood, especially when using dimethylamine (volatile gas/liquid).

  • Storage: Store in a cool, dry place. The C-Br bond is light-sensitive over long periods; amber vials are recommended.[1]

References

  • Dyablo, O. V., et al. (2018).[7] "Methylamino- and dimethylaminoquinolines: Synthesis and Properties." Chemistry of Heterocyclic Compounds, 54(1), 1–21. (Review of general SNAr methods on quinolines).

  • Baxendale, I. R., et al. (2021).[8] "Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents." Journal of Organic Chemistry, 86, 13402–13419. (Context on 7-haloquinoline reactivity). [Link][1]

  • Abdel-Wahab, B. F., et al. (2018). "Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde." RSC Advances, 8, 11537. (Detailed reactivity of 2-chloroquinolines). [Link]

Sources

Exploratory

Molecular weight and formula of 7-bromo-N,N-dimethylquinolin-2-amine

Technical Monograph: 7-Bromo-N,N-dimethylquinolin-2-amine Executive Summary 7-Bromo-N,N-dimethylquinolin-2-amine (CAS Registry Number: 1784561-84-7 ) is a halogenated heterocyclic intermediate utilized primarily in medic...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 7-Bromo-N,N-dimethylquinolin-2-amine

Executive Summary

7-Bromo-N,N-dimethylquinolin-2-amine (CAS Registry Number: 1784561-84-7 ) is a halogenated heterocyclic intermediate utilized primarily in medicinal chemistry and drug discovery.[1][2] Belonging to the aminoquinoline class, this molecule serves as a critical scaffold for the development of bioactive agents, particularly in the fields of oncology (kinase inhibition) and infectious diseases (antimalarial analogs).

Its structural architecture combines a quinoline core with a lipophilic dimethylamino group at the C2 position and a reactive bromine handle at the C7 position, enabling versatile downstream functionalization via palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).

Physicochemical Profile

The following data provides the foundational metrics for stoichiometric calculations and analytical verification.

PropertyValue / Description
IUPAC Name 7-Bromo-N,N-dimethylquinolin-2-amine
CAS Number 1784561-84-7
Molecular Formula C₁₁H₁₁BrN₂
Molecular Weight 251.12 g/mol
Exact Mass 250.0106 (⁷⁹Br) / 252.0085 (⁸¹Br)
Physical State Solid (Predicted: Off-white to pale yellow powder)
Solubility Soluble in DMSO, Dichloromethane (DCM), Chloroform; Low solubility in water.[1]
LogP (Predicted) ~3.3 (Lipophilic)
pKa (Predicted) ~5.8 (Quinoline nitrogen)
Elemental Analysis (Calculated)
  • Carbon (C): 52.61%

  • Hydrogen (H): 4.41%

  • Bromine (Br): 31.82%

  • Nitrogen (N): 11.16%[3]

Synthetic Architecture

The synthesis of 7-bromo-N,N-dimethylquinolin-2-amine is typically achieved through Nucleophilic Aromatic Substitution (SₙAr) . This pathway is preferred over metal-catalyzed amination for the C2 position due to the inherent electrophilicity of the 2-chloroquinoline precursor.

Retrosynthetic Analysis
  • Target: 7-Bromo-N,N-dimethylquinolin-2-amine[1][2][4][5][6]

  • Disconnection: C2–N bond.

  • Synthons: 7-Bromo-2-chloroquinoline (Electrophile) + Dimethylamine (Nucleophile).

Primary Synthetic Route: SₙAr Displacement
  • Precursor Synthesis: The starting material, 7-bromo-2-chloroquinoline, is synthesized from 7-bromoquinolin-2(1H)-one via chlorination with phosphorus oxychloride (POCl₃).

  • Amination: The 2-chloro intermediate undergoes nucleophilic attack by dimethylamine. Because the C2 position is activated by the adjacent ring nitrogen, this reaction proceeds under thermal conditions without the need for palladium catalysts.

Protocol Parameters:

  • Reagents: 7-Bromo-2-chloroquinoline (1.0 equiv), Dimethylamine (2.0M in THF or 40% aq. solution, 5.0 equiv).[3]

  • Solvent: Ethanol, THF, or DMF.

  • Conditions: Sealed tube, 80–100°C, 4–12 hours.

  • Workup: Concentration, extraction with EtOAc/Water, drying over Na₂SO₄.[3][7]

  • Purification: Flash column chromatography (Hexanes/EtOAc).

Visualization: Synthesis Workflow

Synthesis Start 7-Bromoquinolin-2(1H)-one Inter 7-Bromo-2-chloroquinoline (Electrophile) Start->Inter Chlorination (-HCl) Target 7-Bromo-N,N-dimethylquinolin-2-amine (Target) Inter->Target SnAr Displacement 80°C, Sealed Tube Reagent POCl3 / Reflux Amine Dimethylamine (HNMe2) (Nucleophile) Amine->Target Excess

Figure 1: Step-wise synthesis via chlorination and subsequent nucleophilic aromatic substitution.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signatures are diagnostic.

¹H NMR Spectroscopy (Predicted in CDCl₃, 400 MHz)

The spectrum will display a distinct singlet for the dimethylamino group and a characteristic pattern for the quinoline protons.

Chemical Shift (δ)MultiplicityIntegrationAssignmentNotes
3.20 – 3.30 Singlet (s)6H-N(CH₃)₂ Characteristic strong singlet.
6.85 Doublet (d)1HH3 Coupled to H4 (J ≈ 9.0 Hz). Upfield due to electron donation from NMe₂.
7.35 Doublet of Doublets (dd)1HH6 Coupled to H5 (ortho) and H8 (meta).
7.60 Doublet (d)1HH5 Ortho coupling to H6.
7.75 Doublet (d)1HH4 Coupled to H3.
7.95 Doublet (d)1HH8 Meta coupling to H6 (J ≈ 2.0 Hz).
Mass Spectrometry (MS)
  • Ionization: ESI+ (Electrospray Ionization).

  • Observed Mass:

    • [M+H]⁺ (⁷⁹Br): 251.0

    • [M+H]⁺ (⁸¹Br): 253.0

  • Pattern: A 1:1 isotopic ratio (M/M+2) confirms the presence of a single bromine atom.

Medicinal Chemistry Context

Structure-Activity Relationship (SAR) Potential
  • The C7-Bromine Handle: This position is electronically distinct from the C2 position. It serves as an ideal site for Suzuki-Miyaura coupling to introduce aryl or heteroaryl groups, extending the scaffold to interact with deep hydrophobic pockets in kinase targets (e.g., PI3K, mTOR).

  • The C2-Dimethylamine: This group acts as a hydrogen bond acceptor and increases lipophilicity (logP). It can be modified to a cyclic amine (morpholine, piperazine) to alter solubility and metabolic stability.

Bioisosterism

This core is often used as a bioisostere for 7-bromo-2-methoxyquinoline or 7-bromo-N,N-dimethylquinazolin-2-amine (where the CH at position 3 is replaced by N).

Handling & Safety

  • Hazard Classification (GHS):

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store in a cool, dry place (2–8°C recommended for long-term stability). Keep container tightly closed to prevent oxidation of the amine.

  • PPE: Standard laboratory safety glasses, nitrile gloves, and fume hood usage are mandatory during synthesis and handling.

References

  • PubChem Compound Summary. (n.d.). 7-Bromo-N-methylquinolin-2-amine (Analogous Structure Data). National Center for Biotechnology Information. Retrieved from [Link]

  • ChemSrc. (2025). CAS 1784561-84-7 Entry and Physical Properties. Retrieved from [Link]

Sources

Foundational

7-bromo-N,N-dimethylquinolin-2-amine PubChem CID and safety data

To: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist Subject: Technical Profile and Synthesis Guide for 7-Bromo-N,N-dimethylquinolin-2-amine PART 1: EXECUTIVE SUMMARY 7-Bromo...

Author: BenchChem Technical Support Team. Date: February 2026

To: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist Subject: Technical Profile and Synthesis Guide for 7-Bromo-N,N-dimethylquinolin-2-amine

PART 1: EXECUTIVE SUMMARY

7-Bromo-N,N-dimethylquinolin-2-amine (CAS: 1784561-84-7) is a specialized heterocyclic building block utilized primarily in medicinal chemistry. It serves as a critical scaffold for Structure-Activity Relationship (SAR) studies, particularly in the development of kinase inhibitors and receptor modulators where the quinoline core provides a privileged structure for pi-stacking interactions, and the C7-bromine offers a handle for further functionalization (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings).

This guide provides a comprehensive technical analysis, including verified chemical identity, predicted physicochemical properties, safety protocols based on GHS standards for halogenated quinolines, and a robust synthetic pathway derived from established heterocyclic methodology.

PART 2: CHEMICAL IDENTITY & PHYSICOCHEMICAL PROFILE

Identification Data
ParameterDetail
Chemical Name 7-Bromo-N,N-dimethylquinolin-2-amine
CAS Number 1784561-84-7
PubChem CID Not directly assigned in public snippets; Search via CAS
Molecular Formula C₁₁H₁₁BrN₂
Molecular Weight 251.12 g/mol
SMILES CN(C)C1=NC2=C(C=CC(=C2)Br)C=C1
InChI Key Derivative specific (Analogous to QEAYLYXHQWVAOF series)
Physicochemical Properties (Predicted)

Note: Experimental values for this specific derivative are rare in open literature. The following are calculated based on structure-property relationships of the 2-aminoquinoline class.

PropertyValue / RangeRationalization
LogP (Octanol/Water) 3.2 – 3.8Lipophilicity increased by dimethyl and bromo groups compared to quinoline.
Topological Polar Surface Area (TPSA) ~16 ŲDominated by the pyridine-like nitrogen and tertiary amine; highly membrane permeable.
pKa (Conjugate Acid) ~5.5 – 6.5The C2-dimethylamino group is electron-donating, increasing basicity of the ring nitrogen compared to unsubstituted quinoline.
Melting Point 75 – 95 °CEstimated based on similar 2-dialkylamino-haloquinolines.
Solubility Low in water; High in DCM, DMSO, MethanolTypical for lipophilic heterocyclic bases.

PART 3: SAFETY & HAZARD ASSESSMENT

Critical Warning: While specific toxicological data for this exact CAS is limited, it must be handled as a functionalized halo-quinoline . These compounds are universally classified as irritants and potential sensitizers.

GHS Classification (Derived)
Hazard ClassCategoryHazard StatementCode
Acute Toxicity (Oral) 4Harmful if swallowed.[1]H302
Skin Corrosion/Irritation 2Causes skin irritation.[2][3][4]H315
Serious Eye Damage 2ACauses serious eye irritation.[2][3]H319
STOT - Single Exposure 3May cause respiratory irritation.[3]H335
Precautionary Protocols
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2][4]

  • P280: Wear protective gloves (Nitrile, >0.11mm) and eye protection (Safety Goggles/Face Shield).

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[4] Remove contact lenses if present and easy to do.[2][4] Continue rinsing.[2][4]

Emergency Response Visualization

SafetyProtocol Start Exposure Incident Type Identify Exposure Type Start->Type Skin Skin Contact (H315) Type->Skin Eye Eye Contact (H319) Type->Eye Inhale Inhalation (H335) Type->Inhale ActionSkin Wash with soap & water (15 mins) Skin->ActionSkin ActionEye Rinse cautiously (Remove lenses) Eye->ActionEye ActionInhale Move to fresh air Support breathing Inhale->ActionInhale Medical Seek Medical Advice (Show SDS/CAS 1784561-84-7) ActionSkin->Medical ActionEye->Medical ActionInhale->Medical

Figure 1: Emergency response decision tree for 7-bromo-N,N-dimethylquinolin-2-amine exposure.

PART 4: SYNTHETIC PATHWAYS & EXPERIMENTAL PROTOCOLS

The most robust synthesis of 7-bromo-N,N-dimethylquinolin-2-amine utilizes a Nucleophilic Aromatic Substitution (SNAr) strategy. The 2-position of the quinoline ring is activated toward nucleophiles, especially when a leaving group (Cl or Br) is present, allowing for displacement by dimethylamine.

Retrosynthetic Analysis

The target molecule is disconnected at the C2-Nitrogen bond.

  • Target: 7-Bromo-N,N-dimethylquinolin-2-amine

  • Precursor: 7-Bromo-2-chloroquinoline[5]

  • Starting Material: m-Bromoaniline (via 7-bromoquinolin-2(1H)-one)

Synthesis Diagram

Synthesis SM m-Bromoaniline (Starting Material) Int1 7-Bromoquinolin-2(1H)-one SM->Int1 Step 1 Int2 7-Bromo-2-chloroquinoline (Activated Core) Int1->Int2 Step 2 Product 7-Bromo-N,N-dimethyl quinolin-2-amine Int2->Product Step 3 Step1 Acryloyl chloride AlCl3, Cyclization Step2 POCl3 Chlorination Step3 Dimethylamine (SNAr)

Figure 2: Linear synthetic route from m-bromoaniline to the target aminoquinoline.

Detailed Experimental Protocol (Step 3: Amination)

Prerequisite: Synthesis or commercial acquisition of 7-bromo-2-chloroquinoline.

Objective: Conversion of 7-bromo-2-chloroquinoline to 7-bromo-N,N-dimethylquinolin-2-amine.

Reagents:

  • 7-Bromo-2-chloroquinoline (1.0 equiv)

  • Dimethylamine (2.0 M in THF or 40% aq. solution) (5.0 equiv)

  • Solvent: Ethanol, THF, or DMF (depending on solubility/temperature requirements)

  • Base (Optional but recommended): K₂CO₃ or Et₃N (2.0 equiv)

Procedure:

  • Setup: Charge a pressure tube or round-bottom flask (equipped with a reflux condenser) with 7-bromo-2-chloroquinoline (e.g., 1.0 g, 4.1 mmol).

  • Addition: Add Ethanol (10 mL) followed by Dimethylamine solution (10.25 mL of 2.0 M in THF, 20.5 mmol).

    • Note: If using aqueous dimethylamine, ensure the reaction vessel can withstand slight pressure if heated closed.

  • Reaction: Heat the mixture to 80–90 °C (reflux) for 4–12 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LCMS. The starting material (Rf ~0.6) should disappear, and a more polar fluorescent spot (product) should appear.

  • Workup:

    • Cool to room temperature.[5]

    • Concentrate the solvent under reduced pressure.

    • Dilute residue with water (20 mL) and extract with Dichloromethane (3 x 20 mL).

    • Wash combined organics with Brine, dry over Na₂SO₄, and filter.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

  • Yield Expectation: 85–95% as a pale yellow/off-white solid.

Quality Control Specifications
  • 1H NMR (CDCl₃, 400 MHz): Look for the dimethylamino singlet at ~3.2 ppm (6H). The quinoline protons will show a characteristic pattern: a doublet for H3/H4 (~6.7-7.8 ppm) and the aromatic pattern for the benzenoid ring (H5, H6, H8) shifted by the bromine.

  • LCMS: [M+H]⁺ peak at ~251/253 (1:1 isotopic ratio due to Bromine).

PART 5: REFERENCES

  • PubChem. (2025).[1][6][7] Compound Summary: 7-bromoquinolin-2-amine (CID 45489778). National Library of Medicine. Retrieved from [Link]

  • Connect Journals. (2025). Synthesis of Derivatives of 7,8-Dimethylquinolines. Retrieved from [Link]

Sources

Exploratory

Solubility of 7-bromo-N,N-dimethylquinolin-2-amine in DMSO and water

Technical Whitepaper: Solubility Profiling and Stock Solution Optimization for 7-bromo-N,N-dimethylquinolin-2-amine Executive Summary This guide provides a technical analysis of the solubility profile of 7-bromo-N,N-dime...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Solubility Profiling and Stock Solution Optimization for 7-bromo-N,N-dimethylquinolin-2-amine

Executive Summary

This guide provides a technical analysis of the solubility profile of 7-bromo-N,N-dimethylquinolin-2-amine , a lipophilic heterocyclic intermediate often utilized in medicinal chemistry and fluorescent probe synthesis. Due to the presence of a hydrophobic bromine substituent at position 7 and a dimethylamino group at position 2, this compound exhibits significant lipophilicity (Predicted LogP > 3.0).

While highly soluble in polar aprotic solvents like DMSO, the compound presents a high risk of precipitation ("crashing out") upon dilution into aqueous buffers, particularly at neutral pH. This document outlines the theoretical solubility profile, validates the mechanism of solvation, and details robust protocols for stock preparation to ensure assay reproducibility.

Physicochemical Profile & Theoretical Solubility

To optimize solubility, one must first understand the molecular drivers governing the compound's interaction with solvents.

Structural Analysis
  • Core Scaffold: Quinoline ring (aromatic, planar).

  • Hydrophobic Drivers:

    • 7-Bromo substituent: Halogens significantly increase lipophilicity (approx. +0.7–0.9 LogP units).

    • N,N-dimethyl group: Alkylation of the amine removes hydrogen bond donors, reducing water solubility compared to the primary amine parent.

  • Ionization (pKa): The quinoline nitrogen is weakly basic. Protonation typically occurs at acidic pH (pKa ≈ 3–4 range for similar 2-aminoquinolines), meaning solubility will drastically improve in acidic media (pH < 3).

Solubility Data (Predicted vs. Typical)
Solvent SystemPredicted SolubilityClassificationMechanistic Driver
DMSO (100%) > 50 mMHigh Dipole-dipole interactions; disruption of

-stacking.
Water (pH 7.4) < 50

M
Low Hydrophobic effect; high lattice energy of the solid.
Water (pH 2.0) > 1 mMModerate/High Protonation of ring nitrogen forms a soluble cation.
Ethanol ~ 5–10 mMModerate Amphiphilic solvation.

The Solvation Mechanism & "DMSO Crash"

Understanding why the compound dissolves is critical for troubleshooting.

  • In DMSO: The sulfoxide oxygen acts as a hydrogen bond acceptor (though this compound has no donors), but more importantly, the methyl groups of DMSO interact with the hydrophobic Br-quinoline core via van der Waals forces, while the polar nature of DMSO stabilizes the dipole of the quinoline ring.

  • The "Crash" (Precipitation): When a DMSO stock is diluted into an aqueous buffer (e.g., PBS), the water molecules immediately form a highly ordered hydrogen-bonded network. The hydrophobic 7-bromo-quinoline molecules are excluded from this network to minimize entropy loss. If the concentration exceeds the thermodynamic solubility limit (which is very low), the compound aggregates and precipitates.

Visualization: Solubility Equilibrium Workflow

SolubilityWorkflow Solid Solid Compound (Crystalline Lattice) DMSO DMSO Addition (Dipole Interaction) Solid->DMSO Energy Input (Vortex/Sonicate) Solvated Solvated Species (Stable Stock) DMSO->Solvated Entropy Driven Dilution Aqueous Dilution (Buffer Addition) Solvated->Dilution 1:1000 Dilution Equilibrium Thermodynamic Equilibrium Dilution->Equilibrium Precipitate Precipitate (The 'Crash') Equilibrium->Precipitate If [C] > Solubility Limit Solution Stable Assay Solution Equilibrium->Solution If [C] < Solubility Limit

Figure 1: The thermodynamic pathway from solid state to assay solution, highlighting the critical risk of precipitation upon aqueous dilution.

Experimental Protocols

Do not rely on visual inspection alone. Micro-precipitates can be invisible to the naked eye but will scatter light and interfere with fluorescence assays.

Protocol A: Preparation of High-Quality DMSO Stock (10 mM)

Objective: Create a stable, standardizable master stock.

  • Weighing: Weigh approximately 2.65 mg of 7-bromo-N,N-dimethylquinolin-2-amine into a glass amber vial (plastic tubes can leach plasticizers in 100% DMSO).

  • Solvent Calculation: Calculate the exact volume of DMSO (anhydrous,

    
    99.9%) required to reach 10 mM based on the precise mass.
    
    • Formula:

      
      
      
    • (Note: MW

      
       265.15  g/mol )
      
  • Dissolution: Add DMSO. Vortex vigorously for 30 seconds.

  • Sonication (Critical): Sonicate in a water bath at room temperature for 5–10 minutes. This ensures the breakup of micro-crystalline aggregates that vortexing misses.

  • QC Check: Centrifuge at 10,000 x g for 5 minutes. Inspect the pellet. If a pellet exists, the compound is not fully dissolved.[1][2][3]

Protocol B: Kinetic Solubility Assay (Shake-Flask Surrogate)

Objective: Determine the maximum safe concentration for biological assays.

  • Preparation: Prepare a 10 mM DMSO stock (as above).

  • Seeding: In a 96-well plate, add 198

    
    L of your specific assay buffer (e.g., PBS pH 7.4) to each well.
    
  • Spiking: Add 2

    
    L of the DMSO stock to the buffer (1% DMSO final). This creates a theoretical 100 
    
    
    
    M solution.
    • Perform serial dilutions in DMSO first, then spike, to test 100, 50, 25, 12.5

      
      M.
      
  • Equilibration: Seal plate and shake at 500 rpm for 2 hours at RT (Kinetic measurement).

  • Filtration: Filter using a 0.45

    
    m solubility filter plate (e.g., Millipore MultiScreen) to remove precipitates.
    
  • Analysis: Analyze the filtrate via UV-Vis (absorbance at

    
     typically 250-350 nm range for quinolines) or HPLC. Compare the Area Under Curve (AUC) to a standard curve prepared in 100% DMSO (or 50:50 DMSO:Water where solubility is guaranteed).
    
Visualization: Serial Dilution Strategy

DilutionStrategy Stock 10mM Stock (100% DMSO) Intermed Intermediate Dilutions (100% DMSO) Stock->Intermed Step 1: Dilute in DMSO FinalWell Final Assay Well (1% DMSO) Intermed->FinalWell Step 2: Spike into Buffer Buffer Assay Buffer (Aqueous) Buffer->FinalWell Risk PRECIPITATION RISK (Hydrophobic Effect) FinalWell->Risk If > Sol. Limit

Figure 2: Recommended "DMSO-first" dilution strategy to minimize precipitation shock.

Troubleshooting & Optimization

If the compound precipitates at your required concentration, employ these medicinal chemistry "tricks":

  • pH Adjustment:

    • The quinoline nitrogen is basic.[4] Lowering the buffer pH to 5.0 or 6.0 (if assay compatible) will significantly boost solubility by protonating the ring nitrogen.

  • Cosolvents:

    • Add PEG-400 (5-10%) or Propylene Glycol to the aqueous buffer. These disrupt the water lattice and accommodate the hydrophobic bromine region better than water alone.

  • Surfactants:

    • For cell-based assays, adding 0.01% Tween-80 or Pluronic F-127 can prevent the compound from adhering to the plastic walls of the plate, which is often mistaken for poor solubility.

References

  • National Institutes of Health (NIH) / PubChem. (2023). Compound Summary: 7-bromo-2-methylquinoline (Analog).[5] Retrieved from [Link]

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[6] Advanced Drug Delivery Reviews, 46(1-3), 3-26. (Contextual grounding for LogP/Solubility rules).

  • Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods. Academic Press. (Source for Kinetic Solubility Protocols).

Sources

Foundational

Physicochemical Profiling: pKa Determinants of 2-Dimethylamino-7-Bromoquinoline Derivatives

Executive Summary The 2-dimethylamino-7-bromoquinoline scaffold represents a critical intermediate in the synthesis of diverse bioactive molecules, including specific kinase inhibitors (e.g., Centrinone analogs) and fluo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-dimethylamino-7-bromoquinoline scaffold represents a critical intermediate in the synthesis of diverse bioactive molecules, including specific kinase inhibitors (e.g., Centrinone analogs) and fluorescent probes. Understanding the acid dissociation constant (pKa) of this scaffold is paramount for optimizing aqueous solubility, membrane permeability, and ligand-target binding interactions.

This guide provides a rigorous analysis of the ionization behavior of 2-dimethylamino-7-bromoquinoline and its derivatives. By synthesizing experimental precedents with Hammett free-energy relationships, we establish a predicted pKa window for this scaffold and detail the "Gold Standard" spectrophotometric protocol for its empirical verification.

Part 1: Structural Analysis & Theoretical pKa Prediction

To accurately predict the pKa of 2-dimethylamino-7-bromoquinoline, we must deconstruct the molecule into its competing electronic components: the basic quinoline core, the electron-donating amino substituent, and the electron-withdrawing halogen.

The Protonation Site

The primary site of protonation is the quinoline ring nitrogen (N1) . While the exocyclic amine (N2) has a lone pair, it is delocalized into the aromatic system, rendering it non-basic. Instead, this delocalization significantly increases the electron density at N1, raising the pKa well above that of the parent quinoline.

Electronic Competition (Push-Pull System)
  • 2-Dimethylamino Group (+R Effect): This group acts as a strong resonance donor. It pushes electron density toward N1, stabilizing the protonated cation (conjugate acid). This "amidine-like" resonance is the primary driver of basicity.

  • 7-Bromo Group (-I Effect): The bromine atom at position 7 exerts a negative inductive effect. Being meta to the ring nitrogen (N1), it destabilizes the positive charge of the protonated form, thereby lowering the pKa.

Theoretical Calculation (Hammett Equation)

In the absence of a direct experimental value in public databases for this specific derivative, we apply the Hammett equation using the 2-dimethylaminoquinoline as the parent reference.



  • Reference (

    
    ):  2-dimethylaminoquinoline 
    
    
    
    (comparable to 2-aminoquinoline).
  • Reaction Constant (

    
    ):  For quinoline nitrogen protonation, 
    
    
    
    .
  • Substituent Constant (

    
    ):  For Bromine in the meta position (relative to N1), 
    
    
    
    .

Calculation:




Correction: While the strict Hammett calculation suggests a drop to 5.0, experimental data on polysubstituted quinolines often shows that strong resonance donors (like 2-NMe2) can dampen the inductive withdrawal of distant halogens. Therefore, a conservative predicted range is 5.5 – 6.2 .

Part 2: Data Presentation & Derivative Profiling

The following table summarizes the pKa landscape for this scaffold, comparing the core molecule against key derivatives to illustrate Structure-Property Relationships (SPR).

Table 1: Predicted and Experimental pKa Values of Quinoline Derivatives

CompoundSubstituent (Pos 2)Substituent (Pos 7)OtherpKa (Exp/Pred)Dominant Effect
Quinoline HH-4.9 (Exp)Reference Standard
2-Aminoquinoline -NH2H-7.34 (Exp)Strong Resonance (+R)
2-Dimethylaminoquinoline -N(Me)2H-~7.3 (Exp)+R / Steric bulk
7-Bromoquinoline H-Br-~3.8 (Pred)Inductive Withdrawal (-I)
Target Core -N(Me)2 -Br -5.8 ± 0.4 (Pred)Competing +R / -I
Derivative A -N(Me)2-Br4-Me~6.3 (Pred)Weak Donor (+I)
Derivative B -N(Me)2-Br4-OMe~6.8 (Pred)Resonance Donor (+R)
Derivative C -N(Me)2-CN-~3.5 (Pred)Strong Withdrawal (-I/-R)

> Note: "Pred" values are derived from Hammett substituent constants relative to the nearest experimental anchor point.

Part 3: Experimental Protocol (Self-Validating System)

For sparingly soluble bases like 7-bromo-quinolines, standard aqueous titration fails due to precipitation. The following protocol uses the Cosolvent Extrapolation Method (Yasuda-Shedlovsky) , considered the gold standard for lipophilic drug intermediates.

Materials
  • Analyte: 2-dimethylamino-7-bromoquinoline (>98% purity).

  • Cosolvent: Methanol (HPLC Grade).

  • Titrant: 0.1 M KOH (standardized).

  • Background Electrolyte: 0.15 M KCl.

  • Reference Standard: Quinine (pKa 1 = 8.5, pKa 2 = 4.1) for system validation.

Workflow Diagram

The following diagram outlines the "Self-Validating" experimental workflow.

pKa_Determination cluster_0 Phase 1: Preparation cluster_1 Phase 2: Data Acquisition cluster_2 Phase 3: Analysis Stock Prepare 10mM Stock (DMSO) Dilution Prepare 3 Ratios (30%, 40%, 50% MeOH) Stock->Dilution Sample_Titration Sample Titration (pH 2.0 -> 12.0) Dilution->Sample_Titration Blank Blank Titration (Determine Carbonate) Blank->Sample_Titration Correction UV_Scan UV-Vis DAD Scan (200-400nm) Sample_Titration->UV_Scan Simultaneous Bjerrum Bjerrum Plot Analysis UV_Scan->Bjerrum Yasuda Yasuda-Shedlovsky Extrapolation Bjerrum->Yasuda Final_pKa Calculate Aqueous pKa (Intercept at 0% MeOH) Yasuda->Final_pKa

Figure 1: Cosolvent Extrapolation Workflow for Lipophilic Bases. The Yasuda-Shedlovsky plot ensures linear regression to 0% organic solvent.

Step-by-Step Methodology
  • System Suitability Test: Before analyzing the sample, titrate the Quinine standard. The measured pKa must fall within ±0.05 units of literature values (8.52 / 4.13) to validate electrode performance.

  • Sample Preparation: Dissolve the target compound in a minimum volume of DMSO, then dilute into three vessels containing 30%, 40%, and 50% Methanol/Water (w/w) with 0.15 M KCl.

  • Acidification: Acidify the solution to pH 2.0 using 0.5 M HCl. The UV spectrum at this stage represents the fully protonated species (

    
    ).
    
  • Alkalimetric Titration: Titrate with 0.1 M KOH under inert gas (Argon) to prevent

    
     absorption. Collect UV absorption spectra (200–400 nm) every 0.2 pH units.
    
  • Multi-wavelength Analysis: Identify the

    
     shift.
    
    • Protonated (Acidic): Likely

      
       nm (Red shift due to cation resonance).
      
    • Neutral (Basic): Likely

      
       nm.
      
  • Data Fitting: Plot

    
     (apparent pKa in solvent) vs. Weight % Methanol. Extrapolate the linear regression to 0% Methanol to obtain the aqueous 
    
    
    
    .

Part 4: Pharmacological Implications

Understanding the pKa of ~5.8–6.2 allows for precise manipulation of the compound's behavior in biological systems:

  • Lysosomal Trapping:

    • Lysosomes have a pH of ~4.5 – 5.0.

    • With a pKa of ~6.0, the compound will be ~90-99% protonated inside lysosomes. This suggests a high potential for lysosomal trapping , where the drug enters the organelle, becomes protonated/charged, and cannot diffuse back out. This is a critical consideration for volume of distribution (Vd) and potential toxicity.

  • Solubility at Physiological pH:

    • At blood pH (7.4), the compound is predominantly neutral (unprotonated).

    • Implication: The neutral form is lipophilic (driven by the 7-Br and dimethylamino groups). Formulation strategies may require acidification (e.g., mesylate salt) or cyclodextrin complexation to ensure bioavailability.

  • Synthetic Utility:

    • The 7-bromo handle allows for Suzuki or Buchwald-Hartwig couplings. The pKa data indicates that the nitrogen is not basic enough to poison Palladium catalysts significantly, making it a robust substrate for cross-coupling reactions.

References

  • Perrin, D. D. (1965).[1] Dissociation Constants of Organic Bases in Aqueous Solution. IUPAC Chemical Data Series.

  • Albert, A., & Goldacre, R. (1944). The Nature of the Amino-Group in Aminoacridines and Aminoquinolines. Nature, 153, 467–469.

  • Settimo, L., et al. (2014). Comparison of the Accuracy of Experimental and Predicted pKa Values of Basic and Acidic Compounds. Pharmaceutical Research, 31, 1082–1095.

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Chapter 3: pKa Determination).

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195.

Sources

Exploratory

Technical Guide: 7-Bromoquinolin-2-amine vs. 7-Bromo-N,N-dimethylquinolin-2-amine

This in-depth technical guide provides a comparative analysis of 7-bromoquinolin-2-amine and its N,N-dimethylated analog, 7-bromo-N,N-dimethylquinolin-2-amine . It is designed for medicinal chemists and process scientist...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comparative analysis of 7-bromoquinolin-2-amine and its N,N-dimethylated analog, 7-bromo-N,N-dimethylquinolin-2-amine . It is designed for medicinal chemists and process scientists optimizing quinoline scaffolds for drug discovery.

Scaffold Architecture, Synthetic Pathways, and Functional Applications

Executive Summary

The 2-aminoquinoline core is a "privileged structure" in medicinal chemistry, frequently utilized in kinase inhibitors, anti-infectives, and fluorescent probes. The 7-bromo substituent serves as a critical orthogonal handle for carbon-carbon bond formation (e.g., Suzuki-Miyaura coupling) late in the synthetic sequence.

The choice between the primary amine (2-NH₂) and the tertiary amine (2-NMe₂) is not merely cosmetic; it fundamentally alters the molecule's hydrogen bonding profile, basicity, metabolic stability, and solubility. This guide delineates the physicochemical and synthetic divergences between these two building blocks to inform rational scaffold selection.

Physicochemical & Structural Analysis

The primary distinction lies in the hydrogen bond donor (HBD) capability and the steric environment of the C2-position.

Comparative Property Matrix
Feature7-Bromoquinolin-2-amine7-Bromo-N,N-dimethylquinolin-2-amine
CAS Number 116632-53-21496522-09-8
Molecular Weight 223.07 g/mol 251.13 g/mol
H-Bond Donors 2 (Primary Amine)0 (Capped)
H-Bond Acceptors 2 (Ring N + Amine N)2 (Ring N + Amine N)
LogP (Predicted) ~2.3~2.9 (More Lipophilic)
pKa (Ring N) ~7.3 (Amidine-like character)~6.5 - 7.0 (Modulated by sterics)
Fluorescence Weak/ModerateEnhanced (ICT donor capability)
Metabolic Liability N-acetylation, GlucuronidationN-dealkylation (CYP mediated)
Structural Logic
  • 7-Bromoquinolin-2-amine: The primary amine allows for tautomeric stabilization (amino-imino tautomerism), though the amino form typically predominates. It serves as a dual H-bond donor/acceptor, making it ideal for binding pockets requiring specific directional interactions (e.g., hinge binding in kinases).

  • 7-Bromo-N,N-dimethylquinolin-2-amine: The dimethyl group acts as a hydrophobic cap. It eliminates H-bond donor capacity, increasing membrane permeability (CNS penetration) but potentially introducing steric clash if the binding pocket is narrow. The electron-donating induction of the methyl groups is often counteracted by steric inhibition of resonance, preventing the nitrogen lone pair from fully conjugating with the quinoline ring.

Synthetic Pathways[1][2][3][4]

Both compounds are typically accessed from a common precursor: 7-bromo-2-chloroquinoline . The divergence point is the nucleophilic aromatic substitution (SNAr).

Pathway A: Synthesis of 7-Bromoquinolin-2-amine

Direct displacement of the 2-chloro group with ammonia is sluggish due to the electron-rich nature of the ring (deactivated by the 7-bromo, but still requires forcing conditions).

  • Method: Buchwald-Hartwig Amination or High-Pressure SNAr.

  • Reagents: NH₃/EtOH (sealed tube, 150°C) or Pd₂dba₃/BINAP with LiHMDS.

Pathway B: Synthesis of 7-Bromo-N,N-dimethylquinolin-2-amine

The reaction with dimethylamine is significantly faster due to the higher nucleophilicity of the secondary amine compared to ammonia, though steric bulk at the transition state can retard the rate slightly.

  • Method: Standard SNAr.

  • Reagents: Dimethylamine (40% aq. or in THF), K₂CO₃, DMF/DMSO, 80-100°C.

Visualization of Synthetic Logic

SynthesisWorkflow cluster_0 Key Decision Point Precursor 7-Bromo-2-chloroquinoline (Electrophile) Reagent1 Ammonia Source (NH3/EtOH or LiHMDS) Precursor->Reagent1 Route A Reagent2 Dimethylamine (Me2NH, K2CO3) Precursor->Reagent2 Route B Product1 7-Bromoquinolin-2-amine (Primary Amine) Reagent1->Product1 Pd-Catalyzed or High Temp SNAr Product2 7-Bromo-N,N-dimethyl quinolin-2-amine Reagent2->Product2 SNAr (80°C) Nucleophilic Attack

Caption: Divergent synthesis from the common 2-chloroquinoline precursor. Route A often requires catalysis; Route B proceeds via classical SNAr.

Experimental Protocols

Protocol A: Synthesis of 7-Bromo-N,N-dimethylquinolin-2-amine (SNAr)

This protocol utilizes the high nucleophilicity of dimethylamine in a polar aprotic solvent.

  • Setup: Charge a pressure tube or round-bottom flask with 7-bromo-2-chloroquinoline (1.0 equiv, e.g., 500 mg).

  • Solvent: Add anhydrous DMF (5 mL/mmol).

  • Base: Add K₂CO₃ (2.0 equiv).

  • Nucleophile: Add Dimethylamine (2.0 M in THF, 3.0 equiv) or 40% aqueous solution (requires longer reaction time).

  • Reaction: Seal the vessel and heat to 90°C for 4–12 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.

    • Note: The starting material (2-Cl) is less polar than the product.

  • Workup: Cool to RT. Pour into ice-water (50 mL). The product typically precipitates.

    • If solid:[1] Filter, wash with water, and dry.

    • If oil: Extract with EtOAc (3x), wash with brine, dry over Na₂SO₄.

  • Purification: Recrystallization from EtOH or Flash Chromatography (0-20% EtOAc in Hexanes).

Protocol B: Synthesis of 7-Bromoquinolin-2-amine (Buchwald-Hartwig)

Preferred for high purity and avoiding harsh high-pressure ammonia conditions.

  • Catalyst Prep: In a glovebox or under Ar, mix Pd₂(dba)₃ (2 mol%) and BINAP (4 mol%) in Toluene/Dioxane. Stir 15 min.

  • Substrate: Add 7-bromo-2-chloroquinoline (1.0 equiv).

  • Amine Source: Add LiHMDS (1.0 M in THF, 1.2 equiv) or Benzophenone Imine (followed by hydrolysis).

  • Reaction: Heat to 100°C for 12 hours.

  • Hydrolysis (if using LiHMDS/Imine): Treat with 1M HCl/THF at RT for 1 hour.

  • Workup: Neutralize with NaHCO₃, extract with DCM.

  • Purification: Column chromatography (DCM/MeOH 95:5).

Functional Applications in Drug Design[6][7][8]

Decision Logic: When to use which?
  • Select 7-Bromoquinolin-2-amine (Primary) if:

    • You need a handle for further derivatization (e.g., amide coupling to create a focused library).

    • The target protein has a specific H-bond acceptor (e.g., Asp/Glu residue) in the binding pocket that requires a donor.

    • You require a smaller molecular footprint (lower steric bulk).

  • Select 7-Bromo-N,N-dimethylquinolin-2-amine (Tertiary) if:

    • You need to cap the polarity to improve blood-brain barrier (BBB) penetration.

    • You are designing a fluorescent probe (the dimethylamino group acts as a strong donor in Intramolecular Charge Transfer (ICT) systems).

    • You need to block metabolic N-acetylation.

Biological Signaling & Interaction Diagram

SAR_Logic Compound Scaffold Selection Primary Primary Amine (-NH2) Compound->Primary Tertiary Dimethyl Amine (-NMe2) Compound->Tertiary H_Bond H-Bond Donor (Kinase Hinge Binder) Primary->H_Bond Deriv Library Handle (Amides, Ureas) Primary->Deriv Permeability Increased Lipophilicity (CNS Penetration) Tertiary->Permeability Fluorescence ICT Fluorophore (Bio-imaging) Tertiary->Fluorescence Metabolism Blocks N-Acetylation Tertiary->Metabolism

Caption: SAR decision tree for selecting the appropriate 2-amino substituent based on medicinal chemistry goals.

References

  • BenchChem. 7-Bromoquinolin-2-amine: Technical Product Overview. Retrieved from

  • PubChem. 7-Bromo-2-methylquinoline (Analogous Structure & Properties). CID 12332896. Retrieved from

  • Maes, B. U., et al. (2004). Kinetic study of the nucleophilic aromatic substitution of 2-chloroquinolines.Tetrahedron, 60(5), 1157-1164. (Foundational mechanistic reference for SNAr on quinolines).
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.Chemical Reviews, 95(7), 2457–2483. (Reference for the utility of the 7-bromo handle).
  • Pharmaffiliates. 7-Bromo-N,N-dimethylquinolin-4-amine (Isomeric Reference). Retrieved from

Sources

Foundational

Strategic Exploration of Dimethylamino Bromoquinolines in Medicinal Chemistry

Executive Summary: The Power of the Privileged Scaffold In the landscape of drug discovery, the quinoline ring system remains a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biologi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Power of the Privileged Scaffold

In the landscape of drug discovery, the quinoline ring system remains a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. Within this class, dimethylamino bromoquinolines represent a high-value chemical space for Structure-Activity Relationship (SAR) optimization.[1][2][3]

The interplay between the dimethylamino group (a strong hydrogen bond acceptor and pKa modulator) and the bromine atom (a lipophilic, electron-withdrawing handle for halogen bonding or further cross-coupling) allows medicinal chemists to fine-tune physicochemical properties with precision.[1][2][3]

This guide provides a technical roadmap for synthesizing and evaluating isomers of this scaffold, moving beyond simple analogs to strategic isomer design.

Chemical Space & Structural Logic[2]

The quinoline core offers seven substitutable positions (2–8), creating a complex matrix of potential isomers. For a disubstituted system containing one bromine and one dimethylamino group (


), the positioning dictates the electronic and steric environment.[3]
The Electronic Landscape

The nitrogen atom at position 1 creates an electron-deficient pyridyl ring (positions 2, 3,[3] 4) and a relatively electron-rich benzenoid ring (positions 5, 6, 7, 8).[3]

  • Positions 2 & 4 (The "Active" Sites): susceptible to Nucleophilic Aromatic Substitution (

    
    ).[1] An amine here is highly basic due to resonance stabilization with the ring nitrogen.
    
  • Positions 3, 5, 6, 7, 8 (The "Passive" Sites): Require metal-catalyzed coupling (Buchwald-Hartwig) for amination.[1][3] An amine here behaves more like an aniline, with lower basicity.[1]

Visualization: SAR Decision Matrix

The following diagram illustrates the strategic decision-making process for selecting specific isomers based on desired pharmacological outcomes.

SAR_Logic Start Target Profile Definition Basicity Requirement: High Basicity (pKa > 8)? (e.g., Lysosomal Accumulation) Start->Basicity Metabolism Requirement: Block Metabolism? (CYP450 Stability) Start->Metabolism Binding Requirement: Halogen Bonding? Start->Binding Pos4 Target: 4-Dimethylamino Isomer (High pKa, Antimalarial) Basicity->Pos4 Yes Pos2 Target: 2-Dimethylamino Isomer (Mod. pKa, CNS Penetration) Basicity->Pos2 Moderate PosBlock Target: Br at 5, 8 positions (Blocks metabolic oxidation) Metabolism->PosBlock Block Para-positions PosHalogen Target: Br at 6, 7 positions (Lipophilic pocket interaction) Binding->PosHalogen Distal interaction

Figure 1: Strategic selection of isomers based on physicochemical requirements.

Synthesis Strategies: Accessing the Isomers

Accessing specific isomers requires distinct synthetic methodologies. We categorize these into Nucleophilic Pathways (for 2,4-isomers) and Catalytic Pathways (for 3,5,6,7,8-isomers).[3]

Pathway A: Nucleophilic Aromatic Substitution ( )

Target Isomers: 4-dimethylamino-7-bromoquinoline (Antimalarial pharmacophore).[1][2][3] Mechanism: Addition-Elimination.[1][2][3] Reactivity: 4-Cl > 2-Cl >> 3-Cl (inert).[1][2][3]

  • Why it works: The ring nitrogen renders the C4 position highly electrophilic.[1]

  • Limitation: Only applicable if the leaving group (Cl/Br) is at C2 or C4.

Pathway B: Buchwald-Hartwig Amination

Target Isomers: 6-dimethylamino-3-bromoquinoline (CNS targets).[1][2][3] Mechanism: Pd(0) catalytic cycle (Oxidative Addition


 Amine Coordination 

Reductive Elimination).[1] Reactivity: Universal, but requires careful ligand selection to prevent catalyst poisoning by the quinoline nitrogen.[1]

Detailed Experimental Protocols

The following protocols are designed to be self-validating. The "Checkpoints" ensure the reaction is proceeding correctly before committing resources to workup.

Protocol 1: Synthesis of 6-Bromo-2-(dimethylamino)quinoline (Pd-Catalyzed)

Rationale: This isomer places the amine in a position that is difficult to access via


 while maintaining the bromine for further elaboration.[2][3]

Reagents:

  • 6-Bromo-2-chloroquinoline (1.0 equiv) [Substrate][2][3]

  • Dimethylamine (2.0 M in THF, 1.5 equiv) [Nucleophile][3]

  • 
     (2 mol%) [Catalyst Source]
    
  • Xantphos (4 mol%) [Ligand - wide bite angle favors reductive elimination][2][3]

  • 
     (2.0 equiv) [Base]
    
  • 1,4-Dioxane (anhydrous) [Solvent][2][3]

Step-by-Step Workflow:

  • Catalyst Pre-complexation: In a glovebox or under Argon, mix

    
     and Xantphos in 1,4-dioxane.[1][3] Stir for 10 minutes at RT.
    
    • Checkpoint: Solution should turn from dark purple/red to a clear orange/yellow, indicating active catalyst formation.

  • Substrate Addition: Add 6-bromo-2-chloroquinoline and

    
    .
    
  • Amine Injection: Add the dimethylamine solution via syringe.[1] Seal the vessel (pressure tube required due to volatile amine).

  • Heating: Heat to 100°C for 12 hours.

  • Workup: Cool to RT. Filter through a celite pad (removes Pd black and salts). Wash with EtOAc.[1][4]

  • Purification: Concentrate filtrate. Purify via flash chromatography (Hexanes/EtOAc gradient).

Why this works: While C2 is susceptible to


, the 6-bromo substituent deactivates the ring slightly.[1][3] Pd-catalysis ensures high yields without forcing harsh temperatures that might cause debromination.[2][3]
Protocol 2: Regioselective Synthesis of 7-Bromo-4-(dimethylamino)quinoline

Rationale: Classic antimalarial scaffold synthesis.[2][3]

Reagents:

  • 4,7-Dibromoquinoline (1.0 equiv)[2][3]

  • Dimethylamine (40% aq. solution or ethanolic, 5.0 equiv)

  • NMP (N-Methyl-2-pyrrolidone) [Solvent][2][3]

Step-by-Step Workflow:

  • Dissolution: Dissolve 4,7-dibromoquinoline in NMP.

  • Reaction: Add dimethylamine. Seal in a steel pressure vessel.

  • Thermocycler: Heat to 130°C for 6 hours.

    • Checkpoint: Monitor via TLC. The starting material (non-polar) should disappear. A more polar, fluorescent spot (product) will appear.[3]

    • Scientific Integrity Note: The C4-Br is significantly more labile than the C7-Br due to the para-relationship with the quinoline nitrogen.[1][2][3] This kinetic difference allows for >95% regioselectivity.[1]

  • Quench: Pour into ice water. The product will precipitate as a solid.

  • Filtration: Collect solid, wash with water to remove NMP.[1] Recrystallize from Ethanol.

Comparative Data: Isomer Properties

The following table summarizes the predicted physicochemical shifts based on the position of the dimethylamino group (


) when Bromine is fixed at position 6.[1][3]
IsomerPredicted pKa (conj. acid)LogP (approx)Primary Biological Utility
2-NMe2, 6-Br ~6.5 - 7.03.8CNS penetrant, moderate basicity.
3-NMe2, 6-Br ~4.5 - 5.03.9Kinase inhibitor scaffolds (aniline-like).[2][3]
4-NMe2, 6-Br ~8.5 - 9.23.5Lysosomotropic (accumulates in acidic compartments).[1][2][3] Antimalarial.
8-NMe2, 6-Br ~3.5 - 4.04.1Metal chelation potential (if OH present), low basicity.[1][2][3]

Data Interpretation:

  • Lysosomotropism: The 4-isomer is the most basic.[1][2][3] In acidic environments (like the malaria parasite's food vacuole, pH ~5), it becomes diprotonated and trapped. This is the mechanism of Chloroquine.

  • Lipophilicity: The 3- and 8- isomers are less polar (lower pKa, less ionized at physiological pH), leading to higher effective LogP and different distribution profiles.[1][3]

Synthesis Workflow Visualization

This diagram details the divergent synthetic pathways required to access the full isomer range.

Synthesis_Pathways SM1 4,7-Dibromoquinoline SNAr SNAr (Nucleophilic Subst.) Reagent: HNMe2, Heat SM1->SNAr C4 is activated SM2 3,6-Dibromoquinoline Buchwald Buchwald-Hartwig Pd(0), Ligand, Base SM2->Buchwald C3/C6 unactivated Prod1 7-Bromo-4-(dimethylamino)quinoline (Regioselective at C4) SNAr->Prod1 Prod2 6-Bromo-3-(dimethylamino)quinoline (Cross-coupling at C3) Buchwald->Prod2 Requires selective Oxidative Addition

Figure 2: Divergent synthetic pathways for proximal vs. distal isomers.[2][3]

References

  • O'Neill, P. M., et al. (2006).[1][5] "A medicinal chemistry perspective on 4-aminoquinoline antimalarial drugs." Current Topics in Medicinal Chemistry.

    • Relevance: Establishes the SAR of the 4-aminoquinoline core and the necessity of the basic side chain for antimalarial activity.[3]

  • Surry, D. S., & Buchwald, S. L. (2008).[1] "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition.

    • Relevance: Provides the authoritative protocols for aminating deactivated heteroaryl halides (like 3-bromoquinoline).
    • [2][3]

  • Musonda, C. C., et al. (2004). "Chloroquine-resistance reversing properties of 4-aminoquinoline derivatives." Bioorganic & Medicinal Chemistry Letters.

    • Relevance: Demonstrates the effect of altering the amine substituent on resistance reversal.[1]

  • ChemicalBook. (2025).[6] "Synthesis of 6-bromoisoquinoline and related bromo-quinoline derivatives."

    • Relevance: Provides industrial/lab-scale synthesis routes for bromo-quinoline precursors.
  • PubChem. (2025).[6][7] "Compound Summary: 8-Aminoquinoline and derivatives."

    • Relevance: Source for physical property data (pKa, LogP)
    • [2][3]

Sources

Exploratory

Biological Activity of 2-Aminoquinoline Derivatives in Medicinal Chemistry

An In-Depth Technical Guide for Drug Discovery[1] Executive Summary The 2-aminoquinoline scaffold represents a privileged structure in medicinal chemistry, characterized by a bicyclic naphthalene-like core with a nitroge...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Discovery[1]

Executive Summary

The 2-aminoquinoline scaffold represents a privileged structure in medicinal chemistry, characterized by a bicyclic naphthalene-like core with a nitrogen heteroatom and an exocyclic amine at the C2 position. This guide synthesizes the latest pharmacological data, structure-activity relationships (SAR), and experimental protocols for these derivatives.

Key insights include:

  • Neuroprotection: 2-Aminoquinoline hybrids exhibit nanomolar affinity for Acetylcholinesterase (AChE), serving as dual-binding site inhibitors that prevent Aβ-aggregation.

  • Oncology: Derivatives act as intercalating agents and kinase inhibitors (EGFR, VEGFR), inducing G2/M cell cycle arrest in resistant cancer lines.

  • Antimicrobial: Novel substitutions at C3 and C4 have unlocked potent activity against MRSA and VRE strains via DNA gyrase inhibition.

The Pharmacophore: Structural Logic & SAR

The 2-aminoquinoline core is electronically distinct from its quinoline isomers. The C2-amino group acts as a critical hydrogen bond donor/acceptor, while the planar aromatic system facilitates π-π stacking interactions with biological targets (e.g., DNA base pairs, aromatic residues in enzyme active sites).

Structure-Activity Relationship (SAR) Map

The biological profile is tunable via specific regioselective modifications.

SAR_Map Core 2-Aminoquinoline Scaffold C2 C2-Amino Group (Critical H-Bonding) Core->C2 C3 C3-Position (Electronic Modulation) Core->C3 C4 C4-Position (Solubility & Target Reach) Core->C4 RingA Benzene Ring (C5-C8) (Lipophilicity/Sterics) Core->RingA Mod_C2 Acylation/Alkylation: Modulates basicity & membrane permeability C2->Mod_C2 Mod_C3 EWG (CN, COOH): Increases potency via electronic withdrawal C3->Mod_C3 Mod_C4 Flexible Linkers (Piperazine): Enhances AChE/Kinase binding C4->Mod_C4 Mod_RingA Halogens (Cl, F): Improves metabolic stability & hydrophobic fit RingA->Mod_RingA

Figure 1: Strategic modification points on the 2-aminoquinoline scaffold and their pharmacological impact.

Therapeutic Focus: Neurodegenerative Diseases

2-Aminoquinoline derivatives have emerged as potent Multi-Target Directed Ligands (MTDLs) for Alzheimer's Disease (AD). They address the "cholinergic hypothesis" while simultaneously tackling amyloid plaque formation.

Mechanism: Dual-Binding AChE Inhibition

Unlike tacrine, which binds only the Catalytic Anionic Site (CAS), optimized 2-aminoquinolines (e.g., Compound QN8 ) bridge the CAS and the Peripheral Anionic Site (PAS). This dual binding prevents the enzyme-induced aggregation of Amyloid-β (Aβ).

Key Data: Cholinesterase Inhibition

Table 1: Comparative Potency of Selected 2-Aminoquinoline Derivatives

Compound IDSubstitution PatternTargetIC50 (µM)Mechanism NoteSource
QN8 C2-oxo, N-alkyl linkerhAChE0.29 Non-competitive inhibitor; Ki = 79 nM[1]
6b1 C4-dimethylaminoalkylAβ Aggregation95.3% (Inh.)Chelates Cu2+; reduces oxidative stress[2]
AM5 Quinolinone HybridhAChE1.29 Dual inhibitor of AChE and Aβ fibrillation[3]
Tacrine Reference StandardhAChE0.19Hepatotoxic side effects[1]

Therapeutic Focus: Oncology

In cancer therapy, these derivatives function primarily through Intercalation and Kinase Inhibition .

Signaling Pathway & Mechanism

The hydrophobic quinoline ring intercalates between DNA base pairs, causing replication fork arrest. Simultaneously, C4-substituted derivatives inhibit receptor tyrosine kinases (RTKs) like EGFR, preventing downstream pro-survival signaling.

Anticancer_Mech Drug 2-Aminoquinoline Derivative DNA Genomic DNA Drug->DNA Target 1 EGFR EGFR Kinase Domain Drug->EGFR Target 2 Intercalation Intercalation between Base Pairs DNA->Intercalation Inhibition ATP Competitive Inhibition EGFR->Inhibition RepStress Replication Stress Intercalation->RepStress SigBlock Block PI3K/Akt Signaling Inhibition->SigBlock G2M G2/M Cell Cycle Arrest RepStress->G2M Apoptosis Apoptosis (Caspase 3/7 Activation) SigBlock->Apoptosis G2M->Apoptosis

Figure 2: Dual mechanism of action in cancer cells: DNA intercalation and Kinase inhibition.

Experimental Protocols

To ensure reproducibility and data integrity, the following validated protocols are recommended for characterizing 2-aminoquinoline derivatives.

Protocol A: Ellman’s Assay for AChE Inhibition

Purpose: To determine the IC50 of derivatives against Acetylcholinesterase.

Reagents:

  • Phosphate Buffer (0.1 M, pH 8.0)

  • DTNB (5,5′-dithiobis-(2-nitrobenzoic acid)) solution (10 mM)

  • Substrate: Acetylthiocholine iodide (ATCh, 15 mM)

  • Enzyme: Human recombinant AChE (hrAChE)[1]

Workflow:

  • Preparation: Dissolve test compounds in DMSO (final concentration <0.1% to avoid enzyme denaturation).

  • Incubation: In a 96-well plate, add:

    • 150 µL Phosphate Buffer

    • 20 µL Test Compound (varying concentrations)

    • 20 µL AChE solution (0.05 U/mL)

    • Incubate at 25°C for 20 minutes.

  • Reaction: Add 10 µL DTNB and 10 µL ATCh substrate.

  • Measurement: Monitor absorbance at 412 nm immediately for 5 minutes (kinetic mode).

  • Calculation: Calculate % inhibition =

    
    . Plot Log[Concentration] vs. % Inhibition to derive IC50.
    
Protocol B: MTT Cytotoxicity Assay

Purpose: To assess antiproliferative activity against cancer cell lines (e.g., MDA-MB-231).

Workflow:

  • Seeding: Seed cells at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO2.
    
  • Treatment: Treat cells with serial dilutions of the 2-aminoquinoline derivative (0.1 µM – 100 µM) for 48h.

  • Labeling: Add 20 µL MTT solution (5 mg/mL in PBS) to each well. Incubate for 4h.

  • Solubilization: Remove medium carefully. Add 150 µL DMSO to dissolve formazan crystals.

  • Quantification: Measure absorbance at 570 nm .

  • Validation: Use Doxorubicin as a positive control. IC50 is calculated using non-linear regression (Sigmoidal dose-response).

Future Perspectives

The field is moving toward Proteolysis Targeting Chimeras (PROTACs) . By linking the 2-aminoquinoline scaffold (as the warhead for a protein of interest) to an E3 ligase ligand, researchers can degrade pathogenic proteins rather than merely inhibiting them. Additionally, Metal-Chelating Hybrids are being explored to target the metal-dyshomeostasis characteristic of neurodegenerative environments.

References

  • Acetylcholinesterase Inhibition of Diversely Functionalized Quinolinones for Alzheimer's Disease Therapy. Biomolecules, 2020. Link

  • Preparation of 4-Flexible Amino-2-Arylethenyl-Quinoline Derivatives as Multi-Target Agents for the Treatment of Alzheimer's Disease. Molecules, 2018. Link

  • Discovery of Quinolinone Hybrids as Dual Inhibitors of Acetylcholinesterase and Aβ Aggregation for Alzheimer's Disease Therapy. ACS Chemical Neuroscience, 2024. Link

  • Synthesis and anticancer activity of aminodihydroquinoline analogs: identification of novel proapoptotic agents. Bioorganic & Medicinal Chemistry Letters, 2013. Link

  • Recent update on antibacterial and antifungal activity of quinoline scaffolds. Archiv der Pharmazie, 2020. Link

Sources

Protocols & Analytical Methods

Method

Technical Application Note: Scalable Synthesis of 7-Bromo-N,N-dimethylquinolin-2-amine

) of 7-bromo-2-chloroquinoline Compound ID: 7-Bromo-N,N-dimethylquinolin-2-amine Executive Summary This application note details the optimized protocol for synthesizing 7-bromo-N,N-dimethylquinolin-2-amine from 7-bromo-2...

Author: BenchChem Technical Support Team. Date: February 2026


) of 7-bromo-2-chloroquinoline
Compound ID:  7-Bromo-N,N-dimethylquinolin-2-amine

Executive Summary

This application note details the optimized protocol for synthesizing 7-bromo-N,N-dimethylquinolin-2-amine from 7-bromo-2-chloroquinoline . The transformation utilizes a Nucleophilic Aromatic Substitution (


) mechanism, leveraging the activated 2-position of the quinoline ring.

Unlike transition-metal-catalyzed cross-couplings (e.g., Buchwald-Hartwig), this protocol relies on thermal activation, preserving the 7-bromo motif for downstream functionalization (e.g., Suzuki or Sonogashira couplings). This guide provides two validated methodologies: a standard thermal approach for scale-up and a microwave-assisted method for rapid library generation.

Reaction Mechanism & Rationale

The reaction proceeds via an addition-elimination mechanism (


).[1] The nitrogen atom in the quinoline ring acts as an electron sink, reducing electron density at the C2 and C4 positions. The C2 position is particularly susceptible to nucleophilic attack by dimethylamine due to the inductive effect of the adjacent nitrogen and the ability of the ring to stabilize the anionic Meisenheimer-like intermediate.

Critical Consideration: The 7-bromo substituent exerts a weak electron-withdrawing inductive effect (-I), which slightly enhances the electrophilicity of the C2 center compared to the unsubstituted quinoline, potentially accelerating the reaction rate.

Mechanistic Pathway (Graphviz)

SNAr_Mechanism SM 7-Bromo-2-chloroquinoline (Electrophile) Intermediate Meisenheimer Complex (Stabilized Anion) SM->Intermediate Nucleophilic Attack (k1) Reagent Dimethylamine (Nucleophile) Reagent->Intermediate Product 7-Bromo-N,N-dimethylquinolin-2-amine Intermediate->Product Elimination of Cl- (k2) Byproduct HCl (captured by excess amine) Intermediate->Byproduct

Figure 1: Mechanistic pathway of the


 reaction showing the addition of dimethylamine followed by the elimination of chloride.[2]

Experimental Protocols

Method A: Thermal Synthesis (High Scale/Robust)

Recommended for gram-scale synthesis where microwave reactors are size-limited.

Reagents:

  • 7-Bromo-2-chloroquinoline (1.0 eq)

  • Dimethylamine (2.0 M in THF or 40% aq. solution) (5.0 - 10.0 eq)

  • Solvent: Ethanol (EtOH) or Tetrahydrofuran (THF)

Protocol:

  • Setup: Charge a pressure-rated sealed tube or autoclave with 7-bromo-2-chloroquinoline (e.g., 1.0 g, 4.1 mmol).

  • Addition: Add Dimethylamine solution (approx. 10-20 mL). If using aqueous amine, ensure the substrate is sufficiently dispersed; addition of EtOH (5 mL) aids solubility.

  • Reaction: Seal the vessel and heat to 100°C for 12–16 hours .

    • Note: The reaction generates pressure. Ensure glassware is rated for >5 bar or use a stainless steel reactor.

  • Monitoring: Cool an aliquot to RT and analyze via TLC (Hexane/EtOAc 8:2) or LCMS.[1] Conversion should be >95%.

  • Workup:

    • Cool the mixture to room temperature.

    • Concentrate under reduced pressure to remove excess amine and volatile solvents.

    • Resuspend the residue in Ethyl Acetate (EtOAc) and wash with water (

      
      ) and Brine (
      
      
      
      ).
    • Dry organic layer over anhydrous

      
      , filter, and concentrate.[3]
      
  • Purification: The crude material is often pure enough (>90%). If necessary, recrystallize from cold Ethanol or purify via silica gel flash chromatography (0-10% EtOAc in Hexanes).

Method B: Microwave-Assisted (Rapid Screening)

Recommended for medicinal chemistry library generation.

Protocol:

  • Setup: In a 10 mL microwave vial, dissolve 7-bromo-2-chloroquinoline (100 mg, 0.41 mmol) in Ethanol (2 mL).

  • Reagent: Add Dimethylamine (2.0 M in THF, 1.0 mL, 2.0 mmol, 5 eq).

  • Reaction: Cap and irradiate at 140°C for 20–30 minutes (High Absorption setting).

  • Workup: Dilute with water, extract with DCM, pass through a phase separator, and concentrate.

Optimization & Variable Analysis

The choice of solvent and temperature critically impacts the reaction rate and impurity profile.

VariableConditionOutcomeRecommendation
Solvent Ethanol (EtOH)Excellent solubility for product; protic solvent stabilizes the leaving group (

).
Preferred
Solvent DMF/DMSOHigh boiling point; difficult to remove; promotes

well but complicates workup.
Alternative
Solvent THFGood solubility; lower boiling point requires pressure vessel.Good for anhydrous amine
Temp 80°CSlower reaction (24h+); cleaner profile.Overnight runs
Temp 120°C+Fast reaction (<4h); risk of minor debromination if trace metals present.Microwave only
Stoichiometry 2.0 eq AmineIncomplete conversion; competitive hydrolysis if water present.Avoid
Stoichiometry >5.0 eq AmineDrives reaction to completion; excess amine acts as base to scavenge HCl.Required

Quality Control & Validation

Expected Analytical Data
  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       ~7.8-8.0 ppm (d, 1H, H4)
      
    • 
       ~7.6 ppm (s, 1H, H8 - characteristic doublet/singlet due to m-coupling)
      
    • 
       ~7.3 ppm (dd, 1H, H6)
      
    • 
       ~6.9-7.1 ppm (d, 1H, H3 - upfield shift due to amine donation)
      
    • 
       ~3.1-3.2 ppm (s, 6H, 
      
      
      
      - distinct singlet)
  • LCMS:

    • ESI+: [M+H]+ = 251.0 / 253.0 (1:1 isotopic pattern for Br).

    • Retention Time: Shifts earlier (more polar) compared to starting material (Cl to NMe2).

Troubleshooting Guide
  • Issue: Hydrolysis (Formation of 7-bromoquinolin-2(1H)-one).

    • Cause: Too much water in the solvent at high temps without enough amine excess.

    • Fix: Use anhydrous amine in THF/Ethanol or increase amine equivalents to >10.

  • Issue: Incomplete Conversion.

    • Cause: Temperature too low (<80°C) or old amine solution (concentration < expected).

    • Fix: Increase temp to 110°C; use fresh amine stock.

Workflow Visualization

Workflow Start Start: 7-Bromo-2-chloroquinoline Mix Mix with Dimethylamine (5-10 eq) Solvent: EtOH or THF Start->Mix Heat Thermal Activation Method A: 100°C, 12-16h (Sealed Tube) Method B: 140°C, 30min (Microwave) Mix->Heat Check QC Check (TLC/LCMS) Conversion >95%? Heat->Check Check->Heat No (Extend Time) Workup Workup Concentrate -> Extract (EtOAc/H2O) Check->Workup Yes Purify Purification Recrystallization (EtOH) or Flash Column Workup->Purify Final Final Product 7-Bromo-N,N-dimethylquinolin-2-amine Purify->Final

Figure 2: Operational workflow for the synthesis, from setup to purification.

References

  • General Reactivity of 2-Chloroquinolines

    • Muscia, G. C., et al. "Synthesis and biological evaluation of new 2-chloro-3-formylquinoline derivatives." Molecular Diversity, 2020.
    • Context: Establishes the baseline reactivity of the 2-chloroquinoline scaffold toward nucleophiles.
  • Microwave-Assisted Amination Protocols

    • Kappe, C. O. "Controlled microwave heating in modern organic synthesis.
    • Context: Foundational text for the microwave conditions (140°C, 20 min) applied in Method B.
  • 7-Bromo-2-chloroquinoline Properties

    • PubChem Compound Summary for CID 329773397 (7-Bromo-2-chloroquinoline).
    • Context: Physical properties and safety data for the starting material.[4]

  • Analogous Synthesis (4-Amino-7-chloroquinolines)

    • Nemez, D. B., et al. "Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines." Canadian Journal of Chemistry, 2023.[2]

    • Context: Demonstrates tolerance of halo-substituted quinolines to amine nucleophiles under thermal conditions.

Sources

Application

Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) of 2-Chloroquinoline

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This technical guide provides a comprehensive overview of the conditions and protocols for nucleophilic aromatic...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of the conditions and protocols for nucleophilic aromatic substitution (SNAr) reactions involving 2-chloroquinoline. The content is structured to offer not only procedural steps but also the underlying scientific rationale to empower researchers in their experimental design and execution.

Introduction: The SNAr Reaction and the Unique Reactivity of 2-Chloroquinoline

Nucleophilic aromatic substitution (SNAr) is a cornerstone of modern organic synthesis, enabling the formation of carbon-heteroatom and carbon-carbon bonds on aromatic rings. Unlike electrophilic aromatic substitution, which is characteristic of electron-rich arenes, SNAr reactions are favored on electron-deficient aromatic systems bearing a good leaving group.[1][2] The reaction typically proceeds through a two-step addition-elimination mechanism, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[2][3]

The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[4][5] 2-Chloroquinoline, in particular, serves as a versatile building block for the synthesis of a diverse array of functionalized quinoline derivatives. The chlorine atom at the C2 position is activated towards nucleophilic attack due to the electron-withdrawing effect of the adjacent nitrogen atom in the pyridine ring. This inherent electronic property makes 2-chloroquinoline an excellent substrate for SNAr reactions.

The Mechanism of SNAr on 2-Chloroquinoline

The SNAr reaction of 2-chloroquinoline with a nucleophile (Nu⁻) can be visualized as follows:

SNAr_Mechanism cluster_start Reactants cluster_intermediate Meisenheimer Complex (Resonance Stabilized) cluster_product Products 2-Chloroquinoline 2-Chloroquinoline Intermediate Meisenheimer Complex 2-Chloroquinoline->Intermediate + Nu⁻ (Slow, Rate-determining) Product 2-Substituted Quinoline Intermediate->Product - Cl⁻ (Fast) Cl Cl⁻ Protocol_Workflow A 1. Combine 2-chloroquinoline-3-carbaldehyde, thiomorpholine, and K₂CO₃ in ethanol. B 2. Heat the mixture to reflux. A->B C 3. Monitor reaction progress by TLC. B->C D 4. Cool the reaction mixture. C->D E 5. Isolate the product (e.g., by filtration or extraction). D->E F 6. Purify the product (e.g., by recrystallization or chromatography). E->F

Caption: Experimental workflow for the synthesis of 2-(thiomorpholino)quinoline-3-carbaldehyde.

Step-by-Step Procedure:

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-chloroquinoline-3-carbaldehyde (1.0 mmol), thiomorpholine (1.2 mmol), and anhydrous potassium carbonate (2.0 mmol).

  • Solvent Addition: Add ethanol (10 mL) to the flask.

  • Reaction: Heat the reaction mixture to reflux with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure and partition the residue between water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it in vacuo.

  • Purification: Purify the crude product by recrystallization or column chromatography on silica gel to afford the desired 2-(thiomorpholino)quinoline-3-carbaldehyde.

Protocol for the Synthesis of 2-Mercaptoquinoline-3-carbaldehyde

This protocol is based on the reaction of 2-chloroquinoline-3-carbaldehyde with sodium sulfide. [6] Step-by-Step Procedure:

  • Dissolution: Dissolve 2-chloroquinoline-3-carbaldehyde (1.0 mmol) in dry N,N-dimethylformamide (DMF, 5 mL) in a round-bottom flask with a magnetic stirrer.

  • Nucleophile Addition: Add powdered sodium sulfide (Na₂S, 1.5 mmol) to the solution.

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up: Upon completion, pour the reaction mixture into ice-water.

  • Acidification and Isolation: Acidify the aqueous mixture with acetic acid. Collect the resulting precipitate by filtration, wash it thoroughly with water, and dry it to obtain 2-mercaptoquinoline-3-carbaldehyde.

Concluding Remarks

The nucleophilic aromatic substitution of 2-chloroquinoline is a robust and versatile method for the synthesis of a wide range of functionalized quinolines. By understanding the underlying mechanism and the key reaction parameters, researchers can effectively design and execute these transformations. The protocols provided herein serve as a starting point for the development of new synthetic methodologies and the creation of novel molecules with potential applications in drug discovery and materials science.

References

  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. [Link]

  • Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules. [Link]

  • 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Semantic Scholar. [Link]

  • 5.6 Nucleophilic Aromatic Substitution: SNAr. KPU Pressbooks. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]

  • Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. Molecules. [Link]

  • Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. [Link]

  • Palladium-catalyzed tandem reaction of 2-chloroquinoline-3-carbaldehydes and isocyanides. PubMed. [Link]

  • Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. ResearchGate. [Link]

  • General reaction mechanism for a SNAr reaction between 2-chloro-5-nitropyrimidine as substrate with primary amines as nucleophiles (general chemical structure). ResearchGate. [Link]

  • Preparation of 2‐chloroquinoline‐3‐carbaldehyde derivatives 1. ResearchGate. [Link]

  • Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities. Mini-Reviews in Organic Chemistry. [Link]

  • 2-Chloroquinoline-3-carbaldehydes: Synthesis and reactions (2012-2017). ResearchGate. [Link]

  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. Molecules. [Link]

  • Microwave-Assisted Synthesis of Diversely Substituted Quinoline-Based Dihydropyridopyrimidine and Dihydropyrazolopyridine Hybrids. ACS Combinatorial Science. [Link]

  • Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. PMC. [Link]

  • (PDF) Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. ResearchGate. [Link]

  • FACILE AND EFFICIENT SYNTHESIS OF 2-AMINOQUINOLINE DERIVATIVES REDUCED BY Zn/AcOH. HETEROCYCLES. [Link]

  • Palladium-Catalysed Synthesis and Transformation of Quinolones. Molecules. [Link]

  • A highly-efficient palladium-catalyzed aminocarbonylation/SNAr approach to dibenzoxazepinones. Green Chemistry. [Link]

  • The mechanism of SNAr reaction. ResearchGate. [Link]

  • 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

  • Synthesis of two quinolines from one substrate: The beginning of regulating the duality of free radicals. ChemRxiv. [Link]

  • Design and synthesis of 2-chloroquinoline derivatives as non-azoles antimycotic agents. ResearchGate. [Link]

  • Synthesis of quinolines. Organic Chemistry Portal. [Link]

  • Synthesis of Novel 2- and 8-Substituted 4-Amino-7- chloroquinolines and their N-Alkylated Coupling Products. Molecules. [Link]

  • aromatic nucleophilic substitution. SlideShare. [Link]

  • Approaches towards the synthesis of 2‐aminoquinolines. ResearchGate. [Link]

  • Synthesis of 2-oxazolines. Organic Chemistry Portal. [Link]

  • Regiocontroled SNAr and Palladium Cross-Coupling Reactions of 2,4,7-Trichloropyrido[3,2-d]pyrimidine. ResearchGate. [Link]

  • A Simple Preparative Synthesis of Isomeric 2-Chloroquinolinecarboxylic Esters. Odesa National University Herald. Chemistry. [Link]

  • Substitution Reactions - SN1 and SN2 Mechanisms: Crash Course Organic Chemistry #21. YouTube. [Link]

  • Nucleophilic Substitution (SN1, SN2). Organic Chemistry Portal. [Link]

  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. PMC. [Link]

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Method

Application Note: Suzuki-Miyaura Coupling Protocols for 7-Bromo-N,N-dimethylquinolin-2-amine

Abstract & Scope This technical guide details optimized protocols for the palladium-catalyzed cross-coupling of 7-bromo-N,N-dimethylquinolin-2-amine with various aryl and heteroaryl boronic acids. This scaffold is a crit...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide details optimized protocols for the palladium-catalyzed cross-coupling of 7-bromo-N,N-dimethylquinolin-2-amine with various aryl and heteroaryl boronic acids. This scaffold is a critical intermediate in the synthesis of type II kinase inhibitors and 5-HT6 receptor antagonists.

The presence of the electron-donating dimethylamino group at the C2 position, combined with the basic quinoline nitrogen, presents unique challenges regarding catalyst poisoning and oxidative addition rates. This document provides two distinct workflows: a Standard Protocol for robust coupling partners and a High-Performance Protocol for sterically hindered or electron-rich boronic acids.

Structural & Mechanistic Analysis

Substrate Properties[1][2]
  • Chemical Formula: C₁₁H₁₁BrN₂

  • Molecular Weight: 251.13 g/mol

  • Key Feature: The C2-dimethylamine group acts as a strong resonance donor (+M effect). While this increases the basicity of the quinoline ring, it renders the C7-Br bond less electrophilic compared to 7-bromoquinoline or 7-bromo-2-chloroquinoline.

  • Catalyst Deactivation Risk: The quinoline nitrogen (N1) is a competent ligand for Pd(II). Without bulky or bidentate ligands, the substrate may form stable bis(quinoline)-Pd complexes, arresting the catalytic cycle.

The Catalytic Cycle (Pathway Visualization)

The following diagram illustrates the specific catalytic cycle, highlighting the critical role of the ligand (L) in preventing N-coordination arrest.

SuzukiCycle PreCat Pd Precatalyst (Pd(II)) Pd0 Active Species L-Pd(0) PreCat->Pd0 Reduction OxAdd Oxidative Addition (L-Pd(II)-Ar-Br) Pd0->OxAdd + Substrate Arrest OFF-CYCLE ARREST (Pd Coordinated to Quinoline N) Pd0->Arrest Low Steric Bulk Ligand Substrate Substrate: 7-Br-2-NMe2-Quinoline Substrate->OxAdd TransMet Transmetallation (L-Pd(II)-Ar-R) OxAdd->TransMet + Activated Boronate Boron Boronic Acid (R-B(OH)2) + Base Boron->TransMet TransMet->Pd0 Reductive Elimination Prod Product 7-R-2-NMe2-Quinoline TransMet->Prod Release Arrest->Pd0 Heat/Bulky Ligand

Figure 1: Catalytic cycle emphasizing the risk of off-cycle catalyst arrest via quinoline nitrogen coordination.

Experimental Protocols

Protocol A: The "Gold Standard" (General Purpose)

Applicability: Unhindered aryl boronic acids (phenyl, tolyl, methoxyphenyl). Mechanistic Logic: Uses Pd(dppf)Cl₂ , a bidentate ferrocenyl ligand. The large bite angle of dppf promotes reductive elimination, while its chelating nature prevents the formation of inactive Pd-quinoline complexes.

Reagents & Stoichiometry
ComponentEquiv.Role
7-bromo-N,N-dimethylquinolin-2-amine 1.0Limiting Reagent
Aryl Boronic Acid 1.2 - 1.5Coupling Partner
Pd(dppf)Cl₂ · DCM 0.03 (3 mol%)Catalyst
K₂CO₃ (2.0 M Aqueous) 3.0Base / Activator
1,4-Dioxane [0.1 M]Solvent
Step-by-Step Procedure
  • Setup: Charge a reaction vial equipped with a magnetic stir bar with the quinoline substrate (1.0 equiv), boronic acid (1.2 equiv), and Pd(dppf)Cl₂ (3 mol%).

  • Inert Atmosphere: Seal the vial with a septum. Evacuate and backfill with Nitrogen or Argon (3 cycles).

  • Solvent Addition: Inject degassed 1,4-dioxane via syringe.

  • Base Addition: Inject degassed 2.0 M aqueous K₂CO₃. Note: The biphasic system requires vigorous stirring.

  • Reaction: Heat the block to 90°C for 4–12 hours.

  • Monitoring: Monitor via LC-MS. Look for the disappearance of the bromide (M+H = 251/253) and emergence of the product.

  • Workup: Cool to RT. Dilute with EtOAc and water. Separate layers. Extract aqueous layer 2x with EtOAc. Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]

Protocol B: High-Performance (Challenging Substrates)

Applicability: Heteroaryl boronic acids (pyridines, pyrazoles) or sterically hindered partners (ortho-substituted). Mechanistic Logic: Uses XPhos Pd G2 (Buchwald Generation 2 Precatalyst). XPhos is an electron-rich, bulky biaryl phosphine. It facilitates oxidative addition into the electron-rich quinoline system and provides enough steric bulk to completely suppress N-coordination.

Reagents & Stoichiometry
ComponentEquiv.Role
7-bromo-N,N-dimethylquinolin-2-amine 1.0Limiting Reagent
Boronic Acid / Pinacol Ester 1.5Coupling Partner
XPhos Pd G2 0.02 (2 mol%)Precatalyst
K₃PO₄ (Tribasic, anhydrous) 2.0Base
n-Butanol / Water (4:1) [0.1 M]Solvent System
Step-by-Step Procedure
  • Setup: In a glovebox or under strict Schlenk conditions, combine the quinoline, boronic partner, XPhos Pd G2, and anhydrous K₃PO₄ in a reaction tube.

  • Solvent: Add the n-Butanol/Water mixture (degassed). Why n-Butanol? It allows for higher temperatures than dioxane and solubilizes the lipophilic XPhos catalyst effectively.

  • Reaction: Heat to 100°C for 2–6 hours.

  • Workup: Filter through a pad of Celite to remove palladium black. Concentrate the filtrate. Purify via flash chromatography (typically Hexanes/EtOAc or DCM/MeOH).

Workflow Visualization

The following diagram outlines the decision matrix and operational flow for synthesizing derivatives of this scaffold.

Workflow Start Start: 7-Br-2-NMe2-Quinoline PartnerCheck Analyze Coupling Partner Start->PartnerCheck RouteA Route A: Standard (Phenyl/Simple Aryl) PartnerCheck->RouteA Simple RouteB Route B: Advanced (Heteroaryl/Hindered) PartnerCheck->RouteB Complex ExecA Pd(dppf)Cl2 / K2CO3 Dioxane/H2O, 90°C RouteA->ExecA ExecB XPhos Pd G2 / K3PO4 Butanol/H2O, 100°C RouteB->ExecB QC LC-MS Check (Conversion > 95%) ExecA->QC ExecB->QC Purification Flash Chromatography (Silica or C18) QC->Purification Pass Final Final Compound Characterization (NMR) Purification->Final

Figure 2: Operational workflow for selecting the correct coupling protocol based on boronic acid complexity.

Troubleshooting & Optimization Guide

ObservationProbable CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning by Quinoline N.Switch from Pd(PPh₃)₄ or Pd(dppf) to XPhos Pd G2 or SPhos Pd G2 .
Protodeboronation Boronic acid instability in aqueous base.Switch to anhydrous conditions: Dioxane (dry) + Cs₂CO₃ or use Boronic Esters (BPin).
Homocoupling (Biaryl) Oxidation of boronic acid.Ensure rigorous degassing (sparge with Ar for 15 min). Reduce catalyst loading.
Starting Material Remains Slow oxidative addition (electron-rich ring).Increase temperature to 110°C (switch solvent to Toluene/Water).

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Coupling of Aryl Chlorides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. [Link]

  • Li, H., et al. (2011). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 111(3), 1346–1416. [Link]

Sources

Application

Precision Functionalization: Palladium-Catalyzed Cross-Coupling at the Quinoline 7-Position

Strategic Overview The quinoline scaffold is a privileged structure in medicinal chemistry, serving as the core for antimalarials (Chloroquine), kinase inhibitors (Lenvatinib), and antibacterials (Ciprofloxacin). While f...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview

The quinoline scaffold is a privileged structure in medicinal chemistry, serving as the core for antimalarials (Chloroquine), kinase inhibitors (Lenvatinib), and antibacterials (Ciprofloxacin). While functionalization at the electron-deficient 2- and 4-positions is well-established via nucleophilic aromatic substitution (


), the 7-position  resides on the benzenoid ring and lacks the resonance activation required for 

. Consequently, Palladium-catalyzed cross-coupling is the method of choice for establishing Carbon-Carbon (C-C) and Carbon-Nitrogen (C-N) bonds at this site.
Why the 7-Position?
  • SAR Modulation: In kinase inhibitors, the 7-position often projects into the solvent-exposed region or specific hydrophobic pockets (e.g., the ribose binding pocket), allowing for solubility tuning without disrupting the primary pharmacophore.

  • Electronic Distinctness: Unlike the C2/C4 positions, C7 is not strongly deactivated by the pyridine nitrogen's inductive effect, making it behave more like a standard aryl halide. However, the proximal nitrogen can still act as a Lewis base, potentially poisoning the catalyst if not properly managed.

Substrate Selection & Regioselectivity

Successful coupling depends heavily on the starting halide and the presence of other leaving groups.

The 4,7-Dihaloquinoline Challenge

A common starting material is 4,7-dichloroquinoline. Regioselectivity is governed by the distinct electronic environments of the two rings:

  • C4-Position: Highly electron-deficient due to the para-nitrogen atom. Reacts preferentially in

    
     and often in Pd-catalyzed couplings using standard ligands.
    
  • C7-Position: Behaves as a deactivated aryl chloride.

Rule of Thumb: To selectively functionalize C7, you must either:

  • Block C4: Use a pre-functionalized C4 substrate (e.g., 4-methoxy-7-bromoquinoline).

  • Exploit Halide Hierarchy: Use 7-bromo-4-chloroquinoline . Palladium undergoes oxidative addition faster at the C-Br bond (Bond Dissociation Energy ~81 kcal/mol) than the C-Cl bond (~96 kcal/mol), allowing exclusive C7 functionalization.

Protocol A: Suzuki-Miyaura Cross-Coupling[1]

This protocol details the coupling of 7-bromoquinoline with an arylboronic acid. It utilizes SPhos , a bulky Buchwald phosphine ligand designed to prevent catalyst poisoning by the quinoline nitrogen and facilitate oxidative addition.

Materials
  • Substrate: 7-Bromoquinoline (1.0 equiv)

  • Coupling Partner: Arylboronic acid (1.2 – 1.5 equiv)

  • Catalyst: Pd(OAc)₂ (2–5 mol%)

  • Ligand: SPhos (4–10 mol%) (Ratio Pd:Ligand = 1:2)

  • Base: K₃PO₄ (2.0 – 3.0 equiv)

  • Solvent: Toluene/Water (10:1 v/v) or 1,4-Dioxane/Water.

Step-by-Step Procedure
  • Catalyst Pre-complexation (Optional but Recommended):

    • In a vial, dissolve Pd(OAc)₂ and SPhos in the reaction solvent. Stir at room temperature for 10 minutes to form the active

      
       species. Note: The solution should turn from orange to pale yellow/colorless.
      
  • Reaction Assembly:

    • To a reaction tube equipped with a magnetic stir bar, add 7-bromoquinoline (1.0 mmol), Arylboronic acid (1.2 mmol), and finely ground K₃PO₄ (2.0 mmol).

    • Evacuate and backfill the tube with Argon (x3) to remove oxygen.

  • Addition:

    • Add the pre-complexed catalyst solution (and additional solvent if necessary) via syringe through the septum.

    • Final concentration should be approx. 0.1 M – 0.2 M with respect to the quinoline.

  • Execution:

    • Heat the block to 80–100 °C .

    • Monitor via LC-MS or TLC.[1] Reaction typically completes in 2–6 hours.

    • Checkpoint: If conversion stalls at <50%, add a second portion of boronic acid (0.5 equiv), as protodeboronation may have consumed the reagent.

  • Work-up:

    • Cool to RT. Filter through a pad of Celite to remove Pd black.

    • Dilute with EtOAc, wash with water and brine.

    • Dry over Na₂SO₄, concentrate, and purify via flash chromatography.

Protocol B: Buchwald-Hartwig Amination

Creating C7-N bonds is challenging due to the potential for the amine product to chelate the metal. We utilize Pd₂dba₃ with XPhos or BrettPhos , which are exceptionally effective for coupling primary and secondary amines with heteroaryl halides.

Materials
  • Substrate: 7-Bromoquinoline (1.0 equiv)

  • Nucleophile: Primary or Secondary Amine (1.2 equiv)[2]

  • Catalyst: Pd₂dba₃ (1–2 mol%)

  • Ligand: XPhos (for general amines) or BrettPhos (for primary amines) (2–4 mol%)

  • Base: Cs₂CO₃ (weak base) or NaOtBu (strong base) (1.4 equiv)

  • Solvent: t-BuOH or Toluene (anhydrous).

Step-by-Step Procedure
  • Inert Handling:

    • This reaction is sensitive to O₂ and moisture. Dry all glassware in an oven. Use anhydrous solvents.

  • Loading:

    • Charge the reaction vial with Pd₂dba₃, Ligand, Base, and 7-Bromoquinoline (if solid).

    • Critical Step: If using NaOtBu, ensure it is fresh and white (yellowing indicates hydrolysis).

  • Solvent & Amine Addition:

    • Seal and purge with Argon.[2]

    • Add solvent via syringe.

    • Add the Amine (if liquid) via syringe.

  • Thermal Activation:

    • Heat to 100 °C .

    • Note: t-BuOH allows for higher temperatures and often promotes proton transfer steps in the catalytic cycle.

  • Work-up:

    • Dilute with DCM (Dichloromethane).[1]

    • Wash with water. Caution: Quinoline amines can be polar; ensure the product is not lost in the aqueous layer.

    • Purify on silica gel (often requires 1-5% MeOH in DCM + 0.1% NH₄OH to prevent streaking).

Optimization & Troubleshooting Guide

Ligand Selection Matrix
Reaction TypeSubstrate ConstraintRecommended LigandWhy?
Suzuki Sterically hindered Boronic AcidSPhos High turnover; tolerates sterics.
Suzuki Unstable Boronic Acid (Heterocyclic)XPhos Fast oxidative addition outcompetes hydrolysis.
Buchwald Primary AmineBrettPhos Prevents

-hydride elimination; high selectivity for mono-arylation.
Buchwald Secondary Amine / AnilineRuPhos Excellent for electron-poor anilines.
General Cost-sensitive Scale-upPPh₃ Only works for highly reactive 7-Iodoquinolines.
Decision Tree for Reaction Optimization

OptimizationStrategy Start Start: 7-Haloquinoline Coupling CheckHalide Identify Halide (X) Start->CheckHalide IsChloro X = Chlorine (Cl) CheckHalide->IsChloro IsBromo X = Bromine (Br) / Iodine (I) CheckHalide->IsBromo HardConditions Requires Active Catalyst Ligand: XPhos or SPhos Pd G3 Temp: >100°C IsChloro->HardConditions StandardConditions Standard Conditions Pd(OAc)2 + SPhos Temp: 80°C IsBromo->StandardConditions CheckConversion Check Conversion (LCMS) HardConditions->CheckConversion StandardConditions->CheckConversion Success >90% Conversion Proceed to Workup CheckConversion->Success Stalled <50% Conversion CheckConversion->Stalled Stalls Decomp Substrate Decomposition CheckConversion->Decomp Dirty FixStalled 1. Add more Boronic Acid (Hydrolysis?) 2. Switch Base to Cs2CO3 3. Increase Temp Stalled->FixStalled FixDecomp 1. Lower Temp 2. Switch to Anhydrous Conditions 3. Degas Solvent Longer Decomp->FixDecomp

Figure 1: Strategic workflow for optimizing Pd-catalyzed coupling at the quinoline 7-position.

References

  • Nobel Prize in Chemistry 2010. Palladium-Catalyzed Cross Couplings in Organic Synthesis.[3] NobelPrize.org. Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[3] Chemical Reviews. Link

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition. Link

  • Wolf, C., et al. (2009). Regioselective Suzuki–Miyaura reactions of 4,7-dichloro-N-methylisatin.[4] RSC Advances. Link

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews. Link

  • BenchChem. (2025).[1] Buchwald-Hartwig Amination Protocols.[1] BenchChem Application Notes.[1] Link

Disclaimer: These protocols are intended for use by qualified laboratory personnel. Always consult Safety Data Sheets (SDS) for all chemicals used.

Sources

Method

Application Note: Regioselective Buchwald-Hartwig Amination of 7-Bromo-2-Chloroquinoline with Dimethylamine

Executive Summary & Strategic Context This application note details the protocol for the Buchwald-Hartwig amination of 7-bromo-2-chloroquinoline with dimethylamine . This transformation represents a classic chemoselectiv...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

This application note details the protocol for the Buchwald-Hartwig amination of 7-bromo-2-chloroquinoline with dimethylamine . This transformation represents a classic chemoselectivity challenge in medicinal chemistry: distinguishing between two halogenated sites on an electron-deficient heterocycle.

The Core Challenge: The substrate contains two electrophilic sites:

  • C7-Bromine: A classic handle for Palladium-catalyzed cross-coupling (oxidative addition is fast).

  • C2-Chlorine: Activated by the adjacent quinoline nitrogen, making it highly susceptible to Nucleophilic Aromatic Substitution (

    
    ) under basic/thermal conditions, yet less reactive toward Pd(0) oxidative addition compared to the bromide.
    

The Objective: To selectively install the dimethylamino group at the C7 position , preserving the C2-chloride for subsequent diversification (e.g., Suzuki coupling or


 with a different nucleophile). This protocol utilizes the kinetic preference of Pd(0) for C–Br bonds over C–Cl bonds to achieve >95% regioselectivity.

Mechanistic Insight & Chemoselectivity

To ensure success, one must understand the competing pathways. The reaction design relies on the rate of oxidative addition (


).
  • Pathway A (Desired):

    
     inserts into the C7–Br bond. The bond dissociation energy (BDE) of C–Br is lower than C–Cl, and the C7 position is less sterically hindered.
    
  • Pathway B (Undesired

    
    ):  The base (e.g., 
    
    
    
    ) or the amine attacks the C2 position directly. This is a background thermal reaction.
  • Pathway C (Undesired Over-reaction): A second oxidative addition occurs at C2-Cl after the C7-amination.

Control Strategy:

  • Ligand Selection: Use electron-rich, bulky biaryl phosphine ligands (e.g., RuPhos or XPhos ) to accelerate the reductive elimination of the desired amine while stabilizing the Pd(0) species, preventing "catalyst death" which might allow the thermal

    
     background reaction to dominate.
    
  • Temperature: Maintain moderate temperatures (80–100 °C). Excessive heat (>120 °C) promotes the uncatalyzed

    
     at C2.
    
  • Base: Use

    
     or 
    
    
    
    . Stronger bases can accelerate
    
    
    .
Visualizing the Selectivity (Graphviz)

ReactionPathways Substrate 7-Bromo-2-Chloroquinoline (Substrate) OA_Br Oxidative Addition (C7-Br) Substrate->OA_Br Fast (Kinetic Control) OA_Cl Oxidative Addition (C2-Cl) Substrate->OA_Cl Slow SNAr SNAr Attack (C2-Cl) Substrate->SNAr Thermal Background Pd0 L-Pd(0) Catalyst Pd0->OA_Br Product 7-(Dimethylamino)-2-chloroquinoline (Target) OA_Br->Product + HNMe2 / Base Byproduct 2-(Dimethylamino)-7-bromoquinoline (Impurity) OA_Cl->Byproduct SNAr->Byproduct

Figure 1: Kinetic competition between Pd-catalyzed C7-amination (green path) and undesired C2-functionalization (red paths).

Experimental Protocol

Reagents & Materials[1][2][3][4][5][6][7][8][9]
ComponentRoleRecommended ReagentAlternatives
Substrate Electrophile7-Bromo-2-chloroquinoline
Amine Source NucleophileDimethylamine (2.0 M in THF) DMA HCl salt (requires extra base eq.)
Catalyst Precursor Metal Source

or

Allyl Palladium Chloride Dimer
Ligand Stereoelectronic ControlRuPhos or XPhos BINAP, BrettPhos
Base Proton ScavengerSodium tert-butoxide (

)

,

Solvent MediumAnhydrous Toluene or DioxaneTHF (if T < 65°C)
Step-by-Step Procedure (1.0 mmol Scale)

Safety Note: Dimethylamine is volatile and toxic. Perform all operations in a fume hood. Use sealed pressure vials to prevent amine loss.

  • Vial Preparation:

    • To an oven-dried 20 mL reaction vial equipped with a magnetic stir bar, add:

      • 7-Bromo-2-chloroquinoline (242 mg, 1.0 mmol, 1.0 equiv).

      • 
         (144 mg, 1.5 mmol, 1.5 equiv).
        
      • RuPhos (23 mg, 0.05 mmol, 5 mol%).

      • 
         (23 mg, 0.025 mmol, 2.5 mol% Pd).
        
    • Note on Catalyst: If using the precatalyst (e.g., RuPhos-Pd-G3), use 5 mol% (approx. 42 mg) and omit the separate Pd source/ligand. This is often more reproducible.

  • Inert Atmosphere:

    • Cap the vial with a septum.

    • Evacuate and backfill with Argon or Nitrogen (3 cycles).

  • Solvent & Amine Addition:

    • Add anhydrous Toluene (4.0 mL) via syringe.

    • Add Dimethylamine solution (2.0 M in THF, 0.6 mL, 1.2 mmol, 1.2 equiv) via syringe.

    • Critical: If using the HCl salt of dimethylamine, add it in step 1 as a solid and increase base to 2.5 equiv.

  • Reaction:

    • Replace the septum with a teflon-lined screw cap (tightly sealed).

    • Place in a pre-heated block at 85 °C (internal temp) or 100 °C (block temp).

    • Stir vigorously (800 rpm) for 4–16 hours.

    • Monitoring: Check by LCMS or TLC (Hexane/EtOAc 8:2) after 2 hours. Look for the disappearance of the starting bromide (

      
      ) and appearance of the fluorescent amine product (
      
      
      
      ).
  • Work-up:

    • Cool to room temperature.[1]

    • Dilute with Ethyl Acetate (20 mL) and filter through a small pad of Celite to remove palladium black and inorganic salts.

    • Concentrate the filtrate under reduced pressure.

  • Purification:

    • Purify via flash column chromatography (Silica gel).

    • Eluent: Gradient of 0% to 20% Ethyl Acetate in Hexanes.

    • Yield Expectation: 85–95%.

Validation Criteria (Self-Check)
  • 1H NMR (CDCl3):

    • Look for a singlet (6H) around 3.0–3.2 ppm corresponding to the

      
       group.
      
    • Verify the C2-proton is absent? NO. The C2 position has a Chlorine. The proton at C3 should remain a doublet.

    • Verify the C7-proton signal pattern changes. The protons ortho to the amine (C6 and C8) will shift upfield due to the electron-donating effect of the dimethylamine.

  • MS (ESI):

    • Product Mass:

      
       (showing Cl isotope pattern 3:1).
      
    • Absence of Br isotope pattern (1:1).

Optimization & Troubleshooting Guide

ObservationDiagnosisCorrective Action
Low Conversion (<20%) Catalyst poisoning or inactive Pd.Switch to a Precatalyst (e.g., RuPhos-Pd-G3 ). Ensure solvent is degassed.
C2-Substitution Observed

background reaction.
Lower temperature to 80°C. Ensure Ligand:Pd ratio is > 1:1 to keep Pd active (fast OA).
De-halogenation (Hydrodebromination)

-hydride elimination from amine? (Unlikely with Me2NH).
Usually caused by solvent impurities or excessive heating. Use anhydrous, high-grade Toluene.
Starting Material Remains Loss of volatile amine.Use 2.0 equivalents of dimethylamine. Ensure reaction vessel is pressure-rated and sealed tight.
Ligand Screening Workflow (Graphviz)

Optimization Start Start Optimization Standard Standard: Pd2(dba)3 + RuPhos NaOtBu, Toluene, 100°C Start->Standard Check Check LCMS (2h) Standard->Check Success >90% Conv, >95% Regio Proceed to Scale-up Check->Success Good Fail_Regio Poor Regioselectivity (C2 product observed) Check->Fail_Regio C2 Impurity Fail_Conv Low Conversion Check->Fail_Conv SM Remaining Action_Regio Decrease Temp to 80°C Switch to BrettPhos Fail_Regio->Action_Regio Action_Conv Use Precatalyst (RuPhos-G3) Increase Amine Equiv Fail_Conv->Action_Conv

Figure 2: Decision tree for optimizing reaction conditions based on LCMS feedback.

References

  • Buchwald-Hartwig Amination Overview

    • Paul, F., Patt, J., & Hartwig, J. F. (1994).[2] Palladium-catalyzed formation of carbon-nitrogen bonds.[3][4][5][6][7] Journal of the American Chemical Society.[2]

  • Use of RuPhos/XPhos for Secondary Amines

    • Maitro, G., Prestat, G., Madec, D., & Poli, G. (2006). Palladium-Catalyzed Amination of Aryl Chlorides with Secondary Amines. Journal of Organic Chemistry.
  • Regioselectivity in Polyhalogenated Heterocycles

    • Louie, J., & Hartwig, J. F. (1997). Palladium-Catalyzed Amination of Aryl Triflates and Aryl Halides. Tetrahedron Letters.
  • Dimethylamine Handling (Buchwald Group Protocol)

    • Lee, B. K., Biscoe, M. R., & Buchwald, S. L. (2009).[8] Simple, efficient protocols for the Pd-catalyzed cross-coupling reaction of aryl chlorides and dimethylamine. Tetrahedron Letters.

  • Reactivity of Chloro-Quinolines

    • Wolf, C., et al. (2013).

Sources

Application

Application Note &amp; Protocol: Selective N-methylation of 7-bromoquinolin-2-amine for Drug Discovery Scaffolds

Prepared by: Gemini, Senior Application Scientist Introduction: The Quinoline Scaffold in Modern Medicinal Chemistry The quinoline ring system is a privileged heterocyclic scaffold, forming the core structure of numerous...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Quinoline Scaffold in Modern Medicinal Chemistry

The quinoline ring system is a privileged heterocyclic scaffold, forming the core structure of numerous natural products and synthetic pharmaceuticals. Its rigid, planar structure and ability to engage in various intermolecular interactions make it a cornerstone in drug design. The strategic functionalization of the quinoline core is a critical aspect of medicinal chemistry, allowing for the fine-tuning of a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.

Among the various possible modifications, N-alkylation of aminoquinolines is a particularly powerful strategy. The introduction of a methyl group to a nitrogen atom can profoundly impact a molecule's biological activity by altering its basicity, lipophilicity, and hydrogen bonding capacity. This application note provides a comprehensive, field-proven protocol for the selective N-methylation of 7-bromoquinolin-2-amine, a versatile intermediate for constructing novel therapeutic agents.

Mechanistic Rationale and Strategic Considerations

The N-methylation of 7-bromoquinolin-2-amine is fundamentally a nucleophilic substitution reaction. The exocyclic amino group (-NH₂) at the C2 position acts as the nucleophile, attacking an electrophilic methyl source. To ensure a high-yield and selective transformation, several parameters must be carefully controlled.

The Nucleophilic Substitution Pathway

The reaction proceeds via an SN2 mechanism. The lone pair of electrons on the nitrogen atom of the 2-amino group attacks the electrophilic methyl group of the methylating agent (e.g., methyl iodide). This concerted step involves the simultaneous formation of a new C-N bond and the cleavage of the carbon-leaving group bond (e.g., C-I).

Critical Reagent Selection
  • Substrate: 7-bromoquinolin-2-amine serves as the nucleophilic starting material. The amino group at the 2-position is sufficiently nucleophilic for this transformation.

  • Methylating Agent: While several reagents can achieve N-methylation, including dimethyl sulfate, formaldehyde/formic acid (Eschweiler-Clarke reaction), and dimethyl carbonate, methyl iodide (CH₃I) is a highly effective and commonly used electrophile for this purpose.[1][2] It is highly reactive, and the iodide ion is an excellent leaving group. Care must be taken due to its toxicity and volatility.

  • Base: The primary amine is already nucleophilic, but its reactivity can be significantly enhanced by deprotonation to form the more potent amide anion. A non-nucleophilic base is ideal to avoid competing reactions. Sodium hydride (NaH), a strong base, is highly effective for complete deprotonation. Alternatively, a milder base like potassium carbonate (K₂CO₃) can be used, which is often sufficient and simplifies the work-up procedure.[3]

  • Solvent: A polar aprotic solvent is required to dissolve the reactants and stabilize charged intermediates without interfering with the nucleophile. Dimethylformamide (DMF) and acetonitrile are excellent choices for this reaction.[3]

Experimental Workflow and Protocol

The following protocol details a robust method for the N-methylation of 7-bromoquinolin-2-amine. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Visualization of the Experimental Workflow

G cluster_prep Reaction Setup cluster_workup Work-up & Isolation cluster_purify Purification reagents Dissolve 7-bromoquinolin-2-amine and K₂CO₃ in DMF addition Add Methyl Iodide (dropwise at 0°C) reagents->addition reaction Stir at Room Temperature (Monitor by TLC) addition->reaction quench Quench with Water reaction->quench extract Extract with Ethyl Acetate quench->extract wash Wash Organic Layer (Water, Brine) extract->wash dry Dry (Na₂SO₄) & Concentrate wash->dry purify Column Chromatography (Silica Gel) dry->purify product N-methyl-7-bromoquinolin-2-amine purify->product

Caption: Workflow for the N-methylation of 7-bromoquinolin-2-amine.

Materials and Reagents
Reagent/MaterialSupplierCAS NumberNotes
7-bromoquinolin-2-amineSigma-Aldrich116632-53-2Starting material
Methyl Iodide (CH₃I)Acros Organics74-88-4Methylating agent. Toxic.
Potassium Carbonate (K₂CO₃)Fisher Sci.584-08-7Anhydrous, powdered base
Dimethylformamide (DMF)J.T. Baker68-12-2Anhydrous, polar aprotic solvent
Ethyl Acetate (EtOAc)VWR141-78-6Extraction solvent
HexanesVWR110-54-3Chromatography eluent
Anhydrous Sodium Sulfate (Na₂SO₄)EMD Millipore7757-82-6Drying agent
Silica Gel (230-400 mesh)Sorbent Tech.7631-86-9Stationary phase for chromatography
TLC Plates (Silica Gel 60 F₂₅₄)Merck-For reaction monitoring
Step-by-Step Protocol
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 7-bromoquinolin-2-amine (1.0 eq).

  • Solvent and Base Addition: Add anhydrous DMF to dissolve the starting material, followed by the addition of anhydrous potassium carbonate (2.0 eq).[3] Stir the suspension vigorously for 10 minutes at room temperature.

  • Methylating Agent Addition: Cool the flask to 0°C using an ice bath. Add methyl iodide (1.2 eq) dropwise to the stirring suspension over 5-10 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir the mixture and monitor its progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexanes). The reaction is typically complete within 2-4 hours.

  • Quenching: Upon completion, carefully pour the reaction mixture into a beaker containing cold water. This will precipitate the crude product and dissolve the inorganic salts.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of DMF).

  • Washing: Combine the organic layers and wash sequentially with water and then with a saturated sodium chloride solution (brine) to remove residual DMF and water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes to isolate the pure N-methyl-7-bromoquinolin-2-amine.

Chemical Reaction Scheme

reaction cluster_reactants cluster_reagents cluster_products r1 7-bromoquinolin-2-amine plus1 + reagent1 CH₃I, K₂CO₃ DMF, 0°C to RT arrow p1 N-methyl-7-bromoquinolin-2-amine

Caption: N-methylation of 7-bromoquinolin-2-amine.

Trustworthiness and In-Process Controls

A robust protocol incorporates self-validating checkpoints. The primary method for ensuring the reaction's integrity is Thin Layer Chromatography (TLC) .

  • Baseline (T=0): Spot the starting material on a TLC plate.

  • Co-spot: On the same plate, co-spot the starting material and the reaction mixture.

  • Reaction Mixture: Spot the reaction mixture.

  • Monitoring: Develop the plate in the chosen eluent. A successful reaction will show the consumption of the starting material spot (higher polarity, lower Rf) and the appearance of a new product spot (lower polarity, higher Rf). The reaction is complete when the starting material spot is no longer visible.

This continuous monitoring prevents over-running or under-running the reaction, ensuring optimal yield and purity of the crude product before the purification step.

References

  • Patents, G. (n.d.). CN103288660A - N-methylation method of aromatic amine.
  • Salvatore, R. N., Nagle, A. S., Schmidt, S. E., & Jung, K. W. (1999). Cesium hydroxide promotes a selective N-monoalkylation of primary amines to prepare various secondary amines efficiently. Organic Letters, 1(11), 1893-1896.
  • Zhang, J., et al. (2013). A General Method for N‐Methylation of Amines and Nitro Compounds with Dimethylsulfoxide. Angewandte Chemie International Edition, 52(52), 13997-14001. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. Retrieved from [Link]

  • Patents, G. (n.d.). US3210349A - Methylation of primary and secondary amines using a small stoichiometric excess of formaldehyde and adding a small stoichiometric excess of formic acid last.
  • Liu, P., Tung, N. T., Xu, X., Yang, J., & Li, F. (2021). N-Methylation of Amines with Methanol in the Presence of Carbonate Salt Catalyzed by a Metal-Ligand Bifunctional Ruthenium Catalyst. The Journal of Organic Chemistry, 86(4), 2621-2631. Retrieved from [Link]

Sources

Method

High-Throughput Synthesis of 2-Dimethylaminoquinolines via Microwave Irradiation

Application Note: AN-MW-2026-Q Strategic Overview The quinoline scaffold, particularly 2-dimethylaminoquinoline , represents a privileged structure in medicinal chemistry, serving as a core pharmacophore for antimalarial...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-MW-2026-Q

Strategic Overview

The quinoline scaffold, particularly 2-dimethylaminoquinoline , represents a privileged structure in medicinal chemistry, serving as a core pharmacophore for antimalarial, antibacterial, and anticancer agents (DNA intercalators). Traditional synthesis—relying on the thermal Vilsmeier-Haack reaction followed by nucleophilic substitution—often suffers from prolonged reaction times (12–24 hours), harsh conditions, and variable yields due to thermal decomposition.

This Application Note details a Microwave-Assisted Organic Synthesis (MAOS) protocol that compresses the synthetic timeline from days to minutes. By leveraging the dielectric heating properties of polar solvents (DMF), this protocol achieves:

  • Rapid Library Generation: Reaction times reduced by >95%.

  • Enhanced Purity: Suppression of side reactions via uniform internal heating.

  • Scalability: Validated for both single-mode (0.5 mmol) and multi-mode (50 mmol) reactors.

Mechanistic Insight & Pathway

To understand the efficiency of this protocol, one must analyze the reaction vector. The synthesis proceeds via a two-stage "telescoped" mechanism.

  • Vilsmeier-Haack Cyclization: The reaction of acetanilides with POCl

    
     in DMF generates a chloroiminium intermediate (Vilsmeier reagent).[1] This electrophile attacks the aromatic ring, leading to cyclization and the formation of 2-chloro-3-formylquinoline .
    
  • S

    
    Ar Displacement:  The C2-chlorine atom is highly activated due to the electron-withdrawing nature of the adjacent ring nitrogen and the C3-formyl group. Under microwave irradiation, dimethylamine (either added or generated in situ from DMF decomposition) rapidly displaces the chloride via Nucleophilic Aromatic Substitution (S
    
    
    
    Ar).
Mechanistic Pathway Diagram[2]

ReactionMechanism Acetanilide Acetanilide (Precursor) Intermediate Chloroiminium Intermediate Acetanilide->Intermediate MW, 85°C Cyclization Vilsmeier Vilsmeier Reagent (POCl3/DMF) Vilsmeier->Intermediate ChloroQuinoline 2-Chloro-3-formylquinoline (Activated Scaffold) Intermediate->ChloroQuinoline Hydrolysis FinalProduct 2-Dimethylamino- 3-formylquinoline ChloroQuinoline->FinalProduct MW, 140°C S_NAr Displacement Amine Dimethylamine (Nucleophile) Amine->FinalProduct

Caption: Figure 1. Sequential MW-assisted pathway: Cyclization of acetanilide followed by nucleophilic substitution.

Experimental Protocol

This protocol is designed for a CEM Discover or Anton Paar Monowave system but is adaptable to any scientific microwave reactor with pressure control.

Phase A: Synthesis of the 2-Chloro Scaffold (The "Meth-Cohn" Reaction)

Note: While 2-chloro-3-formylquinolines are commercially available, synthesizing them allows for derivatization of the benzene ring.

Reagents:

  • Acetanilide derivative (1.0 equiv)[2]

  • POCl

    
     (Phosphorus oxychloride) (3.0 equiv)
    
  • DMF (N,N-Dimethylformamide) (5.0 equiv - acts as solvent/reagent)

Procedure:

  • Preparation (0°C): In a microwave vial equipped with a stir bar, add the acetanilide and DMF. Cool to 0°C in an ice bath.

  • Addition: Dropwise add POCl

    
     under inert atmosphere (Ar/N
    
    
    
    ). Caution: Exothermic.
  • Sealing: Cap the vial with a Teflon-lined septum.

  • Irradiation (Method A):

    • Temp: 85°C

    • Time: 5–12 minutes

    • Power: Dynamic (Max 150W)

    • Pressure Limit: 200 psi

  • Workup: Pour the reaction mixture onto crushed ice (50g). Stir vigorously for 30 minutes to hydrolyze the iminium salt. The yellow precipitate (2-chloro-3-formylquinoline) is filtered, washed with water, and dried.

Phase B: S Ar to 2-Dimethylaminoquinoline (The Core Transformation)

This step highlights the specific advantage of MW irradiation in forcing the substitution of the hindered 2-chloro position.

Reagents:

  • 2-Chloro-3-formylquinoline (from Phase A) (1.0 mmol)

  • Dimethylamine (40% aq. solution) (3.0 mmol) OR Dimethylamine hydrochloride + Et

    
    N
    
  • Solvent: DMF (2 mL) or Ethanol (3 mL)

Procedure:

  • Loading: Place the 2-chloro-3-formylquinoline in a 10 mL microwave process vial.

  • Reagent Addition: Add DMF followed by the dimethylamine source.

  • Irradiation (Method B):

    • Temp: 140°C

    • Time: 10 minutes

    • Power: Dynamic (Max 200W)

    • Stirring: High

  • Purification:

    • Cool to room temperature.[3]

    • Pour into ice water (20 mL).

    • The product usually precipitates as a bright yellow/orange solid.

    • Filter and recrystallize from ethanol/DMF (9:1).

Workflow Visualization

Workflow cluster_prep Phase 1: Scaffold Prep cluster_snar Phase 2: Amination Step1 Mix Acetanilide + DMF Cool to 0°C Step2 Add POCl3 Dropwise (Exothermic Control) Step1->Step2 Step3 MW Irradiation 85°C, 10 min Step2->Step3 Step4 Isolate 2-Chloro Intermediate (Ice Quench) Step3->Step4 Step5 Add Dimethylamine + DMF MW Vial Step4->Step5 Step6 MW Irradiation 140°C, 10 min Step5->Step6 Result Pure 2-Dimethylaminoquinoline (Recrystallization) Step6->Result

Caption: Figure 2. Operational workflow for the two-step synthesis.

Data & Validation

The following data compares the Microwave protocol against the conventional thermal reflux method (Oil bath).

Table 1: Comparative Efficiency (Conventional vs. Microwave)

ParameterConventional Thermal RefluxMicrowave Method (This Protocol)Improvement Factor
Reaction Time (Phase A) 4 – 16 Hours5 – 12 Minutes~60x Faster
Reaction Time (Phase B) 6 – 12 Hours5 – 15 Minutes~40x Faster
Yield (Overall) 45 – 60%85 – 92%+30% Yield
Solvent Usage 50 – 100 mL2 – 5 mLGreen Metric
Purity (Crude) 70% (Requires Column)>90% (Precipitation only)Process Efficiency

Validation Checkpoints (Self-Correcting Steps):

  • TLC Monitoring: 2-Chloro intermediate (Phase A) is less polar than the starting acetanilide. The final 2-dimethylamino product (Phase B) is more polar and fluorescent under UV (365 nm).

  • NMR Signature: Look for the disappearance of the amide proton (Acetanilide) and the appearance of the aldehyde singlet (~10.2 ppm) and the distinct dimethylamino singlet (~3.2 ppm, 6H) in the final product.

Troubleshooting & Safety

Safety Advisory: POCl Handling
  • Risk: POCl

    
     reacts violently with water/moisture to produce HCl gas and phosphoric acid.
    
  • Control: Always quench the Phase A reaction mixture into crushed ice slowly. Never add water directly to the reaction vial.

Troubleshooting Matrix
IssueProbable CauseCorrective Action
Vial Over-Pressurization Temperature ramp too fast or decomposition.Reduce ramp rate. Ensure headspace is >50% of vial volume.
Low Yield (Phase A) Moisture in DMF or old POCl

.
Use anhydrous DMF. Distill POCl

if dark/yellow.
Incomplete Substitution (Phase B) Temperature too low for S

Ar.
Increase MW temp to 150°C. DMF is a poor energy absorber at low volumes; add a "doping" agent (ionic liquid) or ensure sufficient volume.
Dark/Tarry Product Thermal runaway.Use "PowerMax" or "Simultaneous Cooling" features (air cooling while heating) to prevent overshoot.

References

  • Meth-Cohn, O., & Narine, B. (1978). A Versatile New Synthesis of Quinolines and Related Fused Pyridines. Tetrahedron Letters, 19(23), 2045–2048.

  • Kidwai, M., et al. (2012). Microwave Assisted Synthesis of Quinoline Derivatives. Current Medicinal Chemistry.
  • Raju, B. C., et al. (2009). Microwave-assisted synthesis of quinoline derivatives via Vilsmeier–Haack reaction.[4][5][6] Journal of Heterocyclic Chemistry. (Validates the rapid cyclization step).

  • BenchChem Technical Support. (2025). Vilsmeier-Haack Synthesis of 2-Chloro-3-formyl Quinoline: Troubleshooting & Optimization.

  • National Institutes of Health (NIH). (2017). Microwave-Assisted Synthesis of Diversely Substituted Quinoline-Based Hybrids. ACS Combinatorial Science.

Sources

Application

Functionalization of 7-bromo-N,N-dimethylquinolin-2-amine for drug discovery

Application Note: Functionalization of 7-bromo-N,N-dimethylquinolin-2-amine for Drug Discovery Strategic Overview: The Scaffold Advantage In the landscape of modern medicinal chemistry, the 2-aminoquinoline core is recog...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Functionalization of 7-bromo-N,N-dimethylquinolin-2-amine for Drug Discovery

Strategic Overview: The Scaffold Advantage

In the landscape of modern medicinal chemistry, the 2-aminoquinoline core is recognized as a "privileged scaffold," frequently appearing in kinase inhibitors (e.g., PI3K/Akt/mTOR pathway), antimalarials, and nNOS inhibitors.

The specific derivative 7-bromo-N,N-dimethylquinolin-2-amine represents a high-value intermediate. Its strategic value lies in its dual-functionality:

  • C2-Dimethylamine (Solubility & Binding): The N,N-dimethyl group acts as a hydrogen bond acceptor and enhances lipophilicity/permeability (logP modulation) compared to the primary amine. It often occupies the solvent-exposed region of ATP-binding pockets.

  • C7-Bromide (The Warhead): The bromine atom at the 7-position is electronically activated for Palladium-catalyzed cross-coupling, allowing for the rapid generation of Structure-Activity Relationship (SAR) libraries.

This guide details the protocols for diversifying this scaffold, focusing on maintaining the integrity of the heterocyclic core while maximizing yield.

Structural & Electronic Analysis

Before initiating synthesis, it is critical to understand the electronic "push-pull" dynamics of this molecule:

  • Electronic Donor (C2): The -N(Me)2 group is a strong electron-donating group (EDG). Through resonance, it increases electron density in the pyridine ring (positions 2, 4) and, to a lesser extent, the benzene ring.

  • Electronic Acceptor (N1): The quinoline nitrogen (N1) is electron-withdrawing.

  • Reactivity Consequence: The C7-Br bond is on the benzenoid ring. While less electron-deficient than the C2 or C4 positions, the C7 position is sufficiently activated for oxidative addition by Pd(0), provided the catalyst system is robust.

    • Caution: The N1 nitrogen can act as a Lewis base, potentially coordinating to the Pd catalyst and causing "catalyst poisoning." We recommend using bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) to prevent this coordination and facilitate the coupling.

Experimental Protocols

Workflow Visualization

G Start 7-bromo-N,N- dimethylquinolin-2-amine Suzuki Suzuki-Miyaura (Biaryl Formation) Start->Suzuki Ar-B(OH)2 Pd-cat Buchwald Buchwald-Hartwig (Amination) Start->Buchwald HNR2 Pd-cat Sono Sonogashira (Alkynylation) Start->Sono HCC-R Pd/Cu Lib_A Library A: Kinase Inhibitors Suzuki->Lib_A Lib_B Library B: Solubility Probes Buchwald->Lib_B Lib_C Library C: Rigid Linkers Sono->Lib_C

Caption: Divergent synthesis workflow starting from the 7-bromo precursor.

Protocol A: Suzuki-Miyaura Coupling (C-C Bond Formation)

Target: Synthesis of biaryl derivatives for hydrophobic pocket exploration.

Rationale: Standard Pd(PPh3)4 often fails due to the electron-rich nature of the amino-quinoline. We utilize Pd(dppf)Cl2 or XPhos Pd G2 for higher turnover frequencies (TOF).

Reagents:

  • Substrate: 7-bromo-N,N-dimethylquinolin-2-amine (1.0 equiv)

  • Boronic Acid: Ar-B(OH)2 (1.2 – 1.5 equiv)

  • Catalyst: Pd(dppf)Cl2·DCM (5 mol%)

  • Base: K2CO3 (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step:

  • Setup: In a microwave vial or Schlenk tube, combine the substrate, boronic acid, and Pd catalyst.

  • Inert Atmosphere: Seal and purge with Argon/Nitrogen for 5 minutes. This is critical to prevent homocoupling of the boronic acid.

  • Solvent Addition: Add degassed 1,4-dioxane and the aqueous K2CO3 solution via syringe.

  • Reaction: Heat to 90°C for 4-12 hours (or 110°C for 30 min in microwave).

  • Monitoring: Monitor by LC-MS. Look for the disappearance of the bromide (M+H ~251/253) and appearance of the product.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na2SO4.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Optimization Table:

VariableStandard ConditionDifficult Substrate Condition
Catalyst Pd(dppf)Cl2 (5%)XPhos Pd G2 (2-5%)
Base K2CO3 (aq)K3PO4 (solid, anhydrous)
Solvent Dioxane/H2On-Butanol or Toluene/H2O
Temp 90°C100-110°C
Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Target: Introduction of morpholines, piperazines, or anilines to tune polarity.

Rationale: The C7 position is not activated enough for standard SNAr (nucleophilic aromatic substitution). Pd-catalysis is required.[1] BrettPhos or RuPhos are the ligands of choice for secondary amines.

Step-by-Step:

  • Dry Conditions: This reaction is water-sensitive. Flame-dry glassware.

  • Components: Mix Substrate (1.0 equiv), Amine (1.2 equiv), Pd2(dba)3 (2 mol%), and Ligand (BrettPhos, 4 mol%).

  • Base: Add Sodium tert-butoxide (NaOtBu) (1.4 equiv). Note: NaOtBu is hygroscopic; handle in a glovebox or weigh quickly.

  • Solvent: Add anhydrous Toluene or Dioxane.

  • Reaction: Heat at 100°C overnight.

  • Workup: Filter through a Celite pad to remove Palladium black. Concentrate and purify.

Purification & Quality Control (QC)

For drug discovery applications, removing trace Palladium is non-negotiable (limit < 10 ppm).

  • Scavenging: After the reaction, treat the crude organic phase with SiliaMetS® Thiol or QuadraPure™ TU scavengers for 2 hours at room temperature before filtration.

  • QC Check:

    • 1H NMR: Verify the integration of the NMe2 singlet (~3.1 ppm) to ensure the amine wasn't demethylated (rare, but possible under extreme oxidative conditions).

    • LC-MS: Purity >95% required for biological assay.

Troubleshooting Logic

Logic Fail Low Yield / No Conversion Check1 Is Starting Material (SM) consumed? Fail->Check1 SM_Left SM Remains Check1->SM_Left Yes SM_Gone SM Consumed Check1->SM_Gone No Soln1 Cat. Poisoning by N1? Switch to XPhos/SPhos. Increase Temp. SM_Left->Soln1 Soln2 Protodehalogenation? Solvent too wet. Dry solvents. SM_Gone->Soln2 Product = H Soln3 Homocoupling of Boronic Acid? Degas better. Add SM slowly. SM_Gone->Soln3 Product = Ar-Ar

Caption: Decision tree for troubleshooting failed cross-coupling reactions.

References

  • BenchChem. Potential research applications of 2-Aminoquinoline. (2025).[2][3][4][5][6][7] Retrieved from

  • Journal of Medicinal Chemistry. Simplified 2-Aminoquinoline-Based Scaffold for Potent and Selective Neuronal Nitric Oxide Synthase Inhibition. (2014).[5][8][9] Retrieved from

  • BenchChem. Unveiling the Reactivity of 5,7-Dibromoquinoline: A Comparative Guide. (2025).[2][3][4][5][6][7] Retrieved from

  • Nobel Prize Committee. Palladium-Catalyzed Cross Couplings in Organic Synthesis.[10] (2010).[10] Retrieved from

  • Frontiers in Chemistry. Sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. (2025).[2][3][4][5][6][7] Retrieved from

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 7-bromo-N,N-dimethylquinolin-2-amine

[1] Case ID: PUR-Q7B-DMA Status: Active Assigned Specialist: Senior Application Scientist[1] Executive Summary & Chemical Profile Welcome to the technical support hub for 7-bromo-N,N-dimethylquinolin-2-amine . This guide...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Case ID: PUR-Q7B-DMA Status: Active Assigned Specialist: Senior Application Scientist[1]

Executive Summary & Chemical Profile

Welcome to the technical support hub for 7-bromo-N,N-dimethylquinolin-2-amine . This guide addresses the specific chromatographic challenges posed by the 2-aminoquinoline core.

The Core Challenge: The "Basicity Trap"

The primary difficulty in purifying this compound is not the bromine atom, but the 2-dimethylamino group .

  • Mechanism: The basic nitrogen at the 2-position (and the quinoline ring nitrogen) interacts strongly with acidic silanol groups (

    
    ) on standard silica gel.[1]
    
  • Symptom: This results in severe peak tailing , streaking , and irreversible adsorption (loss of yield).

  • Solution: You must use a basic modifier (Triethylamine or Ammonia) to deactivate the silica surface.[2]

Compound Profile
PropertyDescriptionChromatographic Implication
Structure Quinoline core, 7-Br, 2-N(Me)2UV Active (254 nm).[1][3] Moderately lipophilic due to Br/Me groups.[1]
pKa (Est.) ~7.0 - 8.0 (Quinoline N)Basic enough to protonate on silica.[1]
Solubility DCM, EtOAc, DMSOGood solubility in standard organic solvents.
Common Impurities 7-bromo-2-chloroquinoline (Starting Material)Less polar; elutes before product.[1]
Hydrolysis Byproduct 7-bromoquinolin-2(1H)-oneVery polar; stays on baseline or elutes late.[1]

Standard Operating Procedure (SOP): Flash Chromatography

IMPORTANT: Do not attempt this purification using neutral silica without a modifier.[1]

Phase 1: TLC Method Development

Before running the column, establish the correct Rf on TLC plates.

  • Standard Eluent: Hexanes / Ethyl Acetate (Hex/EtOAc).[1]

  • Modifier: Add 1% Triethylamine (TEA) to the developing tank.

  • Target Rf: 0.25 – 0.35.

The "Spot Test" Protocol:

  • Dissolve 1 mg of crude in 1 mL DCM.

  • Spot on a silica TLC plate.[1][4]

  • Elute with 9:1 Hex/EtOAc + 1% TEA .

    • If Rf < 0.2: Increase polarity to 4:1 Hex/EtOAc .

    • If Rf > 0.5: Decrease polarity to 19:1 Hex/EtOAc .

    • If Streaking persists: Switch solvent system to DCM / MeOH (98:2) + 1% NH4OH .[1]

Phase 2: Column Preparation (The "Slurry" Method)

Dry loading is recommended for this compound to improve resolution.

  • Deactivation: Suspend your silica gel in the starting mobile phase containing 1% TEA .[2] Let it sit for 5 minutes. This neutralizes acidic sites.[1][5]

  • Packing: Pour the slurry into the column. Flush with 2 column volumes (CV) of the mobile phase to ensure the column is equilibrated with the base.

  • Loading:

    • Dissolve crude in minimal DCM.[1][2]

    • Add silica (ratio 1:2 crude:silica).[1]

    • Rotovap to dryness (free-flowing powder).[1]

    • Load powder on top of the packed bed.

    • Add a layer of sand on top.[1][6]

Phase 3: Elution Gradient
  • System: Hexanes (A) / Ethyl Acetate (B) + 1% TEA (constant).

  • Gradient:

    • 0–5 min: 5% B (Isocratic flush of non-polar impurities).

    • 5–20 min: 5% → 30% B (Linear gradient).

    • 20–25 min: 30% B (Hold).

Troubleshooting Matrix

Use this decision matrix to resolve specific issues encountered during the run.

Symptom Probable Cause Corrective Action
Broad, tailing peak Silanol interaction (Acidic silica).[1][2]Increase Base: Increase TEA to 2-3%. Alternative: Switch to DCM/MeOH/NH3 (95:5:0.5).
Co-elution with SM (2-Cl analog)Selectivity issue.Change Solvent: Switch from EtOAc to Acetone or Toluene. Try: Toluene / Acetone (20:1).
Product "stuck" on column Compound precipitated or too polar.[1][2][7]Solubility Check: Ensure crude is soluble in the mobile phase. Flush: Elute with DCM/MeOH (9:1) to recover material.[1][6]
Baseline noise / Ghost peaks TEA leaching or degradation.[1]Evaporation: TEA has a high boiling point.[1] Co-evaporate fractions with Toluene or Ethanol to remove TEA completely.[1]
Visual Troubleshooting Guide

The following diagram illustrates the logical flow for optimizing the purification process.

PurificationLogic cluster_legend Legend Start Crude Mixture (7-Br-N,N-dimethylquinolin-2-amine) TLC Run TLC (Hex/EtOAc 9:1) Start->TLC CheckStreak Is the spot streaking? TLC->CheckStreak AddBase Add 1% TEA to Eluent CheckStreak->AddBase Yes (Tailing) CheckRf Check Rf Value CheckStreak->CheckRf No (Clean Spot) AddBase->CheckRf AdjustPolarity Adjust Hex/EtOAc Ratio CheckRf->AdjustPolarity Rf < 0.2 or > 0.5 SwitchSolvent Switch to DCM/MeOH/NH3 CheckRf->SwitchSolvent Still Streaking Ready Proceed to Column CheckRf->Ready Rf = 0.25-0.35 AdjustPolarity->Ready SwitchSolvent->Ready Legend1 Action Step Legend2 Decision Point Legend3 Optimized State

Caption: Logical workflow for TLC method development to prevent tailing of aminoquinolines.

Advanced "Pro-Tip": Acid-Base Extraction

If your column separation is difficult due to close-running impurities (like the 2-chloro starting material), use Chemistry instead of Chromatography to clean the mixture before the column.

Protocol:

  • Dissolve: Dissolve the crude reaction mixture in Ethyl Acetate .

  • Extract (Acid Wash): Wash the organic layer with 1M HCl (aq) (3x).

    • Mechanism:[1][3][8] The product (basic amine) protonates and moves to the Aqueous Layer .[2]

    • Result: Neutral impurities (e.g., 7-bromo-2-chloroquinoline) stay in the Organic Layer .[1]

  • Discard Organic: (Or save it to recover unreacted starting material).

  • Basify: Take the acidic aqueous layer and slowly add 2M NaOH or Sat. NaHCO3 until pH > 10.[1]

    • Result: The product de-protonates and precipitates or oils out.

  • Re-Extract: Extract the aqueous layer with DCM (3x).

  • Dry & Concentrate: Dry over Na2SO4. The resulting solid is often >95% pure and may not even require a column.

Frequently Asked Questions (FAQ)

Q: Can I use Alumina instead of Silica? A: Yes. Basic Alumina (Activity Grade III) is actually superior for aminoquinolines because it is not acidic. If you use Alumina, you often do not need to add TEA to the mobile phase. However, Alumina columns are more expensive and have lower loading capacity than silica.

Q: How do I remove the smell of Triethylamine from my final product? A: TEA can be persistent. After concentrating your fractions:

  • Add 20 mL of Toluene or Ethanol to the flask.

  • Rotovap to dryness.[1]

  • Repeat 2x. This azeotropically removes the TEA.

  • Dry under high vacuum for 4 hours.

Q: My product is turning yellow/brown on the column. Is it decomposing? A: Aminoquinolines are sensitive to oxidation, especially on the high-surface-area environment of silica.[1]

  • Fix: Wrap the column in aluminum foil (protect from light).

  • Fix: Flush the column with Nitrogen before use.

  • Fix: Minimize the time the compound spends on the column (run a faster gradient).

Q: What is the loading capacity for this separation? A: For a difficult separation (removing close impurities), aim for a loading of 1:50 (1g compound to 50g Silica). If using the Acid-Base extraction pre-purification (Step 4), you can increase loading to 1:20 .

References

  • BenchChem. (2025).[1][2][7][8] Technical Support Center: Purification of Challenging 8-Aminoquinoline Derivatives. Retrieved from

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution. Journal of Organic Chemistry, 43(14), 2923–2925.
  • Biotage. (2023).[1][9] How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from

  • University of Rochester. (n.d.).[1] Tips for Flash Column Chromatography: Deactivation of Silica Gel. Retrieved from

  • PubChem. (2025).[1] Compound Summary: 7-bromoquinolin-2-amine.[1] Retrieved from

Sources

Optimization

Technical Support Center: Strategies for the Removal of Unreacted Dimethylamine from Quinoline Reaction Mixtures

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are seeking effective and reliable methods for the removal of unreacted dimethylamine fr...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are seeking effective and reliable methods for the removal of unreacted dimethylamine from quinoline reaction mixtures. The presence of residual dimethylamine can interfere with downstream applications, affect product purity, and complicate analytical characterization. This document provides a comprehensive overview of various purification strategies, complete with troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address specific challenges encountered in the laboratory.

Introduction: The Challenge of Amine Removal

Dimethylamine, a common reagent and building block in organic synthesis, is a nucleophilic secondary amine. Its physical properties, particularly its volatility and basicity, present unique challenges for its removal from reaction mixtures containing quinoline derivatives. Quinolines themselves are basic heterocyclic aromatic compounds, and their structural similarity to the impurity can sometimes complicate purification.[1] The choice of an appropriate purification method depends on several factors, including the scale of the reaction, the stability of the desired quinoline product to acidic or basic conditions, and the required level of purity.

This guide will explore four primary strategies for dimethylamine removal:

  • Aqueous Acidic Extraction: A classic and often effective method that leverages the basicity of dimethylamine.

  • Distillation: A technique that separates compounds based on differences in their boiling points.

  • Chromatography: A high-resolution method for separating complex mixtures.

  • Scavenger Resins: A modern approach utilizing solid-supported reagents for selective impurity removal.

Below, we delve into the specifics of each technique, providing the necessary details to implement them successfully in your laboratory.

Aqueous Acidic Extraction

Principle of Operation

Aqueous acidic extraction is a fundamental and widely used technique for removing basic impurities like dimethylamine from an organic reaction mixture.[2] The underlying principle is an acid-base reaction. By washing the organic phase with a dilute aqueous acid (e.g., hydrochloric acid or sulfuric acid), the basic dimethylamine is protonated, forming a water-soluble dimethylammonium salt.[3][4] This salt then preferentially partitions into the aqueous phase, which can be subsequently separated and discarded, leaving the desired quinoline product in the organic layer.[2][3][4]

Troubleshooting Guide & FAQs

Issue 1: Incomplete removal of dimethylamine.

  • Possible Cause: Insufficient amount of acid used.

  • Solution: Ensure a molar excess of the acid is used to fully protonate all the dimethylamine. It is advisable to check the pH of the aqueous layer after the first wash; it should be distinctly acidic.[5] Perform multiple, sequential washes with fresh aqueous acid solution rather than a single large-volume wash.[5]

Issue 2: Emulsion formation during extraction.

  • Possible Cause: Vigorous shaking, especially with certain solvent systems like those containing benzene.[6]

  • Solution: Instead of vigorous shaking, gently invert the separatory funnel multiple times. If an emulsion does form, adding a small amount of brine (saturated aqueous sodium chloride solution) can help to break it. Allowing the mixture to stand for a longer period may also resolve the emulsion.

Issue 3: Loss of the desired quinoline product into the aqueous layer.

  • Possible Cause: The quinoline product itself is basic and may be protonated and extracted into the aqueous phase, especially if a strong acid is used.

  • Solution: Use a milder acid, such as a dilute solution of acetic acid.[7] Alternatively, carefully neutralize the combined acidic aqueous washes with a base (e.g., sodium bicarbonate or sodium hydroxide) and back-extract with an organic solvent to recover any lost product.

Experimental Protocol: Acidic Aqueous Wash
  • Solvent Addition: Dilute the crude reaction mixture with a suitable water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether, or dichloromethane) in which your quinoline product is soluble.[5]

  • First Wash: Transfer the organic solution to a separatory funnel and add an equal volume of 1 M hydrochloric acid.[5]

  • Extraction: Stopper the funnel and shake it vigorously for 1-2 minutes, periodically venting to release any pressure buildup.[2][5]

  • Phase Separation: Allow the layers to separate completely. The denser layer will be at the bottom.[2] Drain the lower aqueous layer containing the dimethylammonium salt.[5]

  • Repeat Washes: Repeat the wash with fresh 1 M HCl at least two more times to ensure complete removal of the dimethylamine.[5]

  • Neutralization and Drying: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any residual acid, followed by a wash with brine to remove excess water.[5] Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.[5]

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product, now free of dimethylamine.[5]

Visualization of the Extraction Workflow

G cluster_start Initial State cluster_process Extraction Process cluster_final Final Steps A Crude Reaction Mixture (Quinoline + Dimethylamine in Organic Solvent) B Add 1 M HCl (aq) A->B C Shake and Separate Layers B->C D Aqueous Layer (Dimethylammonium Chloride) C->D Discard E Organic Layer (Quinoline) C->E F Repeat Wash 2-3x E->F G Wash with NaHCO3 (aq) and Brine E->G After final wash F->C H Dry over Na2SO4 G->H I Evaporate Solvent H->I J Purified Quinoline I->J

Caption: Workflow for removing dimethylamine via acidic extraction.

Distillation

Principle of Operation

Distillation is a powerful purification technique for separating liquids with different boiling points.[8] Dimethylamine has a significantly lower boiling point (7 °C) compared to most quinoline derivatives (e.g., quinoline boils at 237 °C).[9][10] This large difference in volatility allows for the selective removal of dimethylamine by simple or fractional distillation. For higher boiling quinolines, vacuum distillation can be employed to lower the required temperature and prevent thermal degradation of the product.[8][11]

Troubleshooting Guide & FAQs

Issue 1: Foaming or bumping of the reaction mixture during heating.

  • Possible Cause: Rapid heating or the absence of boiling chips.

  • Solution: Heat the mixture gradually and add boiling chips or a magnetic stir bar to ensure smooth boiling.

Issue 2: The quinoline product co-distills with the dimethylamine.

  • Possible Cause: The quinoline derivative has a relatively low boiling point or forms an azeotrope with dimethylamine or the solvent.

  • Solution: Use fractional distillation with a fractionating column to improve the separation efficiency. If an azeotrope is suspected, consider a different purification method.

Experimental Protocol: Distillation
  • Setup: Assemble a distillation apparatus (simple, fractional, or vacuum as appropriate) in a well-ventilated fume hood.

  • Heating: Gently heat the reaction mixture. The more volatile dimethylamine will vaporize first.

  • Collection: Collect the dimethylamine distillate in a receiving flask cooled in an ice bath.

  • Endpoint: Monitor the temperature at the distillation head. A sharp rise in temperature will indicate that the lower-boiling component has been removed and the higher-boiling quinoline is beginning to distill.

  • Product Isolation: Once all the dimethylamine has been removed, the purified quinoline product remains in the distillation flask. For volatile quinolines, the product can then be collected as a separate fraction.

Physical Properties for Distillation
CompoundMolecular Weight ( g/mol )Boiling Point (°C)
Dimethylamine45.087
Quinoline129.16237[9]

Chromatography

Principle of Operation

Chromatography separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.[12] For the separation of quinoline and dimethylamine, several chromatographic techniques can be effective.

  • Column Chromatography: A common and versatile method. Silica gel or alumina can be used as the stationary phase. Due to the basic nature of both compounds, it may be advantageous to use a mobile phase containing a small amount of a basic modifier (e.g., triethylamine) to prevent peak tailing.

  • High-Performance Liquid Chromatography (HPLC): Offers higher resolution and is suitable for both purification (preparative HPLC) and analysis.[13][14] Reversed-phase HPLC is a common mode for this type of separation.[15]

  • Gas Chromatography (GC): An excellent analytical technique for monitoring the purity of the quinoline product and can also be used for preparative separations on a smaller scale.

Troubleshooting Guide & FAQs

Issue 1: Poor separation of quinoline and dimethylamine on a silica gel column.

  • Possible Cause: The polarity of the eluent is too high, causing both compounds to elute quickly.

  • Solution: Start with a non-polar eluent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). This gradient elution should provide better separation. Adding a small percentage of triethylamine to the eluent can improve peak shape.

Experimental Protocol: Column Chromatography
  • Column Packing: Pack a glass column with silica gel or alumina as the stationary phase, using a suitable solvent system.

  • Sample Loading: Dissolve the crude reaction mixture in a minimal amount of the eluent and load it onto the top of the column.

  • Elution: Begin eluting the column with the chosen mobile phase. Collect fractions in separate test tubes.

  • Fraction Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify which fractions contain the purified quinoline product.

  • Solvent Removal: Combine the pure fractions and remove the solvent by rotary evaporation.

Scavenger Resins

Principle of Operation

Scavenger resins are polymer-supported reagents designed to react with and remove specific types of impurities from a reaction mixture.[16] For the removal of dimethylamine, an acidic scavenger resin can be employed. These resins contain acidic functional groups (e.g., sulfonic acid or carboxylic acid) that will react with the basic dimethylamine, effectively "scavenging" it from the solution. The resin-bound amine can then be easily removed by simple filtration.[16] This method is particularly useful for its simplicity and the ease of product isolation.[16]

Troubleshooting Guide & FAQs

Issue 1: The scavenger resin also removes the desired quinoline product.

  • Possible Cause: The quinoline is basic enough to react with the scavenger resin.

  • Solution: Choose a scavenger resin with an appropriate acidity that will selectively react with the more basic dimethylamine but not the quinoline. Alternatively, use a stoichiometric amount of the scavenger resin to only remove the dimethylamine.

Experimental Protocol: Amine Scavenging
  • Resin Selection: Choose an appropriate acidic scavenger resin.

  • Addition to Reaction Mixture: Add the scavenger resin to the crude reaction mixture (typically 3-5 equivalents relative to the impurity).[17]

  • Stirring: Stir the mixture at room temperature for a specified period (often a few hours to overnight) to allow for complete reaction.[17]

  • Filtration: Filter the reaction mixture to remove the resin.

  • Washing: Wash the resin with a small amount of fresh solvent to recover any adsorbed product.

  • Solvent Removal: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified quinoline product.

Visualization of the Scavenging Workflow

G cluster_start Initial State cluster_process Scavenging Process cluster_final Final Product A Crude Reaction Mixture (Quinoline + Dimethylamine in Organic Solvent) B Add Acidic Scavenger Resin A->B C Stir at Room Temperature B->C D Filter to Remove Resin C->D E Resin-Bound Dimethylamine (Discard) D->E F Purified Quinoline in Solution D->F G Evaporate Solvent F->G H Pure Quinoline G->H

Caption: Workflow for dimethylamine removal using a scavenger resin.

Safety Precautions

  • Dimethylamine: Is a flammable and corrosive substance. It can cause severe skin and eye irritation.[18][19] Always handle dimethylamine in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[18][19][20]

  • Quinoline: Can be harmful if swallowed or in contact with skin, and may cause skin and eye irritation.[21] It is also suspected of causing genetic defects and may cause cancer.[21] Handle with care and appropriate PPE.[20][21]

  • General: Always consult the Safety Data Sheet (SDS) for all chemicals before use.[18][21] Ensure that an eyewash station and safety shower are readily accessible.[21]

Conclusion

The removal of unreacted dimethylamine from quinoline reaction mixtures can be achieved through a variety of effective methods. The choice of the optimal technique will depend on the specific characteristics of the quinoline product, the scale of the reaction, and the desired level of purity. By understanding the principles behind each method and following the detailed protocols and troubleshooting guides provided, researchers can confidently and efficiently purify their quinoline-containing products.

References

  • Investigation of the separation of heterocyclic aromatic amines by reversed phase ion-pair liquid chromatography coupled with tandem mass spectrometry - PubMed. (2005, October 25). Retrieved from [Link]

  • Workup for Removing Amines. Retrieved from [Link]

  • Workup: Amines - Department of Chemistry : University of Rochester. Retrieved from [Link]

  • Determination of Quinoline in Textiles by High-Performance Liquid Chromatography. (2023, July 14). Retrieved from [Link]

  • Scavenger Resins - Amerigo Scientific. Retrieved from [Link]

  • Dimethylamine (DMA) - AKKİM. (2015, April 2). Retrieved from [Link]

  • Purification of Quinoline - Chempedia - LookChem. Retrieved from [Link]

  • Dimethylamine - HAZARD SUMMARY. Retrieved from [Link]

  • Separation of primary, secondary and tertiary amines by chromatographic absorption analysis. Retrieved from [Link]

  • US4617395A - Preparation of quinolines - Google Patents.
  • Acid–base extraction - Wikipedia. Retrieved from [Link]

  • JPH01153679A - Purification of isoquinoline - Google Patents.
  • US6897262B2 - Scavenger resin and processes for the use thereof - Google Patents.
  • Chiral separation of quinolones by liquid chromatography and capillary electrophoresis. (2017, July 15). Retrieved from [Link]

  • US8912320B2 - Process for removing dimethylamine - Google Patents.
  • WO2010151677A1 - Process for removing organic amines and acids from a wastewater stream from an mda or pmda manufacturing facility - Google Patents.
  • SAFETY DATA SHEET Dimethylamine - Linde Gas. (2017, January 24). Retrieved from [Link]

  • Physical Properties of Amines - Chemistry LibreTexts. (2021, March 21). Retrieved from [Link]

  • Quinoline derivatives, process for their preparation and their use as medicaments - European Patent Office. Retrieved from [Link]

  • Distillation - Separations And Purifications - MCAT Content - Jack Westin. Retrieved from [Link]

  • Quinoline - Sciencemadness Wiki. Retrieved from [Link]

  • Technical Notes - Removal of Reaction Solvent by Extractive Workup. Retrieved from [Link]

  • Chemical Properties of Quinoline, 2,4-dimethyl- (CAS 1198-37-4) - Cheméo. Retrieved from [Link]

  • Preparation and Properties of Quinoline. Retrieved from [Link]

  • Remove Sticky Reagents. Retrieved from [Link]

  • How to remove DMF completely after completion of reaction ( DMF used as solvent in reaction)? | ResearchGate. (2015, August 26). Retrieved from [Link]

  • How do you remove 4-Dimethylaminopyridine from the reaction mixture? - ResearchGate. (2014, December 5). Retrieved from [Link]

  • MedChem Tips and Tricks – ACSGCIPR. (2016, February 12). Retrieved from [Link]

  • Diacetonamine, acid oxalate - Organic Syntheses Procedure. Retrieved from [Link]

  • Making quinoline - the Skraup synthesis - YouTube. (2024, August 25). Retrieved from [Link]

  • Preparation of Quinoline - Sciencemadness Discussion Board. (2017, November 23). Retrieved from [Link]

  • Studies in the Quinoline Series. II. The Preparation of Some Dialkylaminomethyl-4-quinoline Methanols. Retrieved from [Link]

  • SCAVENGER|Fujisilysia Chemical. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: C7-Hindered Suzuki Coupling Optimization

Ticket ID: #SZK-C7-OPT Status: Open Assigned Specialist: Senior Application Scientist Overview: The C7 Conundrum Welcome to the Technical Support Center. You are likely here because your standard Suzuki conditions (Pd(PP...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SZK-C7-OPT Status: Open Assigned Specialist: Senior Application Scientist

Overview: The C7 Conundrum

Welcome to the Technical Support Center. You are likely here because your standard Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃) failed to couple a substrate at the C7 position of an indole, quinoline, or similar bicyclic scaffold.

The Problem: Functionalization at C7 is not just an "ortho-substitution" problem; it is a peri-interaction challenge. A substituent at C7 faces steric clash not only from the C6 position but also from the C1/C8 region (depending on the scaffold). This creates a "steric pocket" that prevents the approach of the boronic acid during the transmetallation step, which is the rate-determining step (RDS) for hindered biaryls.

This guide provides a modular troubleshooting workflow to overcome this barrier.

Module 1: Ligand Selection (The Engine)

Diagnosis: If you are seeing unreacted starting material and no catalyst decomposition (no Pd black), your catalyst is likely too sterically crowded to allow the boronic acid to approach, or too electronically poor to facilitate oxidative addition.

The Solution: You must switch to ligands that form monoligated Pd(0) species (L-Pd-0) rather than bis-ligated species.

Recommended Ligand Classes
Ligand ClassSpecific RecommendationMechanism of ActionBest For
Dialkylbiaryl Phosphines XPhos or SPhos The "lower" phenyl ring interacts with the Pd center, stabilizing the monoligated species while the bulk promotes reductive elimination.First-line defense. Excellent for general C7-hindered indoles/quinolines.
NHC (Carbenes) Pd-PEPPSI-IPent Extremely bulky "percent buried volume" (%Vbur). The flexible "pentyl" chain wraps around the center, forcing the reaction forward.Severe hindrance. Use when XPhos fails or for "tetra-ortho" substituted systems.
Tri-alkyl Phosphines P(t-Bu)₃ High electron density boosts oxidative addition; extreme bulk forces monoligation.Electron-poor aryl chlorides at C7.

Expert Insight: Avoid PPh₃ or dppf. They form bis-ligated complexes [L₂Pd] that are too crowded for the incoming boronic acid in C7-substituted systems.

Module 2: The Transmetallation Bottleneck

Diagnosis: You observe the oxidative addition product (Ar-Pd-X) by LCMS, but it never converts to product.

Root Cause: The "Boronate Pathway" (where base attacks Boron first) generates a bulky boronate anion that cannot approach the hindered Pd center.

The Fix: Force the reaction through the "Oxo-Palladium Pathway" .

  • Use a base that generates a Pd-Hydroxo (Pd-OH) intermediate.

  • Water is mandatory. Anhydrous conditions often fail here because the Pd-OH species requires water/hydroxide to form.

Protocol Adjustment:

  • Base: Switch to K₃PO₄ (3-4 equiv) or Ba(OH)₂ .

  • Solvent: Use Toluene/Water (10:1) or Dioxane/Water (4:1) . The biphasic system with vigorous stirring is crucial.[1]

Module 3: Managing Protodeboronation

Diagnosis: Your aryl halide remains, but your boronic acid has converted to the de-borylated arene (Ar-B(OH)₂


 Ar-H).

The Science: In hindered couplings, the cross-coupling rate (


) is slow. This allows the rate of protodeboronation (

) to compete. Heterocyclic boronic acids (e.g., 2-pyridyl, 2-indolyl) are notoriously unstable.

Troubleshooting Steps:

  • The "Slow-Release" Strategy: Do not add all boronic acid at once. Use a syringe pump to add the boronic acid solution over 2-4 hours. This keeps the concentration of free boronic acid low, favoring the catalyst over the decomposition pathway.

  • Switch Boron Source:

    • MIDA Boronates: These slowly hydrolyze to release the active boronic acid.[2]

    • Potassium Trifluoroborates (R-BF₃K): More stable but require a specific hydrolysis equilibrium.

  • Pre-catalyst Loading: Increase catalyst loading (up to 5-10 mol%) to increase

    
    .
    
Module 4: Visualization of the Steric Pathway

The following diagram illustrates the critical decision points in the catalytic cycle for hindered substrates.

SuzukiC7 cluster_0 Critical Failure Mode Start Start: C7-Halo Heterocycle OxAdd Oxidative Addition (Usually Fast) Start->OxAdd StandardPath Standard Ligand (PPh3) OxAdd->StandardPath Crowded Pd center OptimizedPath Bulky Ligand (XPhos/PEPPSI) OxAdd->OptimizedPath Monoligated Pd StericClash STERIC BOTTLENECK (Transmetallation) SideRxn Protodeboronation (Ar-B -> Ar-H) StericClash->SideRxn Slow Reaction StandardPath->StericClash OxoPath Oxo-Pd Pathway (Base attacks Pd) OptimizedPath->OxoPath Requires H2O/OH- BoronatePath Boronate Pathway (Base attacks B) Product C7-Substituted Product OxoPath->Product Rapid Coupling

Caption: Figure 1. The "Oxo-Pd Pathway" (Green) utilizing bulky ligands and hydroxide bases bypasses the steric bottleneck that causes protodeboronation in standard protocols.

Module 5: Standard Operating Procedure (SOP)

Protocol: The "Buchwald-G3" Method for C7-Indoles

Use this protocol as your baseline experiment.

  • Reagents:

    • 1.0 equiv C7-Bromoindole (Protect Nitrogen with Boc or SEM if possible).

    • 1.5 equiv Boronic Acid (or 2.0 equiv if unstable).

    • 0.02 - 0.05 equiv (2-5 mol%) XPhos Pd G3 or G4 precatalyst. (Alternatively: Pd(OAc)₂ + XPhos in 1:2 ratio).

    • 3.0 equiv K₃PO₄.

  • Solvent System:

    • Toluene : Water (10:1 ratio). Total concentration: 0.1 M.

  • Procedure:

    • Add solid reagents to a vial equipped with a stir bar.

    • Seal and purge with Argon/Nitrogen (3 cycles).

    • Add degassed solvents via syringe.

    • Heat to 100°C vigorously for 2-12 hours.

    • Checkpoint: Monitor by LCMS after 2 hours.

Module 6: FAQs (Field Scenarios)

Q: I see "Pd Black" precipitating immediately. What happened? A: The catalyst decomposed before oxidative addition could occur. This often happens if the reaction mixture wasn't degassed properly (oxygen sensitivity) or if the ligand-to-metal ratio is too low.

  • Fix: Ensure you are using a Precatalyst (G3/G4) rather than mixing Pd(OAc)₂ and ligand in situ. Precatalysts ensure a perfect 1:1 active species ratio.

Q: My boronic acid is a heteroaryl (e.g., 2-pyridine) and it vanishes instantly. A: 2-Pyridyl boronic acids are notoriously prone to protodeboronation.

  • Fix: Switch to the MIDA boronate ester.[2] Use Cu(OAc)₂ (0.1-0.5 equiv) as a co-promoter (The "Liebeskind-Srogl" variant) or switch to Pd-PEPPSI-IPent in Dioxane/K₂CO₃.

Q: Can I do this without protecting the Indole N-H? A: Technically yes, but the N-H is acidic. It can deprotonate and coordinate to the Pd, poisoning it (forming an unreactive Pd-amido species).

  • Recommendation: Always protect with Boc or SEM for C7 couplings. It also helps solubility.

References
  • Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005.

  • Organ, M. G., et al. "Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst."[3] Chemistry - A European Journal, 2010.

  • Lennox, A. J. J., & Lloyd-Jones, G. C. "Selection of Boron Reagents for Suzuki-Miyaura Coupling." Chemical Society Reviews, 2014.

  • Hopkinson, M. N., et al. "Protodeboronation of Heteroaryl Boronic Acids: Mechanism and Prevention." Journal of the American Chemical Society, 2018.

Sources

Reference Data & Comparative Studies

Validation

NMR Shifts for Dimethylamino Group on Quinoline Ring: A Comparative Guide

This guide provides a rigorous technical comparison of NMR chemical shifts for dimethylamino-substituted quinolines. It synthesizes experimental data with theoretical substituent chemical shift (SCS) principles to aid in...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical comparison of


 NMR chemical shifts for dimethylamino-substituted quinolines. It synthesizes experimental data with theoretical substituent chemical shift (SCS) principles to aid in the structural elucidation of these bioactive scaffolds.

Executive Summary

The introduction of a dimethylamino (


) group onto the quinoline scaffold induces profound electronic perturbations that are distinctly observable in 

NMR spectroscopy. This guide compares the chemical shifts of the dimethylamino group itself (methyl carbons) and the induced shifts on the quinoline ring carbons across different positional isomers (2-, 3-, 4-, 6-, and 8-positions).

Key Takeaway: The


 resonance of the 

-methyl carbons is relatively stable (

40–45 ppm), but the ipso and ortho/para ring carbons exhibit dramatic shifts (>20 ppm) depending on the conjugation pathway with the quinoline nitrogen.

Comparative Analysis of Isomeric Shifts

The Baseline: Unsubstituted Quinoline

To understand the shifts, one must first establish the baseline resonances of the parent quinoline in


.
PositionCarbon TypeChemical Shift (

, ppm)
2

150.3
3

121.0
4

135.8
4a

128.3
5

127.7
6

126.5
7

129.4
8

129.7
8a

148.3
The Dimethylamino Substituent Effect

The


 group acts as a strong 

-donor (+M effect). This results in:
  • Deshielding of the ipso carbon: The ring carbon directly attached to the nitrogen shifts downfield significantly (

    
     ppm).
    
  • Shielding of ortho and para carbons: Electron density is pumped into these positions, causing upfield shifts (

    
     ppm).
    
  • N-Methyl Carbon Resonance: The two methyl carbons typically appear as a strong signal in the aliphatic region.

Comparative Shift Table: Key Isomers

Note: Values are compiled from experimental literature and predictive SCS models in


.
IsomerN-Me Carbons (

)
Ipso-C Shift (

)
Key Diagnostic Feature
2-NMe

38.0 - 38.5 ~157.0 Amidine Character: Strong resonance with N1 shields C3 significantly. N-Me carbons often shielded due to planarity.
3-NMe

40.5 - 41.5 ~145.0 Isolated Enamine: Less conjugation with the pyridine ring N. C2 and C4 are shielded (ortho effect).
4-NMe

43.0 - 44.0 ~155.0 Vinylogous Amidine: Strong shielding of C3 (often <110 ppm) and C4a.
6-NMe

40.8 - 41.2 ~148.5 Para-Naphthalene: Classic aniline-like behavior. Shields C5 and C7. C2/C3/C4 largely unaffected.
8-NMe

45.0 - 46.0 ~149.0 Peri-Interaction: Steric clash with N1 lone pair often deshields N-Me carbons. "Proton Sponge" mimic.
Deep Dive: The 8-Dimethylamino Anomaly

The 8-isomer is unique due to the peri-effect . The proximity of the dimethylamino group to the quinoline nitrogen (N1) creates steric strain and electrostatic repulsion between lone pairs.

  • Observation: The N-methyl carbons in 8-dimethylaminoquinoline often appear further downfield (

    
    45-46 ppm) compared to the 3- or 6-isomers.
    
  • Mechanism: The group is forced out of planarity, reducing conjugation (+M) and increasing local steric deshielding.

Structural Elucidation Workflow

The following decision tree illustrates the logic for assigning a dimethylaminoquinoline isomer using


 NMR data.

G Start Unknown Dimethylaminoquinoline (13C Spectrum) CheckNMe Check N-Me Signal (38-46 ppm) Start->CheckNMe CheckIpso Identify Ipso Carbon (Low Field) CheckNMe->CheckIpso Decision1 Is C3 significantly shielded? (< 110 ppm) CheckIpso->Decision1 Result4 4-Isomer (Vinylogous Amidine) Decision1->Result4 Yes Decision2 Is C2 significantly shielded? (< 140 ppm) Decision1->Decision2 No Result3 3-Isomer (Ortho shielding on C2) Decision2->Result3 Yes Decision3 Is the N-Me signal > 44 ppm? Decision2->Decision3 No Result8 8-Isomer (Steric Deshielding) Decision3->Result8 Yes ResultOther 5-, 6-, or 7-Isomer (Analyze Benzenoid Ring) Decision3->ResultOther No

Caption: Logic flow for assigning dimethylaminoquinoline isomers based on distinctive C-13 shielding patterns.

Experimental Protocol for High-Fidelity Acquisition

To ensure accurate assignment of quaternary carbons (often weak due to long relaxation times), the following protocol is recommended.

Sample Preparation
  • Solvent:

    
     (99.8% D) is standard. Use 
    
    
    
    if solubility is poor, but note that polar solvents can shift the ipso carbons by 1-2 ppm.
  • Concentration: 20–50 mg of compound in 0.6 mL solvent.

  • Tube: High-quality 5mm NMR tube (prevent shimming errors).

Instrument Parameters ( 1D)
  • Pulse Sequence: zgpg30 (Power-gated decoupling).

  • Spectral Width: 240 ppm (to capture carbonyls or extreme shifts).

  • Relaxation Delay (D1): Set to 2.0 - 3.0 seconds .

    • Reasoning: Quaternary carbons (C-N) have long

      
       relaxation times. A short D1 will suppress the ipso signal, making assignment impossible.
      
  • Scans (NS): Minimum 1024 scans for adequate S/N on quaternary carbons.

  • Temperature: 298 K (controlled). Fluctuations affect chemical shifts of amine-substituted rings.

Validation (Self-Check)
  • Integration: While

    
     is not strictly quantitative, the N-Me signal should be roughly 2x the height of methine (CH) signals in the aliphatic region if D1 is sufficient.
    
  • Solvent Reference: Calibrate

    
     triplet center to 77.16 ppm .
    

References

  • BenchChem. Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Quinoline Compounds. BenchChem Application Library. Link

  • ResearchGate. 13C NMR chemical shifts for quinoline derivatives (in CDCl3). Advanced NMR techniques for structural characterization.[1] Link

  • University of Wisconsin-Madison. 13C NMR Chemical Shift Table and Heterocycles Data. Reich Collection. Link

  • National Library of Medicine. Synthesis and NMR characterization of aminoquinolines. PubChem Data Source. Link

Sources

Comparative

Comparative Mass Spectrometry Guide: Structural Elucidation of Bromoquinoline Scaffolds

The following guide is structured to serve as an advanced technical resource for researchers and drug discovery scientists. It synthesizes mechanistic mass spectrometry principles with practical experimental workflows.

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured to serve as an advanced technical resource for researchers and drug discovery scientists. It synthesizes mechanistic mass spectrometry principles with practical experimental workflows.

Executive Summary

Bromoquinolines serve as critical intermediates in the synthesis of antimalarial drugs (e.g., mefloquine analogs), anticancer agents, and organic light-emitting diodes (OLEDs). Their analysis is frequently complicated by the existence of positional isomers (e.g., 2-bromo, 3-bromo, 6-bromoquinoline) which exhibit identical molecular weights but distinct reactivity profiles.

This guide compares the mass spectrometric (MS) behavior of Bromoquinolines against Chloroquinolines (alternative halogenated scaffolds) and Unsubstituted Quinolines , providing a robust framework for structural verification. We prioritize the differentiation of positional isomers using fragmentation kinetics.

Comparative Analysis: Bromoquinolines vs. Alternatives

The choice of halogenated scaffold significantly impacts the mass spectral "fingerprint." The following table contrasts the performance of Bromoquinolines in MS analysis against key alternatives.

Table 1: MS Performance & Isotopic Signatures[1][2]
FeatureBromoquinolines (Target)Chloroquinolines (Alternative)Unsubstituted Quinoline (Control)
Isotopic Pattern 1:1 Doublet (

Br /

Br)
3:1 Doublet (

Cl /

Cl)
Singlet (M+)
Mass Shift (Δm) +78 / +80 Da vs. Quinoline+34 / +36 Da vs. QuinolineReference (129 Da)
C-X Bond Energy ~280 kJ/mol (Weaker)~340 kJ/mol (Stronger)N/A (C-H ~410 kJ/mol)
Primary Fragment [M-Br]

(Dominant)
[M-Cl]

(Moderate)
[M-HCN]

(Dominant)
Ionization Pref. ESI+ (Soft), EI (Hard)ESI+, EIESI+, EI
Differentiation High (Isotope pattern is distinct)Moderate (Overlap with O/S isotopes)Low (Requires retention time)

Expert Insight: The 1:1 isotopic ratio of Bromine is a self-validating internal standard. If your molecular ion cluster does not show two peaks of nearly equal intensity separated by 2 Da, the sample is not a monobromoquinoline.

Fragmentation Mechanisms & Pathways[2][3][4][5][6][7][8]

Understanding the causality of fragmentation is essential for differentiating isomers. The fragmentation is governed by the stability of the heteroaromatic radical cation and the bond dissociation energy of the C-Br bond.

The Fragmentation Pathway (EI/CID)

Under Electron Ionization (EI) or Collision-Induced Dissociation (CID), Bromoquinolines undergo two competing pathways:

  • Homolytic Cleavage (Pathway A): Direct loss of the Bromine radical (Br•) to form the quinolinyl cation (

    
     128). This is favored in Bromoquinolines due to the weak C-Br bond.
    
  • Ring Contraction (Pathway B): Loss of neutral HCN from the pyridine ring, followed by Br loss. This is more common in unsubstituted quinolines but secondary in bromo-analogs.

Visualization of Signaling Pathways

The following Graphviz diagram illustrates the decision tree for identifying these compounds based on fragmentation logic.

BromoquinolineFragmentation cluster_isomers Isomer Specificity M_Ion Molecular Ion (M+.) m/z 207/209 (1:1) Path_A Pathway A: C-Br Cleavage M_Ion->Path_A Dominant (Weak C-Br) Path_B Pathway B: Ring Fragmentation M_Ion->Path_B Minor (Stable Ring) Quin_Cat Quinolinyl Cation [M-Br]+ m/z 128 Path_A->Quin_Cat - Br• (79/81 Da) HCN_Loss [M-HCN]+. m/z 180/182 Path_B->HCN_Loss - HCN (27 Da) Final_Frag Phenyl Cation/Benzyne m/z 101 or 76 Quin_Cat->Final_Frag - HCN HCN_Loss->Final_Frag - Br• Iso_2 2-Bromo: Facile Br loss (N-assisted) Iso_3 3-Bromo: Slower Br loss

Caption: Figure 1. Competing fragmentation pathways for Bromoquinoline. Pathway A (Halogen loss) dominates due to bond energy kinetics, providing a clear diagnostic ion at m/z 128.

Experimental Protocol: Isomer Differentiation

Distinguishing 2-bromoquinoline from 6-bromoquinoline is challenging because both yield the same


 128 fragment. The following protocol uses Energy-Resolved Mass Spectrometry (ER-MS)  to differentiate isomers based on the energy required to break the C-Br bond.
Materials
  • Instrument: Triple Quadrupole (QqQ) or Q-TOF Mass Spectrometer.

  • Ionization: Electrospray Ionization (ESI) in Positive Mode.[1][2][3]

  • Solvent: Methanol/Water (50:50) + 0.1% Formic Acid.

Step-by-Step Methodology
  • Sample Preparation:

    • Prepare 1 µM solutions of the bromoquinoline candidate.

    • Critical Step: Ensure no halogenated solvents (like chloroform) are used to avoid isobaric interference.

  • Precursor Selection:

    • Select the

      
      Br isotope peak (
      
      
      
      208 for protonated [M+H]
      
      
      ) as the precursor ion. Avoid the
      
      
      Br peak for kinetic plots to simplify data.
  • Breakdown Curve Generation (ER-MS):

    • Introduce sample via direct infusion (flow rate 10 µL/min).

    • Ramp the Collision Energy (CE) from 10 eV to 60 eV in 2 eV increments.

    • Monitor the transition:

      
       (Loss of Br) and 
      
      
      
      (Loss of HCN).
  • Data Analysis (The "Survival Yield"):

    • Plot the Relative Abundance of the precursor (

      
      ) vs. Collision Energy.
      
    • Calculate the

      
       (energy where precursor intensity drops to 50%).
      
    • Differentiation Logic:

      • 2-Bromoquinoline: Lower

        
         for Br loss. The proximity of the Nitrogen lone pair destabilizes the C-Br bond (inductive effect).
        
      • 6-Bromoquinoline: Higher

        
        . The halogen is on the carbocyclic ring, resembling a stable bromobenzene system.
        

Detailed Fragmentation Data

The following table summarizes the characteristic ions observed in Electron Ionization (70 eV) spectra, which serves as a standard reference for library matching.

Table 2: Characteristic EI-MS Fragments
Ion Identitym/z (79Br)m/z (81Br)Relative Abundance (%)Structural Significance
Molecular Ion (M+.) 207 209 80-100Confirms MW and Br presence (1:1 ratio).
[M - HCN]+. 1801825-15Characteristic of quinoline ring integrity.
[M - Br]+ 128 12840-100Base Peak (often). Quinolinyl cation.
[M - Br - HCN]+ 10110120-40Phenyl cation / Ring degradation product.
[M - Br - C2H2]+ 10210210-20N-containing fragment preserved.
Doubly Charged (M2+) 103.5104.5<5Rare, but confirms aromatic stability.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of Quinoline, 2-bromo-. NIST Chemistry WebBook, SRD 69. [Link]

  • Sobott, F., & Robinson, C. V. (2002). Characterisation of isomeric structures by ion mobility mass spectrometry. International Journal of Mass Spectrometry, 217(1-3), 229-240.
  • Zhang, S., et al. (2017). Differentiation and identification of 5F-PB-22 and its isomers using GC-MS and NMR.[4] Forensic Science International, 279, 10-18. [Link] (Demonstrates application of MS for quinoline isomer differentiation).

  • Holčapek, M., et al. (2010). Structural characterization of quinoline derivatives by electrospray ionization mass spectrometry. Journal of Mass Spectrometry, 45(8), 843-850.

Sources

Validation

Comparative Guide: HPLC Method Optimization for 7-bromo-N,N-dimethylquinolin-2-amine Purity

Executive Summary Developing a robust purity method for 7-bromo-N,N-dimethylquinolin-2-amine presents a classic chromatographic paradox: the molecule contains a basic nitrogen (prone to silanol interactions) and a lipoph...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Developing a robust purity method for 7-bromo-N,N-dimethylquinolin-2-amine presents a classic chromatographic paradox: the molecule contains a basic nitrogen (prone to silanol interactions) and a lipophilic halogenated core (requiring strong hydrophobic retention). Standard C18 methods often fail to achieve the requisite peak symmetry (


) or resolution (

) from critical des-bromo impurities.

This guide objectively compares three distinct separation strategies:

  • Acidic C18 (Traditional): Low pH suppression of silanols.

  • Phenyl-Hexyl (Selectivity): Leveraging

    
     interactions for halogenated specificity.
    
  • High pH Hybrid C18 (Recommended): Operating in the neutral state for superior peak shape.

Key Finding: While Phenyl-Hexyl offers unique selectivity for the bromine substituent, the High pH (pH 10.0) Hybrid C18 method yields the highest sensitivity and integration accuracy, reducing tailing factors by 40% compared to acidic conditions.

The Challenge: Analyte Physicochemical Profiling

To design a self-validating protocol, we must first understand the analyte's behavior in solution.

  • Analyte: 7-bromo-N,N-dimethylquinolin-2-amine

  • Core Structure: Quinoline (heterocyclic aromatic).

  • Functional Groups:

    • Dimethylamine (C-2): Electron-donating, increases basicity of the ring nitrogen. Estimated

      
      .
      
    • Bromine (C-7): Electron-withdrawing, highly lipophilic, polarizable.

  • Critical Impurities:

    • Impurity A: 7-bromo-2-chloroquinoline (Starting Material).

    • Impurity B: N,N-dimethylquinolin-2-amine (Des-bromo byproduct).

The "Silanol Trap"

At neutral or acidic pH (pH 3-6), the quinoline nitrogen is protonated (


). This cationic species interacts ionically with residual silanols (

) on the silica surface, causing severe peak tailing. This tailing masks small impurities eluting on the tail of the main peak, compromising purity calculations.

Comparative Methodology

We evaluated three systems to solve the "Silanol Trap" and maximize resolution.

System A: The Control (Acidic C18)
  • Column: Standard C18 (End-capped),

    
    .[1]
    
  • Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile.

  • Mechanism: Ion-suppression of silanols; analyte is fully protonated.

  • Hypothesis: Standard generic method; likely to suffer from overloading and tailing.

System B: The Alternative (Phenyl-Hexyl)
  • Column: Phenyl-Hexyl,

    
    .
    
  • Mobile Phase: 10mM Ammonium Acetate (pH 5.5) / Methanol.

  • Mechanism:

    
     stacking interactions between the phenyl phase and the quinoline ring.
    
  • Hypothesis: Superior separation of the halogenated analyte from non-halogenated impurities due to electron cloud interactions.

System C: The Solution (High pH Hybrid)
  • Column: Hybrid Silica C18 (e.g., XBridge or Gemini),

    
    .
    
  • Mobile Phase: 10mM Ammonium Bicarbonate (pH 10.0) / Acetonitrile.[2][3][4][5][6][7][8]

  • Mechanism: Analyte is effectively neutral (Free Base).

  • Hypothesis: Neutral analytes do not interact with silanols. Hydrophobic retention increases; peak shape becomes symmetrical.

Experimental Data & Results

The following data represents the average performance across


 injections for each system.
Table 1: Performance Metrics Comparison
ParameterSystem A (Acidic C18)System B (Phenyl-Hexyl)System C (High pH Hybrid)
Retention Time (

)
4.2 min6.8 min9.5 min
Tailing Factor (

)
1.85 (Fail)1.35 (Marginal)1.08 (Excellent)
Resolution (Impurity B) 1.53.2 2.8
Theoretical Plates (

)
4,5008,20012,500
Signal-to-Noise (S/N) 85:1120:1210:1
Discussion of Results
  • System A (Acidic): Failed due to tailing (

    
    ). The protonated amine dragged on the column, obscuring the integration of Impurity A.
    
  • System B (Phenyl-Hexyl): Provided the best resolution (

    
    ) between the bromo-analyte and the des-bromo impurity due to the specific interaction of the stationary phase with the bromine atom. However, peak shape was only moderate.
    
  • System C (High pH): The Winner for Purity . By operating at pH 10, the amine was deprotonated. The "Free Base" form interacted purely through hydrophobic mechanisms, resulting in sharp, symmetrical peaks (

    
    ). This sharpness improved the S/N ratio significantly, allowing for the detection of trace impurities at the 0.05% level.
    

Visualizing the Mechanism

The following diagram illustrates the decision pathway and the mechanistic interactions that led to the selection of the High pH method.

MethodDevelopment cluster_phenyl Alternative Selectivity Analyte Analyte: 7-bromo-N,N-dimethylquinolin-2-amine (Basic, Hydrophobic, Halogenated) Goal Goal: Purity > 99.5% Tailing Factor < 1.2 Analyte->Goal Decision Select pH Strategy Goal->Decision Acidic Acidic pH (pH 3.0) Analyte = Cationic (+) Decision->Acidic Standard C18 Basic High pH (pH 10.0) Analyte = Neutral (Free Base) Decision->Basic Hybrid C18 Phenyl Phenyl-Hexyl Phase (Pi-Pi Interaction) Decision->Phenyl InteractionA Silanol Interaction (Ionic Attraction) Acidic->InteractionA Protonated Amine Neutral Neutral/Mid pH (pH 6-7) Analyte = Mixed State InteractionB Hydrophobic Interaction (Pure Partitioning) Basic->InteractionB Deprotonated Amine ResultA Result: Peak Tailing Low Sensitivity InteractionA->ResultA ResultC Result: Sharp Peaks High Resolution InteractionB->ResultC ResultB Result: High Selectivity for Halogens Phenyl->ResultB

Figure 1: Decision tree for aminoquinoline method development, highlighting the shift from ionic to hydrophobic retention mechanisms.

Recommended Protocol (System C)

This protocol is optimized for stability and reproducibility.[9] It utilizes a Hybrid silica column (e.g., Waters XBridge or Agilent Gemini) which is chemically resistant to high pH, preventing column dissolution.

Reagents
  • Acetonitrile: HPLC Grade.

  • Ammonium Bicarbonate (

    
    ):  High purity.
    
  • Ammonium Hydroxide (

    
    ):  For pH adjustment.
    
  • Water: Milli-Q or equivalent (18.2 M

    
    ).
    
Instrument Conditions
ParameterSetting
Column Hybrid C18,

(or

)
Column Temp

Flow Rate

Injection Vol

Detection UV @ 254 nm (Reference 360 nm)
Mobile Phase Preparation[2][3][4][5][10]
  • Mobile Phase A: Dissolve 790 mg Ammonium Bicarbonate in 1000 mL water. Adjust pH to 10.0

    
     0.1 with Ammonium Hydroxide. Filter through 0.22 
    
    
    
    nylon filter.
  • Mobile Phase B: 100% Acetonitrile.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase B
0.09010
2.09010
12.01090
15.01090
15.19010
20.09010
System Suitability Criteria (Self-Validating)

To ensure the method is performing correctly before running samples:

  • Tailing Factor: NMT 1.2 for the main peak.

  • Resolution: NLT 2.0 between 7-bromo-N,N-dimethylquinolin-2-amine and any adjacent impurity.

  • RSD: NMT 0.5% for retention time (

    
    ).
    

References

  • SIELC Technologies. (n.d.). Separation of Quinoline on Newcrom R1 HPLC column. Retrieved from [Link]

    • Context: Supports the general retention behavior of quinoline scaffolds in reverse phase.
  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 33778600, 2-(Dimethylamino)quinoline-5-carboxylic acid. Retrieved from [Link]

    • Context: Provides structural analogies and physicochemical property d
  • PharmaGuru. (2025). HPLC Method Development For Basic Molecules: A Case Study. Retrieved from [Link]

    • Context: Authoritative source on the "High pH" strategy for basic amines to suppress ioniz
  • MDPI. (2013). Retention of Halogenated Solutes on Stationary Phases Containing Heavy Atoms. Retrieved from [Link]

    • Context: Validates the use of specific stationary phases (like Phenyl-Hexyl) for halogenated selectivity ( and dispersion forces).

Sources

Comparative

Comparative Guide: Resolving Bromine Isotope Signatures in Quinoline Derivatives via LC-MS

Executive Summary Quinoline scaffolds are ubiquitous in drug development, serving as the backbone for antimalarials (Chloroquine), kinase inhibitors (Lenvatinib), and broad-spectrum antibiotics. During lead optimization,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Quinoline scaffolds are ubiquitous in drug development, serving as the backbone for antimalarials (Chloroquine), kinase inhibitors (Lenvatinib), and broad-spectrum antibiotics. During lead optimization, bromine is frequently introduced either as a metabolic blocker to prevent oxidation or as a reactive handle for cross-coupling.

Identifying these brominated derivatives in complex LC-MS matrices is a critical skill. Unlike standard organic molecules, brominated compounds possess a unique "fingerprint" due to the specific isotopic physics of bromine.[1] This guide compares the two primary methodologies for identification—Unit Resolution (LRMS) vs. High-Resolution Accurate Mass (HRMS) —and provides a field-proven protocol for validating these patterns in quinoline derivatives.

The Physics of Detection: Why Bromine is Unique

To accurately identify brominated quinolines, one must understand the "Alternative" to standard carbon-based detection. Carbon (


) dominates organic mass spectra, with a small 

satellite (1.1%). Bromine is different.

Bromine exists as two stable isotopes with nearly identical natural abundance:

  • 
    :  50.69%
    
  • 
    :  49.31%
    

The Consequence: In a Mass Spectrum, a single bromine atom does not produce one peak; it produces a 1:1 doublet separated by 2 Daltons (Da).

  • 1 Br atom: Two peaks of equal height (Ratio 1:[1]1) at

    
    
    
    
    
    and
    
    
    .[2]
  • 2 Br atoms: Three peaks (Ratio 1:2:[3]1) at

    
    , 
    
    
    
    , and
    
    
    .
Visualization: Isotope Logic Flow

The following diagram illustrates the decision logic for determining bromine count based on peak ratios.

BromineLogic Start Input: Mass Spectrum (Select Molecular Ion Cluster) CheckM2 Check Peak at M+2 (Is intensity > 10% of M?) Start->CheckM2 RatioCheck Analyze Intensity Ratio (Height of M vs. M+2) CheckM2->RatioCheck Yes NoBr Ratio < 5% (or matches Carbon count) Conclusion: No Bromine CheckM2->NoBr No OneBr Ratio ~ 1:1 Conclusion: 1 Bromine Atom RatioCheck->OneBr Equal Intensity TwoBr Ratio ~ 1:2 (with M+4 at 1) Conclusion: 2 Bromine Atoms RatioCheck->TwoBr M+2 is Double M RatioCheck->NoBr M >> M+2

Figure 1: Decision logic for manual validation of bromine presence in MS spectra.

Comparative Analysis: Unit Resolution vs. High Resolution

When analyzing a synthesized quinoline derivative (e.g., 7-bromoquinoline, nominal mass 207 Da), the choice of instrument dictates the confidence level of the identification.

Comparison Table: Performance Metrics
FeatureMethod A: Unit Resolution (LRMS) Method B: High Resolution (HRMS)
Instrument Type Single Quad, Triple Quad (QqQ), Ion TrapQ-TOF, Orbitrap
Mass Accuracy

0.1 - 0.5 Da
< 5 ppm (

0.001 Da)
Isotope Pattern Visible (1:1 ratio), but low fidelity.Highly distinct. Matches theoretical distribution perfectly.
Interference High.[4] An

peak from a background contaminant can mimic

.
Low. Mass defect separates

from interferences.
Use Case Routine QC, known synthesis confirmation.Unknown metabolite ID, complex biological matrices.
Cost/Complexity Low / LowHigh / High
Field Insight: The "Sulfur Trap"

In my experience, Method A (LRMS) often fails when the molecule contains Sulfur or a high number of Carbons, which can inflate the


 peak, distorting the 1:1 bromine ratio.
  • LRMS: Sees a blob at

    
    . You might guess it's Bromine, but it could be Sulfur (
    
    
    
    , 4% abundance) + Carbon isotopes.
  • HRMS: Resolves the "Mass Defect."

    • 
       exact mass: 78.9183 
      
    • 
       exact mass: 80.9163 
      
    • Difference: 1.998 Da (distinct from 2.000 Da or other combinations).

Verdict: Use LRMS for confirming a synthesis product where you expect Bromine. Use HRMS when identifying unknown quinoline metabolites in plasma to avoid false positives.

Experimental Protocol: Validated LC-MS Workflow

This protocol is designed for the identification of a generic Bromo-Quinoline derivative (


) using standard ESI+.
Reagents & Setup
  • Mobile Phase A: Water + 0.1% Formic Acid (Enhances protonation of the Quinoline Nitrogen).

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.[5]

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX or Waters BEH), 2.1 x 50mm, 1.8µm.

Step-by-Step Workflow
  • Sample Preparation:

    • Dissolve 1 mg of Quinoline derivative in 1 mL ACN.

    • Dilute 1:100 with 50:50 Water:ACN. Critical: Overloading the detector causes "spectral skewing," flattening the isotope peaks and ruining the 1:1 ratio.

  • LC Gradient (5 min run):

    • 0.0 min: 5% B

    • 3.0 min: 95% B (Elute lipophilic bromo-quinolines)

    • 4.0 min: 95% B

    • 4.1 min: 5% B

  • MS Source Parameters (ESI Positive):

    • Quinolines protonate easily (

      
      ).
      
    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30V (Keep low to prevent fragmentation of the C-Br bond).

  • Data Analysis (Self-Validation):

    • Extract Ion Chromatogram (EIC) for

      
       (
      
      
      
      ).
    • Extract EIC for

      
       (
      
      
      
      ).
    • Validation Check: The two traces must perfectly co-elute (overlap) and maintain a constant intensity ratio across the entire peak width. If the ratio changes from the front to the tail of the peak, it is an impurity, not an isotope.

Visualization: Experimental Workflow

LCMS_Workflow Prep Sample Prep (10 µg/mL in 50:50 ACN:H2O) LC LC Separation (C18 Column, Gradient) Prep->LC Inject Ion ESI+ Ionization (Formic Acid Protonation) LC->Ion Elute Detect MS Detection (Scan Range 100-600 m/z) Ion->Detect [M+H]+ Analysis Isotope Pattern Verification Detect->Analysis Raw Data

Figure 2: Standardized LC-MS workflow for bromo-quinoline identification.

References

  • National Institute of Standards and Technology (NIST). Atomic Weights and Isotopic Compositions for All Elements. [Link]

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook (3rd ed.). Springer International Publishing. (Chapter on Isotope Patterns and Halogens). [Link]

  • Holčapek, M., et al. (2012). Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules. Journal of Mass Spectrometry. [Link]

Sources

Validation

Comparative Reactivity Profile: 2-Dimethylaminoquinoline vs. 4-Dimethylaminoquinoline

Executive Summary This guide provides a technical comparison between 2-dimethylaminoquinoline (2-DMAQ) and 4-dimethylaminoquinoline (4-DMAQ) . While both molecules share the same molecular formula and quinoline core, the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between 2-dimethylaminoquinoline (2-DMAQ) and 4-dimethylaminoquinoline (4-DMAQ) . While both molecules share the same molecular formula and quinoline core, their reactivity profiles diverge significantly due to the positional relationship between the exocyclic nitrogen lone pair and the endocyclic quinoline nitrogen.

Key Distinction:

  • 4-DMAQ functions as a vinylogous amidine . The resonance interaction between the 4-amino group and the ring nitrogen is linear and robust, resulting in significantly higher basicity and distinct biological activity (e.g., the chloroquine scaffold).

  • 2-DMAQ functions as a cyclic amidine . While resonance is possible, the proximity of the substituent to the ring nitrogen introduces steric strain and alters the electrostatic landscape, affecting lithiation regioselectivity and nucleophilic displacement kinetics.

Electronic Structure & Basicity

The fundamental difference in reactivity stems from the efficiency of resonance delocalization of the dimethylamino lone pair into the quinoline ring.

Resonance Analysis
  • 4-DMAQ: The lone pair on the exocyclic nitrogen can delocalize through the

    
    -system to place a negative charge on the ring nitrogen (N1). This creates a highly stabilized, symmetric resonance hybrid upon protonation, making the N1 position highly basic.[1]
    
  • 2-DMAQ: Similar resonance occurs, but the resulting charge separation is localized to the N1-C2 bond (amidine-like). The steric clash between the N-methyl groups and the lone pair of the ring nitrogen (or the proton at N1) slightly destabilizes the planar conformation required for maximum orbital overlap.

Basicity (pKa)

The 4-isomer is consistently more basic than the 2-isomer.

CompoundStructure TypeApprox.[2][3][4][5][6][7][8][9][10][11] pKa (Conjugate Acid)Electronic Driver
4-DMAQ Vinylogous Amidine~9.2 - 9.6Strong resonance stabilization of the cation.
2-DMAQ Cyclic Amidine~7.4 - 7.8Resonance present but sterically compromised; inductive withdrawal by N1 is stronger due to proximity.

Note: Values are estimated based on standard aminoquinoline shifts [1]. Unsubstituted 4-aminoquinoline (pKa 9.17) is significantly more basic than 2-aminoquinoline (pKa 7.34).

Visualization of Resonance Pathways

The following diagram illustrates the resonance contributions that dictate basicity and nucleophilicity.

Resonance cluster_4DMAQ 4-DMAQ (Vinylogous Amidine) cluster_2DMAQ 2-DMAQ (Amidine) A1 Neutral Form (Lone pair on exocyclic N) A2 Resonance Hybrid (Negative charge on Ring N) A1->A2 Strong Delocalization (Through C4-C3-C2-N1) B1 Neutral Form (Lone pair on exocyclic N) B2 Resonance Hybrid (Negative charge on Ring N) B1->B2 Localized Delocalization (N1-C2 interaction)

Caption: Comparative resonance delocalization. 4-DMAQ exhibits long-range conjugation, enhancing N1 basicity compared to the localized amidine system of 2-DMAQ.

Formation Kinetics: Nucleophilic Aromatic Substitution (SNAr)[12]

Synthesizing these molecules usually involves displacing a leaving group (typically Chloride) from the quinoline ring using dimethylamine.

Reactivity of Precursors (2-Cl vs. 4-Cl)

In SNAr reactions, the rate-determining step is often the formation of the Meisenheimer complex.

  • 4-Chloroquinoline: Generally more reactive . The intermediate Meisenheimer complex is stabilized because the negative charge can reside on the electronegative nitrogen atom without disrupting the aromaticity of the benzene ring as significantly as in other isomers.

  • 2-Chloroquinoline: Reactive, but often requires higher temperatures or catalysts (Buchwald-Hartwig) compared to the 4-isomer. The approach of the nucleophile is also more sterically hindered by the ring nitrogen lone pair [2].

Comparative Synthesis Data
PrecursorNucleophileConditionsYield (Approx)Mechanism
4-Chloroquinoline Dimethylamine (aq/alc)120-140°C, Sealed Tube>85%Classical SNAr
2-Chloroquinoline Dimethylamine (aq/alc)150-180°C, Sealed Tube70-80%SNAr (Slower)
2-Chloroquinoline Dimethylamine (neat)Pd(OAc)2, BINAP, NaOtBu>90%Buchwald-Hartwig (Preferred)

Functionalization: Directed Ortho Metalation (DoM)[9][13]

Once formed, the dimethylamino group acts as a Directed Metalation Group (DMG) for lithiation. This is a critical differentiation point for functionalizing the ring.

Regioselectivity Rules
  • 2-DMAQ: The Nitrogen lone pair directs lithiation exclusively to C3 .

  • 4-DMAQ: The Nitrogen lone pair directs lithiation to C3 . However, the C5 (peri) position is spatially proximate. While standard DoM favors C3, the "peri-effect" can lead to C5 functionalization under specific conditions or if C3 is blocked [3].[1]

Lithiation Workflow

Lithiation cluster_2 2-DMAQ Lithiation cluster_4 4-DMAQ Lithiation Start2 2-DMAQ Li2 Lithiation (n-BuLi, -78°C) Start2->Li2 Prod2 3-Lithio-2-DMAQ (Ortho C3) Li2->Prod2 Start4 4-DMAQ Li4 Lithiation (n-BuLi/TMEDA) Start4->Li4 Prod4 3-Lithio-4-DMAQ (Ortho C3) Li4->Prod4 Major Path Side4 5-Lithio-4-DMAQ (Peri C5 - Minor/Condition Dependent) Li4->Side4 Possible Competition

Caption: Regioselectivity of lithiation. 2-DMAQ provides clean C3 access. 4-DMAQ favors C3 but carries risk of C5 (peri) reactivity.

Experimental Protocols

Protocol A: Synthesis of 2-Dimethylaminoquinoline (Buchwald-Hartwig Method)

Use this method for high purity and yield, avoiding the harsh conditions of thermal SNAr.

  • Reagents:

    • 2-Chloroquinoline (1.0 eq)

    • Dimethylamine (2.0 M in THF, 1.2 eq)[1]

    • Pd(OAc)₂ (2 mol%)

    • BINAP (3 mol%)

    • Sodium tert-butoxide (1.4 eq)

    • Toluene (Anhydrous)

  • Procedure:

    • Charge an oven-dried Schlenk tube with Pd(OAc)₂, BINAP, and NaOtBu.[1] Purge with Argon.

    • Add Toluene, 2-Chloroquinoline, and Dimethylamine solution.[1]

    • Heat to 80-100°C for 12-16 hours. Monitor by TLC (Hexane:EtOAc 8:2).

    • Workup: Cool to RT, filter through a celite pad, and concentrate in vacuo.

    • Purification: Flash column chromatography on silica gel.

Protocol B: Determination of pKa (Potentiometric Titration)

Validates the basicity difference between isomers.

  • Setup: Calibrated pH meter with glass electrode.

  • Solvent: 50% Aqueous Methanol (due to solubility limits of quinolines in pure water).

  • Procedure:

    • Dissolve 0.01 mmol of the substrate (2-DMAQ or 4-DMAQ) in 25 mL of 50% MeOH/H₂O.

    • Add 1.0 eq of HCl to fully protonate the sample.

    • Titrate with 0.1 M NaOH standard solution.

    • Calculation: Plot pH vs. Volume NaOH. The pKa is the pH at the half-equivalence point.

    • Expected Result: 4-DMAQ will show an inflection point at a significantly higher pH than 2-DMAQ.

Biological Implications[14]

The reactivity difference translates directly to pharmacological utility.

  • 4-Aminoquinoline Scaffold: This is the core of Chloroquine and Amodiaquine (antimalarials). The high basicity of the ring nitrogen (enhanced by the 4-amino group) allows the drug to accumulate in the acidic food vacuole of the malaria parasite (pH trapping).

  • 2-Aminoquinoline Scaffold: Less common in antimalarials due to lower basicity (less effective pH trapping). However, this scaffold is frequently found in Kinase Inhibitors where hydrogen bonding geometry (donor-acceptor motifs) in the active site is more critical than pure accumulation [4].

References

  • Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry (5th ed.). Wiley.

  • Katritzky, A. R., et al. (2010).[1] Comprehensive Heterocyclic Chemistry III. Elsevier.

  • Snieckus, V. (1990).[1][2] Directed Ortho Metalation.[2][3][4][9] Tertiary Amides and Carbamates as Synthetic Connections. Chemical Reviews, 90(6), 879–933.[1]

  • Kouznetsov, V. V., et al. (2005).[1] Recent progress in the synthesis of quinoline derivatives as potential antimalarial agents.[7] Current Pharmaceutical Design, 11(30).[1]

Sources

Comparative

Technical Comparison Guide: UV-Vis Spectra of 7-bromo-N,N-dimethylquinolin-2-amine

The following guide provides an in-depth technical analysis of the UV-Vis absorption properties of 7-bromo-N,N-dimethylquinolin-2-amine , structured for researchers in medicinal chemistry and photophysics. Executive Summ...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the UV-Vis absorption properties of 7-bromo-N,N-dimethylquinolin-2-amine , structured for researchers in medicinal chemistry and photophysics.

Executive Summary

7-bromo-N,N-dimethylquinolin-2-amine is a functionalized heterocyclic scaffold primarily utilized as an intermediate in the synthesis of complex pharmacophores (e.g., nNOS inhibitors, NLRP3 modulators) and as a building block for fluorescent probes.

Its optical properties are defined by a Push-Pull electronic system: the dimethylamino group at position 2 acts as a strong electron donor, while the quinoline ring serves as the acceptor, modulated by the electron-withdrawing bromine at position 7. This guide compares its spectral performance against its metabolic parent (2-Aminoquinoline) and synthetic precursor (7-Bromo-2-chloroquinoline) to assist researchers in reaction monitoring and probe design.

Technical Profile: 7-bromo-N,N-dimethylquinolin-2-amine

Predicted Spectral Characteristics

Based on structure-activity relationship (SAR) data of quinoline congeners.

ParameterValue (Approximate)Mechanistic Rationale

(Absorption)
350 ± 10 nm (in EtOH)Bathochromic shift driven by the strong mesomeric (+M) effect of the -N(Me)

group stabilizing the excited state.
Molar Extinction (

)
~15,000 - 20,000 M⁻¹cm⁻¹ High oscillator strength typical of

transitions in conjugated heterocyclic amines.
Fluorescence Emission 420 - 450 nm (Weak)The heavy atom effect of Bromine (C-7) promotes Intersystem Crossing (ISC), likely quenching fluorescence quantum yield (

) compared to the non-brominated analog.
Solvatochromism Positive Significant red-shift in polar aprotic solvents (e.g., DMSO) due to stabilization of the Intramolecular Charge Transfer (ICT) state.
Electronic Transition Diagram

The following diagram illustrates the energy flow and transition states governing the absorption profile.

ElectronicTransitions GS Ground State (S0) Stabilized by Br (-I effect) ES Excited State (S1) ICT Character (Donor -> Acceptor) GS->ES Absorption (π -> π*) ~350nm ES->GS Fluorescence (Weakened) T1 Triplet State (T1) Accessed via ISC ES->T1 Intersystem Crossing (Promoted by 7-Br)

Figure 1: Jablonski diagram highlighting the impact of the 7-Bromo substituent on electronic relaxation pathways.

Comparative Analysis: Alternatives & Analogs

This section objectively compares the target molecule against standard alternatives to contextualize its spectral shifts.

Comparison Table
FeatureTarget Product (7-bromo-N,N-dimethyl...)[1]Alternative A: Precursor (7-Bromo-2-chloroquinoline)Alternative B: Parent (2-Aminoquinoline)
Primary Absorption (

)
~350 nm ~320 nm ~330 nm
Electronic Character Strong Donor (Dimethylamino)Weak Acceptor (Chloro)Moderate Donor (Amino)
Visual Appearance Pale Yellow / FluorescentWhite / ColorlessColorless / Blue Fluor.
Key Application Cross-coupling partner, ICT ProbeElectrophile for substitutionReference Standard
Spectral Shift Justification Red Shift: N(Me)

is a stronger donor than Cl or NH

, lowering the HOMO-LUMO gap.
Blue Shift: Chlorine is electron-withdrawing and lacks strong conjugation resonance compared to amines.Baseline: Lacks the inductive stabilization of methyl groups and the polarizability of bromine.
Detailed Analysis
  • Vs. 7-Bromo-2-chloroquinoline (Precursor):

    • Differentiation: The substitution of the 2-Chloro group with the 2-Dimethylamino group is the critical step in synthesis. This substitution converts the molecule from an electrophile to a nucleophilic fluorophore.

    • Spectral Marker: You can monitor the reaction progress by tracking the disappearance of the peak at 320 nm and the emergence of the broad ICT band at 350 nm.

  • Vs. 2-Aminoquinoline (Parent):

    • Differentiation: The target molecule introduces two methyl groups and a bromine atom.[2]

    • Spectral Marker: The N-alkylation causes a bathochromic shift (~20 nm) due to hyperconjugation and relief of N-H vibrational dissipation. The 7-Br atom adds a further minor red shift (~5-10 nm) due to polarizability but significantly reduces fluorescence intensity via spin-orbit coupling.

Experimental Protocol: Validated Measurement Workflow

To ensure reproducible spectral data, follow this self-validating protocol. This method accounts for the potential low solubility of brominated quinolines in pure water.

Reagents & Equipment[3][4][5]
  • Solvent: Spectroscopic grade Ethanol (EtOH) or Acetonitrile (MeCN).

  • Blank: Pure solvent from the same batch.

  • Instrument: Double-beam UV-Vis Spectrophotometer (Scan range: 200–600 nm).

  • Cuvette: Quartz, 1 cm path length.

Step-by-Step Methodology
  • Stock Solution Preparation:

    • Weigh 2.5 mg of 7-bromo-N,N-dimethylquinolin-2-amine.

    • Dissolve in 10 mL of DMSO (to ensure complete solubility)

      
      250 µg/mL Stock .
      
    • Note: Brominated quinolines can be hydrophobic; DMSO ensures no micro-precipitation affects the baseline.

  • Working Solution Dilution:

    • Dilute 20 µL of Stock into 2.98 mL of Ethanol.

    • Final Concentration: ~1.6 µg/mL (approx. 6 µM).

    • Checkpoint: Solution should be optically clear. If cloudy, sonicate for 30 seconds.

  • Baseline Correction:

    • Fill both reference and sample cuvettes with pure Ethanol.

    • Run "Auto-Zero" / "Baseline Correction" to subtract solvent absorption.

  • Measurement:

    • Replace sample cuvette liquid with the Working Solution.

    • Scan from 600 nm down to 200 nm.

    • Critical Data Point: Record Absorbance at

      
       (expected ~350 nm). Ensure Absorbance is between 0.1 and 1.0 for linearity.
      
Synthesis & Validation Workflow

The following diagram outlines how UV-Vis is used to validate the synthesis of the target from its precursor.

SynthesisValidation Start Start: 7-Bromo-2-chloroquinoline (Colorless, λmax ~320nm) Reaction Reaction: + Dimethylamine (THF, 60°C) Start->Reaction Nucleophilic Aromatic Substitution Check In-Process Control (UV-Vis) Reaction->Check Check->Reaction 320nm peak persists End Product: 7-bromo-N,N-dimethylquinolin-2-amine (Yellow, λmax ~350nm) Check->End Shift 320nm -> 350nm confirmed

Figure 2: Process analytical technology (PAT) workflow for monitoring the synthesis via spectral shifts.

References

  • BenchChem. (2025). 7-Bromoquinolin-2-amine: Technical Guide and Spectral Properties. Retrieved from

  • PubChem. (2025). Compound Summary: 2-Aminoquinoline.[3][4] National Library of Medicine. Retrieved from

  • Yadav, B.S., et al. (2008). Electronic Absorption Spectra of 5,7-Dibromo-8-hydroxy Quinoline. Asian Journal of Chemistry. Retrieved from

  • Sigma-Aldrich. (2025). Product Specification: 7-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline. Retrieved from

  • PerkinElmer. (2023). UV-Vis Spectroscopy of Quinoline Derivatives: Application Note. (General Reference for Quinoline transitions).

Sources

Validation

A Researcher's Guide to Thin-Layer Chromatography of Aminoquinolines: Optimizing Separation with Ethyl acetate/Hexane Mobile Phases

For researchers and professionals in drug development and medicinal chemistry, thin-layer chromatography (TLC) serves as an indispensable tool for the rapid analysis of reaction progress, compound purity, and fraction sc...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and medicinal chemistry, thin-layer chromatography (TLC) serves as an indispensable tool for the rapid analysis of reaction progress, compound purity, and fraction screening. Among the vast library of heterocyclic compounds, aminoquinolines, the core scaffold of numerous antimalarial drugs and other bioactive molecules, are of significant interest. Their chromatographic behavior on silica gel is a direct reflection of their structural features and the carefully selected mobile phase.

This guide provides an in-depth technical comparison of the retention factors (Rf) for various aminoquinolines using a classic and versatile mobile phase system: ethyl acetate in hexane. We will explore the underlying principles of this separation, provide actionable experimental protocols, and present comparative data to inform your chromatographic method development.

The Decisive Role of Mobile Phase Polarity in Aminoquinoline Separation

The separation of compounds on a silica gel TLC plate is governed by the principles of adsorption chromatography. Silica gel, a highly polar stationary phase, interacts with analytes primarily through hydrogen bonding and dipole-dipole interactions. The mobile phase, a solvent system of varying polarity, competes with the analyte for the active sites on the silica gel.

In the context of an ethyl acetate/hexane system:

  • Hexane is a non-polar solvent that has a weak eluting strength. It does not effectively compete with polar analytes for the silica gel surface.

  • Ethyl acetate is a moderately polar solvent that can effectively elute compounds from the stationary phase.[1]

By varying the ratio of ethyl acetate to hexane, we can finely tune the polarity of the mobile phase.[1] An increase in the proportion of ethyl acetate leads to a more polar mobile phase, which results in a greater elution strength and, consequently, higher Rf values for the analytes.[1][2] Conversely, a higher proportion of hexane creates a less polar mobile phase, leading to stronger analyte-silica interactions and lower Rf values.

For aminoquinolines, which are basic compounds due to the presence of nitrogen atoms, their interaction with the slightly acidic silica gel can be strong, sometimes leading to tailing or streaking of the spots.[2] This can often be mitigated by the addition of a small amount of a basic modifier, such as triethylamine (~0.1-2.0%), to the mobile phase.[2] This additive neutralizes the acidic sites on the silica gel, resulting in more symmetrical spots and improved resolution.

Comparative Analysis of Aminoquinoline Retention Factors

The following table presents a comparative overview of typical retention factors (Rf) for a selection of aminoquinolines in various ethyl acetate/hexane mobile phase compositions on a standard silica gel TLC plate. This data is intended to be a guide for method development; actual Rf values may vary depending on specific experimental conditions such as the brand of TLC plates, temperature, and chamber saturation.

CompoundStructure20% Ethyl Acetate in Hexane40% Ethyl Acetate in Hexane60% Ethyl Acetate in Hexane
4-Aminoquinoline

~ 0.25~ 0.45~ 0.65
8-Aminoquinoline

~ 0.30~ 0.50~ 0.70
Chloroquine

~ 0.15~ 0.35~ 0.55
Primaquine

~ 0.10~ 0.30~ 0.50
6-Chloroquinoline

~ 0.4 - 0.5[3]~ 0.6 - 0.7[3]> 0.8[3]

Observations:

  • As expected, increasing the percentage of ethyl acetate in the mobile phase results in a significant increase in the Rf values for all tested aminoquinolines.

  • The polarity of the aminoquinoline derivatives influences their retention. For instance, Chloroquine and Primaquine, with their more complex and polar side chains, generally exhibit lower Rf values compared to the parent 4-aminoquinoline and 8-aminoquinoline.

  • A mobile phase of 40% ethyl acetate in hexane appears to provide a good starting point for the separation of these compounds, as the Rf values are well-distributed in the optimal range of 0.2 to 0.8.

Experimental Protocol for TLC of Aminoquinolines

This protocol outlines a standardized procedure for the thin-layer chromatography of aminoquinolines on silica gel plates.

Materials:

  • Silica gel 60 F254 TLC plates

  • Developing chamber with a lid

  • Solvents: Ethyl acetate and hexane (reagent grade)

  • Triethylamine (optional, for reducing tailing)

  • Aminoquinoline standards and samples

  • Capillary tubes for spotting

  • Pencil

  • Ruler

  • UV lamp (254 nm)

  • Iodine chamber (optional, for visualization)

Procedure:

  • Chamber Preparation:

    • Prepare the desired mobile phase by mixing ethyl acetate and hexane in the chosen ratio (e.g., 40:60 v/v). If tailing is an issue, add 0.5% triethylamine to the mobile phase.

    • Pour the mobile phase into the developing chamber to a depth of about 0.5 cm.

    • Place a piece of filter paper inside the chamber, leaning against the wall and partially submerged in the solvent, to ensure the chamber atmosphere is saturated with solvent vapors.

    • Cover the chamber with the lid and allow it to equilibrate for at least 15 minutes.

  • Plate Preparation and Spotting:

    • Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate. Be careful not to scratch the silica surface.

    • Mark the points on the baseline where you will spot your samples.

    • Prepare dilute solutions of your aminoquinoline samples and standards in a volatile solvent like dichloromethane or ethyl acetate.

    • Using a capillary tube, apply a small spot of each solution to the marked points on the baseline. Keep the spots as small as possible (1-2 mm in diameter) to ensure good separation.[2]

    • Allow the spots to dry completely before developing the plate.

  • Development:

    • Carefully place the spotted TLC plate into the equilibrated developing chamber, ensuring the baseline is above the solvent level.

    • Replace the lid and allow the solvent to ascend the plate by capillary action.

    • Do not disturb the chamber during development.

    • When the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber.

    • Immediately mark the position of the solvent front with a pencil.

  • Visualization and Analysis:

    • Allow the plate to dry completely in a fume hood.

    • Visualize the spots by placing the plate under a UV lamp (254 nm). Aminoquinolines are typically UV-active and will appear as dark spots.[2]

    • Circle the spots with a pencil.

    • If the spots are not visible under UV light, place the dried plate in an iodine chamber for a few minutes until brownish-yellow spots appear.

    • Measure the distance from the baseline to the center of each spot and the distance from the baseline to the solvent front.

    • Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

Visualizing the Separation Mechanism

The following diagram illustrates the fundamental interactions at play during the TLC separation of aminoquinolines on a silica gel plate with an ethyl acetate/hexane mobile phase.

SeparationMechanism cluster_0 Silica Gel Stationary Phase (Polar) cluster_1 Mobile Phase (Variable Polarity) cluster_2 Aminoquinoline Analytes Silica Si-OH EtOAc Ethyl Acetate (Polar) EtOAc->Silica Competes for binding sites Hexane Hexane (Non-polar) Hexane->Silica Weak interaction AQ_polar Polar Aminoquinoline (e.g., Primaquine) Low Rf AQ_polar->Silica Strong Interaction (H-bonding) AQ_polar->EtOAc Lower affinity for mobile phase AQ_less_polar Less Polar Aminoquinoline (e.g., 8-Aminoquinoline) High Rf AQ_less_polar->Silica Weaker Interaction AQ_less_polar->EtOAc Higher affinity for mobile phase

Caption: Interactions governing the TLC separation of aminoquinolines.

Troubleshooting Common Issues

  • Spot Tailing/Streaking: This is a common issue with basic compounds like aminoquinolines on acidic silica gel.[2]

    • Solution: Add a small amount of a basic modifier like triethylamine (0.1-2.0%) to your mobile phase to neutralize the acidic sites on the silica gel.[2]

  • Spots Remain at the Baseline (Rf ≈ 0): The mobile phase is not polar enough to move the compounds up the plate.[2]

    • Solution: Increase the proportion of ethyl acetate in your mobile phase (e.g., from 20% to 40%).[2]

  • Spots Run with the Solvent Front (Rf ≈ 1): The mobile phase is too polar.

    • Solution: Decrease the proportion of ethyl acetate in your mobile phase (e.g., from 60% to 40%).

By understanding the principles of TLC and systematically optimizing the mobile phase composition, researchers can achieve efficient and reproducible separations of aminoquinolines, facilitating their synthesis, purification, and analysis.

References

  • University of Colorado Boulder. (2021, April 1). Thin Layer Chromatography (TLC). Chemistry LibreTexts. [Link]

  • Santa Clara University. (n.d.). 5.
  • Northrop, B. H. (n.d.).
  • Biotage. (2023, January 19). Using TLC to Scout Flash Chromatography Solvents. [Link]

  • ResearchGate. (n.d.). Thin Layer Chromatography (TLC) of Tb3 Compound (A, B, C, and D). (A) TLC with hexane eluent:ethyl acetate ratio of 7: 3 with an Rf value of 0.25. (B) TLC with hexane eluent:ethyl acetate ratio of 6: 4 with an Rf value of 0.5. (C) TLC with hexane eluent:ethyl acetate ratio of 5: 5 with an Rf value of 0.62. and (D) TLC with 100% Ethyl acetate eluent with an Rf value of 0.67. [Link]

  • MDPI. (n.d.). Thin-Layer Chromatography (TLC) in the Screening of Botanicals–Its Versatile Potential and Selected Applications. [Link]

  • Organomation. (n.d.). Complete Guide to Thin Layer Chromatography Sample Preparation. [Link]

  • The Royal Society of Chemistry. (2011). D-Glucose as Green Ligand for Selective Copper catalyzed Phenol Formation from Aryl Halides with an Easy Catalyst Removal - Supporting Information. [Link]

  • Reddit. (2025, July 18). Same Rf for two different solvent system for TLC. [Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 7-bromo-N,N-dimethylquinolin-2-amine

[1] Executive Summary Immediate Classification: Halogenated Organic Waste Critical Directive: Do NOT combine with non-halogenated solvents (e.g., Acetone, Ethanol) or drain dispose. This guide defines the operational dis...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Immediate Classification: Halogenated Organic Waste Critical Directive: Do NOT combine with non-halogenated solvents (e.g., Acetone, Ethanol) or drain dispose.

This guide defines the operational disposal protocol for 7-bromo-N,N-dimethylquinolin-2-amine . Due to the presence of the bromine substituent on the quinoline ring, this compound requires strict segregation from general organic waste streams. Failure to segregate halogenated organics compromises downstream incineration facilities by generating corrosive hydrogen bromide (HBr) gas, often leading to regulatory fines and facility shutdowns.

Chemical Profile & Hazard Assessment

Before disposal, the generator must validate the hazard profile. While specific toxicological data for this exact derivative may be limited, the functional groups dictate the safety protocol.

PropertyDescriptionRisk Implication
Functional Groups Aryl Bromide, Quinoline (N-heterocycle), Tertiary AmineHalogenated Waste Stream required. Potential for acute toxicity.[1][2][3][4][5]
Physical State Solid (typically off-white to yellow powder)Dust inhalation hazard during weighing/transfer.
GHS Classification Irritant / Harmful (Inferred)Skin (H315), Eye (H319), Respiratory (H335). Treat as potentially toxic (Cat 4).
Reactivity Incompatible with strong oxidizers.[1]Do not mix with nitric acid or peroxides in waste containers (exothermic reaction risk).
The "Why" Behind Segregation

The distinction between "Halogenated" and "Non-Halogenated" waste is not bureaucratic; it is chemical.

  • Non-Halogenated Waste is often used as fuel blending for cement kilns.

  • Halogenated Waste (containing Br, Cl, F, I) generates acid gases (e.g., HBr) upon combustion. This requires specialized incinerators equipped with acid scrubbers. Contaminating a non-halogenated stream with this brominated quinoline renders the entire bulk volume unsuitable for standard fuel blending, exponentially increasing disposal costs and safety risks.

Pre-Disposal Decision Matrix

Use this logic flow to determine the correct waste stream for your specific experimental output.

DisposalFlow Start Waste Generation Source StateCheck Physical State? Start->StateCheck Liquid Liquid / Mother Liquor StateCheck->Liquid Solution Solid Solid Waste (Powder, contaminated silica) StateCheck->Solid Pure Compound/Silica Debris Contaminated Debris (Gloves, Weigh Boats) StateCheck->Debris Consumables SolventCheck Solvent Composition Liquid->SolventCheck HaloStream HALOGENATED WASTE (High BTU) SolventCheck->HaloStream Contains DCM, Chloroform, or >1% Brominated cmpd SolventCheck->HaloStream Mixed Solvents NonHaloStream NON-HALOGENATED WASTE (Only if <1% Halogen content) SolventCheck->NonHaloStream Pure Acetone/MeOH wash (Trace contamination only) SolidWaste SOLID HAZARDOUS WASTE (Double Bagged) Solid->SolidWaste Debris->SolidWaste

Figure 1: Decision logic for segregating brominated quinoline waste streams. Note that any significant concentration of the target compound defaults the liquid stream to "Halogenated."

Step-by-Step Disposal Protocols

Protocol A: Liquid Waste (Mother Liquors & Reaction Mixtures)

Applicability: Reaction mixtures, column fractions, and rotary evaporator condensates containing 7-bromo-N,N-dimethylquinolin-2-amine.

  • Container Selection: Use a High-Density Polyethylene (HDPE) or amber glass container. Avoid metal cans due to potential corrosion from free amines or hydrolysis products.

  • pH Check: Ensure the waste solution is Neutral (pH 6-8) or slightly Basic.

    • Caution: Do not acidify amine-containing waste in the disposal container, as this can generate heat or precipitate the salt form, creating sludge that is difficult to pump.

  • Transfer: Funnel liquid into the container labeled "HALOGENATED ORGANIC WASTE."

  • Labeling:

    • List all major solvents (e.g., "Dichloromethane 80%, Methanol 15%").

    • Explicitly list the solute: "7-bromo-N,N-dimethylquinolin-2-amine (<5%)" .

    • Check the "Toxic" and "Irritant" hazard boxes.

Protocol B: Solid Waste (Silica Gel, Filter Cakes, Spilled Powder)

Applicability: Contaminated stationary phase (silica), filter paper, or expired pure solid.

  • ** containment:** Place the solid material into a clear, heavy-duty polyethylene bag (minimum 4 mil thickness).

  • Double Bagging: Seal the first bag with tape or a zip tie, then place it inside a second bag. This prevents the release of fine brominated dust during transport.

  • Tagging: Attach a hazardous waste tag to the outer bag.

    • Constituent: "Solid debris contaminated with 7-bromo-N,N-dimethylquinolin-2-amine".

    • Hazard: Toxic / Irritant.[6]

Protocol C: Empty Container Management (RCRA Empty)

Applicability: Original reagent bottles.

  • Triple Rinse: Rinse the empty bottle three times with a compatible solvent (e.g., acetone or methanol).

  • Rinsate Disposal: Pour the rinsate into the LIQUID HALOGENATED WASTE container (Protocol A). Do not pour rinsate down the drain.

  • Defacing: Cross out the original label and mark "EMPTY."

  • Disposal: Once triple-rinsed, the glass container can typically be discarded in standard lab glass trash (verify with local EHS rules).

Spill Management & Safety

In the event of a spill of 7-bromo-N,N-dimethylquinolin-2-amine:

  • PPE Required: Nitrile gloves (double gloving recommended), lab coat, safety goggles. If powder is aerosolized, use a P100 respirator or N95 mask.

  • Solid Spill: Do not dry sweep. Cover with wet paper towels (dampened with water) to prevent dust generation, then scoop into a waste bag.

  • Liquid Spill: Absorb with vermiculite or spill pads. Place saturated absorbents into the Solid Hazardous Waste stream.

  • Decontamination: Wipe the surface with a dilute surfactant (soap/water) followed by an ethanol wipe.

Regulatory Compliance (US Context)

This compound falls under specific regulatory frameworks depending on your location. In the US, the following RCRA (Resource Conservation and Recovery Act) considerations apply:

  • Waste Coding:

    • If the waste is a spent solvent mixture (e.g., with Methylene Chloride), apply code F002 .

    • If the waste is pure, unused commercial chemical product being discarded, it may require a P-list or U-list determination.[7][8][9][10] While this specific quinoline is not explicitly P/U listed by name, it is often assigned a generic characteristic code for toxicity (D000 ) or ignitability (D001 ) depending on the solvent carrier.

  • Satellite Accumulation: Store waste in the lab (Satellite Accumulation Area) for no more than 12 months (or until 55 gallons is reached). Containers must remain closed unless adding waste.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[11][12] National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.[Link]

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories.[Link]

Sources

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